Product packaging for 3-Sulfopropyl acrylate(Cat. No.:CAS No. 39121-78-3)

3-Sulfopropyl acrylate

Cat. No.: B12805799
CAS No.: 39121-78-3
M. Wt: 194.21 g/mol
InChI Key: NYUTUWAFOUJLKI-UHFFFAOYSA-N
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Description

3-Sulfopropyl acrylate is a useful research compound. Its molecular formula is C6H10O5S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5S B12805799 3-Sulfopropyl acrylate CAS No. 39121-78-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39121-78-3

Molecular Formula

C6H10O5S

Molecular Weight

194.21 g/mol

IUPAC Name

3-prop-2-enoyloxypropane-1-sulfonic acid

InChI

InChI=1S/C6H10O5S/c1-2-6(7)11-4-3-5-12(8,9)10/h2H,1,3-5H2,(H,8,9,10)

InChI Key

NYUTUWAFOUJLKI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Sulfopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Sulfopropyl acrylate (B77674) and its commonly used potassium salt. The information is compiled from various scientific and technical sources to support research, development, and application of this versatile monomer.

3-Sulfopropyl Acrylate (Free Acid)

This compound in its free acid form is a sulfonic acid derivative of acrylic acid. Due to its high reactivity and hygroscopicity, it is less commonly available and studied in its pure form compared to its salt derivatives.

Physical Properties

The physical properties of this compound (free acid) are primarily based on computed data, with limited experimentally determined values available in the public domain.

PropertyValueSource
Molecular Formula C₆H₁₀O₅S[1][2][3]
Molecular Weight 194.21 g/mol [1][3]
Appearance Not specified (expected to be a liquid or low-melting solid)Inferred
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Expected to be soluble in water and polar organic solventsInferred from structure
pKa Expected to be strongly acidic due to the sulfonic acid groupInferred from structure
Refractive Index Data not available
XLogP3-AA (Computed) -0.1[1]
Topological Polar Surface Area (Computed) 89.1 Ų[1]
Logical Relationship: Free Acid to Potassium Salt

The following diagram illustrates the simple acid-base relationship between this compound (free acid) and its potassium salt.

G Figure 1: Formation of this compound Potassium Salt FreeAcid This compound (Free Acid) C₆H₁₀O₅S KOH + KOH (Potassium Hydroxide) FreeAcid->KOH PotassiumSalt This compound Potassium Salt C₆H₉KO₅S H2O - H₂O PotassiumSalt->H2O KOH->PotassiumSalt

A diagram showing the chemical reaction from the free acid to the potassium salt.

This compound Potassium Salt

This compound potassium salt is the most common and commercially available form of this monomer. It is a white, crystalline solid that is stable under recommended storage conditions.

Physical Properties

The physical properties of this compound potassium salt are well-documented in various sources.

PropertyValueSource
Synonyms Potassium 3-(acryloyloxy)propane-1-sulfonate, 3-SPA-K[4][5]
Molecular Formula C₆H₉KO₅S[4][6]
Molecular Weight 232.30 g/mol [7][8][9]
Appearance White to almost white powder or crystals[4][5][6]
Boiling Point Decomposes[4]
Melting Point 302 °C (decomposes)[4][10]
Density Data not available
Solubility Soluble in water[4]
Refractive Index Data not available

Experimental Protocols: General Workflow for Physical Property Determination of Acrylate Monomers

Workflow for Physical Property Determination

The following diagram outlines a typical experimental workflow for determining the key physical properties of a monomer.

G Figure 2: General Experimental Workflow for Monomer Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physical Property Determination Synthesis Monomer Synthesis Purification Purification (e.g., Distillation, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., GC, HPLC) Purification->Purity MeltingPoint Melting Point (DSC, Melting Point Apparatus) Purity->MeltingPoint BoilingPoint Boiling Point (Distillation) Purity->BoilingPoint Density Density (Pycnometer, Densitometer) Purity->Density RefractiveIndex Refractive Index (Refractometer) Purity->RefractiveIndex Solubility Solubility Studies Purity->Solubility

A flowchart illustrating the general steps for characterizing a monomer.
Detailed Methodologies

  • Melting Point: Differential Scanning Calorimetry (DSC) is a common method for determining the melting point and observing decomposition. A small, weighed sample is heated in a pan at a constant rate, and the heat flow is measured as a function of temperature.

  • Boiling Point: For liquid monomers, the boiling point can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density: The density of liquid monomers can be measured using a pycnometer or a digital densitometer. For solid monomers, gas pycnometry can be employed.

  • Refractive Index: An Abbe refractometer is a standard instrument for measuring the refractive index of liquid samples. A drop of the liquid is placed on the prism, and the refractive index is read directly from the scale.

  • Solubility: The solubility of the monomer in various solvents (e.g., water, ethanol, acetone) is determined by adding a known amount of the monomer to a known volume of the solvent at a specific temperature until saturation is reached. The concentration of the saturated solution is then determined.

This guide provides a foundational understanding of the physical properties of this compound and its potassium salt, essential for its application in research and development. The provided general experimental workflow can be adapted for the precise characterization of this and other acrylate monomers.

References

An In-depth Technical Guide to 3-Sulfopropyl Acrylate Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfopropyl acrylate (B77674) potassium salt (SPAK) is a functional monomer utilized in the synthesis of a variety of polymers. Its unique chemical structure, incorporating both a polymerizable acrylate group and a hydrophilic sulfonate group, imparts desirable properties to the resulting polymers, such as water solubility, ionic conductivity, and biocompatibility. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its relevance in biomedical and drug development research. The Chemical Abstracts Service (CAS) number for 3-Sulfopropyl acrylate potassium salt is 31098-20-1 .[1][2][3][4][5]

Chemical and Physical Properties

This compound potassium salt is a white to yellowish crystalline powder.[1][2] It is soluble in water, a property that is central to many of its applications.[2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 31098-20-1[1][2][3][4][5]
Molecular Formula C6H9KO5S[2][5][6]
Molecular Weight 232.29 g/mol [2][6]
Purity >98.0% (T)[3][6]
Melting Point 302 °C (decomposes)[2][5]
Appearance White to Almost White Powder to Crystal[2][6]
Water Solubility Soluble[2]

Synonyms:

  • Potassium 3-(Acryloyloxy)propane-1-sulfonate[2][3][6]

  • Acrylic Acid 3-Sulfopropyl Ester Potassium Salt[2][3][6]

  • 3-SPA Potassium salt[2][3][5][6]

Synthesis and Polymerization

This compound potassium salt serves as a monomer in various polymerization reactions to produce functional polymers. The synthesis of polymers incorporating this monomer can be achieved through different techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: Synthesis of Poly(this compound potassium)-based Hydrogels

This protocol describes the synthesis of a hydrogel using this compound potassium salt via free-radical polymerization, a common method for producing materials for biomedical applications.[7]

Materials:

  • This compound potassium salt (AESO3)[7]

  • Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker[7]

  • Ammonium persulfate (APS) as an initiator[7]

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst[7]

  • Phosphate-buffered saline (PBS)[8]

Procedure:

  • Prepare a solution of this compound potassium salt in PBS.

  • Add the crosslinker, PEGDA, to the monomer solution and mix thoroughly.

  • Initiate the polymerization by adding the initiator, APS, and the catalyst, TMEDA, to the mixture.

  • Allow the polymerization to proceed at room temperature until a hydrogel is formed.[8]

  • The resulting hydrogel can then be purified by dialysis or washing to remove any unreacted monomers and initiators.

The following diagram illustrates the workflow for the synthesis of these hydrogels.

G cluster_materials Starting Materials cluster_process Synthesis Process Monomer This compound potassium salt (AESO3) Mix Mix Monomer, Crosslinker, and Solvent Monomer->Mix Crosslinker Poly(ethylene glycol) diacrylate (PEGDA) Crosslinker->Mix Initiator Ammonium persulfate (APS) Initiation Add Initiator (APS) and Catalyst (TMEDA) Initiator->Initiation Catalyst N,N,N',N'-tetramethylethylenediamine (TMEDA) Catalyst->Initiation Solvent Phosphate-buffered saline (PBS) Solvent->Mix Mix->Initiation Polymerization Free Radical Polymerization at Room Temperature Initiation->Polymerization Purification Purify Hydrogel (Dialysis/Washing) Polymerization->Purification Hydrogel Hydrogel Purification->Hydrogel Final Product: pAESO3 Hydrogel

Caption: Workflow for the synthesis of poly(this compound potassium)-based hydrogels.

Applications in Research and Drug Development

The unique properties of polymers derived from this compound potassium salt make them valuable in a range of applications, particularly in the biomedical field.

  • Hydrogels for Drug Delivery: Hydrogels synthesized from this monomer exhibit high water content and biocompatibility, making them suitable as matrices for the controlled release of therapeutic agents.[1][9] The sulfonate groups can also participate in ion exchange mechanisms for drug loading and release.[7]

  • Biomedical Materials: These hydrogels have shown good mechanical resilience, high compressibility, and support for cell adhesion, indicating their potential for use in tissue engineering and as coatings for medical devices.[7][9][10]

  • Polymer Coatings: The introduction of sulfonate groups into polymer chains can enhance properties such as hydrophilicity and ionic conductivity, which is beneficial for creating antistatic films and coatings for electronics.[11]

  • Water Treatment: Polymers containing this compound potassium salt can be used in water treatment processes due to their ion-exchange capabilities.[12]

Safety and Handling

This compound potassium salt is considered a hazardous substance.[13] It can cause skin, eye, and respiratory irritation.[13][14] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[14] It is a combustible solid but does not propagate flame easily.[13]

Hazard ClassificationsGHS Hazard StatementsPrecautionary Statements
Eye Irrit. 2, Skin Irrit. 2, STOT SE 3H315, H319, H335P261, P264, P271, P280, P302+P352, P305+P351+P338

Conclusion

This compound potassium salt is a versatile monomer that enables the synthesis of functional polymers with a wide range of applications. Its well-defined chemical properties, coupled with various polymerization techniques, allow for the creation of materials with tailored characteristics for use in drug delivery, tissue engineering, and other advanced applications. The information provided in this guide serves as a valuable resource for researchers and scientists working in these fields.

References

molecular formula and weight of 3-Sulfopropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Sulfopropyl Acrylate (B77674) (SPA), a functional monomer, and its prevalent potassium salt form. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry, detailing its chemical properties, synthesis, and applications, particularly in the biomedical field.

Core Properties and Specifications

3-Sulfopropyl acrylate is an acrylic monomer that is often utilized in its potassium salt form (this compound potassium salt or SPAK) for various applications. The introduction of the sulfonate group imparts unique properties, such as high polarity and water solubility, to the polymers derived from it.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for both this compound and its potassium salt are summarized in the table below.

PropertyThis compoundThis compound Potassium Salt
Molecular Formula C6H10O5S[1]C6H9KO5S[][3][4]
Molecular Weight 194.21 g/mol [1]232.30 g/mol [][4][5]
CAS Number 39121-78-3[1]31098-20-1[][3][4]
Appearance -White to almost white or yellowish powder/crystal[][3]
Melting Point -302 °C (decomposes)[]
Purity -≥ 96-98%[][3][5]
Topological Polar Surface Area 89.1 Ų[1]91.9 Ų[]
Hydrogen Bond Acceptor Count -5[]
Exact Mass 194.02489459 Da[1]231.98077604 g/mol []

Applications in Research and Development

This compound and its derivatives are instrumental in the synthesis of functional polymers with a wide range of applications.

  • Hydrogel Formation : The potassium salt is a key monomer in the creation of superabsorbent and superporous polymer hydrogels.[][6] These hydrogels exhibit excellent mechanical resilience, high compressibility, and controlled swelling behavior.[7]

  • Biomedical Applications : Due to their biocompatibility, antimicrobial properties, and resistance to rheological stress, hydrogels based on SPAK are extensively explored for biomedical uses.[7][8][9][10] This includes drug delivery systems, where the sulfonate groups can facilitate ion exchange-controlled release of therapeutic agents.[7][10][11] They are also investigated for use as lubricating coatings and in wound dressings.[8]

  • Polymer Modification : SPAK is used to introduce polar sites into polymer chains, which can enhance properties like water dispersibility, adhesion, and antistatic characteristics.[4][6]

  • Industrial Uses : In various industries, it serves as an emulsifying, dispersing, and stabilizing agent in formulations for cosmetics, personal care products, and textiles.[3] It is also being researched for wastewater treatment applications.[3]

Experimental Protocols

A common application of this compound potassium salt is in the synthesis of hydrogels. The following is a detailed methodology for the preparation of a polyelectrolyte hydrogel.

Synthesis of this compound Potassium-Based Hydrogel

This protocol is based on the free radical polymerization of this compound potassium salt (referred to as AESO3 in the source literature) with a crosslinker.[7][8]

Materials:

  • This compound potassium salt (AESO3)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a catalyst

  • Ultrapure water

Procedure:

  • Monomer Solution Preparation : Dissolve this compound potassium salt (AESO3) and PEGDA (2 mol%) in ultrapure water. The ratio of AESO3 to PEGDA should be 49:1.[8]

  • Initiator Addition : Add the APS solution (0.1 mol%) to the monomer mixture.[8]

  • Degassing : Degas the reaction mixture for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.[8]

  • Catalyst Addition and Polymerization : Add TMEDA (1.9 mol% of the total monomer concentration, with a TMEDA:APS ratio of 5:1) as a catalyst.[8]

  • Curing : Fill the final mixture into syringes (e.g., 10 mL) and allow it to rest for 24 hours at a controlled temperature of 22 ± 2 °C to ensure complete polymerization and hydrogel formation.[8]

Synthesis and Polymerization Workflow

The synthesis of polymers from this compound monomers can be achieved through various polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common method for creating well-defined polymers.

G Polymer Synthesis Workflow cluster_synthesis Monomer Synthesis (Protected) cluster_polymerization RAFT Polymerization cluster_deprotection Deprotection KSPMA Potassium Salt of 3-Sulfopropyl Methacrylate (B99206) (K-SPMA) Activation Activation with Oxalyl Chloride in DMF KSPMA->Activation Esterification Esterification to form Protected Monomer Activation->Esterification ProtectedMonomer Purified Protected Monomer Esterification->ProtectedMonomer Purification RAFT RAFT Polymerization ProtectedMonomer->RAFT PrecursorPolymer Protected Precursor Polymer RAFT->PrecursorPolymer DeprotectionStep Quantitative Deprotection (e.g., under mild conditions) PrecursorPolymer->DeprotectionStep FinalPolymer Strong Polyanion (e.g., Poly(3-sulfopropyl methacrylate)) DeprotectionStep->FinalPolymer

Caption: Workflow for the synthesis of protected 3-sulfopropyl methacrylate polymers via RAFT polymerization.

References

An In-depth Technical Guide to the Solubility of 3-Sulfopropyl Acrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Sulfopropyl acrylate (B77674), with a particular focus on its behavior in organic solvents. Due to its ionic nature, this compound is most commonly handled as its potassium salt, 3-Sulfopropyl acrylate potassium salt. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and materials science.

Core Concepts: Understanding Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for various applications, from reaction chemistry to formulation development. The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, particularly in its salt form, is a highly polar and ionic compound, which significantly influences its solubility profile.

Solubility Profile of this compound Potassium Salt

Table 1: Qualitative Solubility of this compound Potassium Salt in Various Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol (B129727), Ethanol (B145695)High (in Water)The highly polar nature of water and its ability to form strong hydrogen bonds and ion-dipole interactions with the sulfonate and potassium ions lead to high solubility.
Low to ModeratePolar protic organic solvents like methanol and ethanol are less polar than water, resulting in reduced ability to solvate the ionic salt.
Polar Aprotic DMSO, DMFLow to ModerateWhile these solvents are polar, they lack the hydrogen-bonding capability of protic solvents, which is crucial for solvating the potassium cation and sulfonate anion.
Non-Polar Toluene, HexaneVery Low / InsolubleThe large difference in polarity between the ionic solute and the non-polar solvent results in very weak solute-solvent interactions.

Experimental Determination of Solubility: A General Protocol

The absence of specific quantitative data necessitates experimental determination for applications requiring precise solubility values. The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound potassium salt in an organic solvent.

Objective: To determine the saturation solubility of a solid in a given organic solvent at a specific temperature.

Materials:

  • The solid compound (solute)

  • The organic solvent of interest

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to a series of vials. The excess is crucial to ensure that saturation is reached.

    • Add a known volume or mass of the organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period to facilitate dissolution and ensure equilibrium is reached. This can be done using a magnetic stirrer or by periodic vortexing. The time required for equilibration can vary and may need to be determined empirically (e.g., 24, 48, or 72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is assumed to be reached, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

    • The mass of the dissolved solid can then be determined.

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy, after appropriate dilution with a suitable solvent.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Logical Workflow for Solubility Determination

G A Start: Define Solute, Solvent, and Temperature B Add Excess Solute to a Known Amount of Solvent A->B C Equilibrate at Constant Temperature with Agitation B->C D Allow Undissolved Solid to Settle C->D E Sample and Filter Supernatant D->E F Quantify Solute Concentration in Filtrate E->F G Calculate Solubility F->G H End: Report Solubility Data G->H

Caption: A logical workflow for the experimental determination of solubility.

Signaling Pathway Analogy: Factors Influencing Solubility

While not a biological signaling pathway, the factors influencing solubility can be visualized in a similar manner to illustrate the interplay of different molecular properties.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Polarity_solute High Polarity (Ionic) Solubility Solubility Polarity_solute->Solubility Positive Influence (with polar solvent) H_bond_solute H-Bond Acceptors (O, S) H_bond_solute->Solubility Positive Influence (with H-bonding solvent) Polarity_solvent Solvent Polarity Polarity_solvent->Solubility Matching Polarity is Key H_bond_solvent H-Bonding Ability H_bond_solvent->Solubility Enhances Solvation

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound, particularly as its potassium salt, is a highly polar, water-soluble compound. Its solubility in organic solvents is generally limited, with moderate solubility expected only in highly polar organic solvents. For applications in drug development and materials science that require the use of organic solvents, it is imperative to experimentally determine the solubility under the specific conditions of interest. The generalized protocol and workflows provided in this guide offer a solid foundation for conducting such studies.

References

Synthesis of 3-Sulfopropyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis mechanisms of 3-sulfopropyl acrylate (B77674), a crucial monomer in the development of various polymers used in biomedical and pharmaceutical applications. This document provides a comprehensive overview of the two main synthetic routes: the ring-opening of 1,3-propanesultone and the direct esterification of 3-hydroxy-1-propanesulfonic acid. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate understanding and replication.

Introduction

3-Sulfopropyl acrylate and its corresponding polymers are of significant interest due to their unique properties, including high hydrophilicity, biocompatibility, and ion-exchange capabilities. These characteristics make them suitable for a wide range of applications, such as in the formulation of hydrogels for drug delivery, superabsorbent materials, and coatings for medical devices. The synthesis of the this compound monomer is a critical first step in the production of these advanced materials. This guide focuses on the two predominant methods for its synthesis, providing the necessary technical details for its successful preparation in a laboratory setting.

Synthesis Mechanisms

There are two primary pathways for the synthesis of this compound:

  • Route 1: Ring-Opening of 1,3-Propanesultone: This method involves the nucleophilic attack of an acrylate salt on the electrophilic carbon of the 1,3-propanesultone ring, leading to the formation of the sulfopropyl ester. This is a highly efficient and widely used method.

  • Route 2: Fischer Esterification of 3-Hydroxy-1-propanesulfonic Acid: This classic esterification reaction involves the acid-catalyzed condensation of 3-hydroxy-1-propanesulfonic acid with acrylic acid. The reaction equilibrium is typically driven towards the product by removing water.

The following sections provide detailed experimental protocols and data for each of these synthetic routes.

Experimental Protocols

Synthesis of Potassium this compound via Ring-Opening of 1,3-Propanesultone

This protocol is adapted from a patented procedure and offers high yields and purity.

3.1.1. Materials and Equipment

  • Acrylic Acid

  • Potassium Acrylate

  • 1,3-Propanesultone

  • Benzene (B151609) (or other suitable solvent)

  • Acetone (B3395972)

  • Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

  • Dropping funnel

  • Filtration apparatus

  • Drying oven

3.1.2. Experimental Procedure

  • Reaction Setup: In a reaction vessel, prepare a mixture of acrylic acid (50 g), potassium acrylate (110 g), and benzene (20 g).

  • Addition of 1,3-Propanesultone: While stirring, add 1,3-propanesultone (122 g) dropwise to the mixture. Maintain the reaction temperature between 80-90 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Precipitation and Filtration: Pour the resulting product mixture into acetone (200 g) while stirring to precipitate the white crystalline product. Cool the mixture to room temperature and separate the precipitate by filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of acetone (50 g) and then dry them in an oven to obtain the final product, potassium this compound.

3.1.3. Quantitative Data

ParameterValue
Yield 99%
Purity 98.8%
Reaction Temperature 80 - 90 °C
Reaction Time ~1 hour
Synthesis of this compound via Fischer Esterification (General Protocol)

3.2.1. Materials and Equipment

  • 3-Hydroxy-1-propanesulfonic acid

  • Acrylic acid

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene (B28343) (or other azeotropic solvent)

  • Round-bottom flask

  • Dean-Stark apparatus or molecular sieves for water removal

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

3.2.2. Experimental Procedure

  • Reaction Setup: To a round-bottom flask, add 3-hydroxy-1-propanesulfonic acid, an excess of acrylic acid (e.g., 2-3 equivalents), and a catalytic amount of a strong acid catalyst (e.g., 1-2 mol% of sulfuric acid). Add toluene to the flask to facilitate azeotropic removal of water.

  • Reaction: Assemble a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash with brine to remove any remaining aqueous impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the solvent and excess acrylic acid under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Further purification can be achieved by vacuum distillation or column chromatography if necessary.

3.2.3. Expected Quantitative Data (Based on General Fischer Esterification)

ParameterTypical Range
Yield 60 - 80% (highly dependent on reaction conditions)
Reaction Temperature 90 - 120 °C (reflux temperature of toluene)
Reaction Time 4 - 24 hours

Synthesis of Precursors

Synthesis of 3-Hydroxy-1-propanesulfonic Acid

3-Hydroxy-1-propanesulfonic acid can be synthesized from allyl alcohol and a bisulfite source.

4.1.1. Experimental Protocol

  • Prepare two solutions:

    • Solution A: Dissolve sodium bisulfite (1.83 g) and sodium sulfite (B76179) (12.0 g) in water (40 ml).

    • Solution B: Dissolve distilled allyl alcohol (5.9 g) in water (20 ml).

  • In a three-neck flask with vigorous stirring, place sodium sulfite (0.92 g) and water (20 ml).

  • Simultaneously add Solution A and Solution B dropwise at room temperature over 90 minutes.

  • Increase the reaction temperature to 90-100 °C and maintain for 3-4 hours, keeping the pH around 7-8.

  • The reaction is complete when the odor of allyl alcohol is no longer present.

Mechanistic Diagrams

The following diagrams illustrate the synthesis pathways described in this guide.

Synthesis_Route_1 Potassium Acrylate Potassium Acrylate Reaction Reaction Potassium Acrylate->Reaction 1,3-Propanesultone 1,3-Propanesultone 1,3-Propanesultone->Reaction Potassium this compound Potassium this compound Reaction->Potassium this compound Ring-Opening

Caption: Synthesis of Potassium this compound via Ring-Opening.

Synthesis_Route_2 3-Hydroxy-1-propanesulfonic Acid 3-Hydroxy-1-propanesulfonic Acid Reaction Reaction 3-Hydroxy-1-propanesulfonic Acid->Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Reaction This compound This compound Reaction->this compound Fischer Esterification (+ H⁺, -H₂O) H2O H2O Reaction->H2O

Caption: Synthesis of this compound via Fischer Esterification.

Conclusion

This technical guide provides a detailed overview of the primary synthesis mechanisms for this compound. The ring-opening of 1,3-propanesultone offers a high-yield and straightforward route to the potassium salt of the target molecule. The Fischer esterification of 3-hydroxy-1-propanesulfonic acid presents an alternative pathway, for which a general protocol has been provided. The information contained herein is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling the successful synthesis of this important monomer for a variety of advanced applications.

An In-depth Technical Guide to Poly(3-Sulfopropyl Acrylate): Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-sulfopropyl acrylate) (PSPA) is a synthetic polymer that has garnered significant interest in the biomedical field, particularly in drug delivery and tissue engineering. Its unique combination of properties, including high hydrophilicity, biocompatibility, and stimuli-responsive behavior, makes it a versatile platform for a range of applications. This technical guide provides a comprehensive overview of the core characteristics of PSPA, including its physicochemical properties, synthesis methodologies, and key applications in drug development.

PSPA is a polyelectrolyte, characterized by the presence of sulfonate groups along its backbone. This feature imparts a strong anionic charge, rendering the polymer highly soluble in aqueous media.[1][2][3] The polymer's structure allows for the formation of hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water.[4][5] These hydrogels can be designed to be sensitive to environmental stimuli such as pH and ionic strength, enabling the controlled release of encapsulated therapeutic agents.[6][7][8]

Core Physicochemical Properties

The key properties of poly(this compound) are summarized in the tables below. It is important to note that many of these properties, particularly molecular weight and thermal characteristics, are highly dependent on the method of synthesis and whether the sulfonate group is protected during polymerization.

Molecular Properties

The molecular weight and polydispersity of PSPA can be controlled through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The data presented below is for a protected form of the polymer, poly(isobutyl-protected 3-sulfopropyl methacrylate), synthesized via RAFT, as detailed characterization of the unprotected homopolymer is less commonly reported.

PropertyValueMethodReference
Molecular Weight (Mn,calc)15 - 143 kg/mol RAFT Polymerization[9]
Polydispersity Index (PDI or Đ)1.12 - 1.20Gel Permeation Chromatography (GPC)[9]
Thermal Properties

The thermal properties of PSPA, such as the glass transition temperature (Tg), are influenced by the polymer's molecular weight and the nature of the side chains. The data below is for various protected forms of poly(3-sulfopropyl methacrylate).

PolymerGlass Transition Temperature (Tg)MethodReference
Poly(isobutyl-protected 3-sulfopropyl methacrylate)19 °CModulated DSC[9]
Poly(phenyl-protected 3-sulfopropyl methacrylate)27 °CModulated DSC[9]
Poly(pentafluorophenyl-protected 3-sulfopropyl methacrylate)38 °CModulated DSC[9]
Poly(neopentyl-protected 3-sulfopropyl methacrylate)40 °CModulated DSC[9]

Thermogravimetric analysis (TGA) of protected poly(3-sulfopropyl methacrylate) shows a stepwise degradation, with an initial weight loss around 200 °C corresponding to the cleavage of the protecting groups, followed by the degradation of the polymer backbone at higher temperatures.[9]

Swelling Behavior of PSPA Hydrogels

PSPA hydrogels exhibit significant swelling in aqueous environments, a property that is crucial for their use in drug delivery. The degree of swelling is influenced by the crosslinking density and the pH of the surrounding medium.

ConditionSwelling Ratio (q)Reference
Phosphate Buffered Saline (PBS)7.5 ± 0.5[4]
Acidic pH (e.g., pH 1.0-3.0)Low swelling[6]
Neutral to Basic pH (e.g., pH > 4.9)High swelling[6]

Experimental Protocols

Synthesis of Poly(this compound) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[10][11]

Materials:

  • 3-sulfopropyl acrylate (B77674) potassium salt (monomer)

  • 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTBCOOH) (RAFT agent)

  • 2,2′-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIBI) (initiator)

  • Deionized water (solvent)

  • Nitrogen gas

Procedure:

  • Dissolve the desired amounts of this compound potassium salt, CTBCOOH, and AIBI in deionized water in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

  • Immerse the flask in a preheated oil bath at 70 °C to initiate the polymerization.

  • Allow the reaction to proceed for a predetermined time (e.g., 2 hours) to achieve high monomer conversion.[10]

  • Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the pure polymer powder.

RAFT_Polymerization cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_rad Initiator Radical (R•) I->R_rad Decomposition P_rad Propagating Radical (P•) R_rad->P_rad + M M Monomer (M) Intermediate Intermediate Radical P_rad->Intermediate + RAFT Agent P_rad_n P(n)• P_rad->P_rad_n RAFT_agent RAFT Agent (Z-C(=S)-S-R') Intermediate->P_rad - RAFT Agent P_dormant Dormant Polymer (P-S-C(=S)-Z) Intermediate->P_dormant - R'• P_dormant->Intermediate + P'• P_rad_n1 P(n+1)• P_rad_n->P_rad_n1 + M P_dead Dead Polymer P_rad_n->P_dead + P(m)•

Caption: Workflow for RAFT Polymerization of Poly(this compound).

Characterization Techniques

NMR spectroscopy is used to confirm the chemical structure of the polymer.

  • ¹H NMR: The successful polymerization is confirmed by the disappearance of the vinyl proton signals of the monomer (typically in the range of 5.8-6.4 ppm). The broad peaks in the polymer spectrum correspond to the protons on the polymer backbone and the sulfopropyl side chain.[9]

  • ¹³C NMR: The disappearance of the vinyl carbon signals of the monomer confirms polymerization. The spectrum of the polymer will show characteristic peaks for the carbonyl group, the carbons in the polymer backbone, and the sulfopropyl side chain.[12]

FTIR spectroscopy is used to identify the functional groups present in the polymer.

  • C=O stretch (ester): A strong absorption band is typically observed around 1730 cm⁻¹.[13]

  • -SO₃⁻ stretch: Asymmetric and symmetric stretching vibrations of the sulfonate group are expected in the regions of 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹, respectively.[13]

  • C-O stretch: Bands corresponding to the C-O-C stretching of the ester group are typically found between 1100 and 1300 cm⁻¹.[13]

  • C-H stretch: Stretching vibrations of the C-H bonds in the polymer backbone and side chain appear in the region of 2850-3000 cm⁻¹.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The sample is heated at a controlled rate (e.g., 10 K/min) in an inert atmosphere. The Tg is observed as a step-like change in the heat flow curve.[14]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature. This provides information about the decomposition temperature of the polymer.[15]

Applications in Drug Development

The unique properties of PSPA make it an attractive material for various drug delivery applications.

Stimuli-Responsive Hydrogels for Controlled Release

PSPA hydrogels can be designed to release drugs in response to specific environmental triggers, such as changes in pH.[4] In acidic environments, the sulfonate groups are protonated, leading to a more collapsed hydrogel network and slower drug release. In neutral or basic environments, the sulfonate groups are deprotonated, causing electrostatic repulsion between the polymer chains, which leads to swelling of the hydrogel and an increased rate of drug release.[6][8]

Drug_Release cluster_loading Drug Loading cluster_release Stimuli-Triggered Release Hydrogel PSPA Hydrogel Loaded_Hydrogel Drug-Loaded Hydrogel Hydrogel->Loaded_Hydrogel Drug Drug Molecules Drug->Loaded_Hydrogel Low_pH Low pH (e.g., Stomach) Loaded_Hydrogel->Low_pH High_pH High pH (e.g., Intestine) Loaded_Hydrogel->High_pH Collapsed Hydrogel Collapsed (Low Swelling) Low_pH->Collapsed Swollen Hydrogel Swollen (High Swelling) High_pH->Swollen Slow_Release Slow Drug Release Collapsed->Slow_Release Fast_Release Fast Drug Release Swollen->Fast_Release

Caption: pH-Responsive Drug Release from a PSPA Hydrogel.

Biocompatibility and Cellular Interaction

PSPA is generally considered to be biocompatible, showing good cell adhesion and viability.[4][14] Its hydrophilic and anionic nature can influence its interaction with cells. Polyanionic nanoparticles are often internalized by cells through endocytic pathways.

The cellular uptake of PSPA-based nanoparticles is a critical step for intracellular drug delivery. The process typically involves the interaction of the negatively charged nanoparticle surface with the cell membrane, which can trigger endocytosis. The exact pathway can vary depending on the cell type and the specific surface properties of the nanoparticle.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP PSPA Nanoparticle (Anionic Surface) Receptor Membrane Proteins NP->Receptor Electrostatic Interaction Membrane Plasma Membrane Endosome Early Endosome Receptor->Endosome Endocytosis (e.g., Clathrin- or Caveolae-mediated) Lysosome Lysosome Endosome->Lysosome Endosomal Trafficking Release Drug Release Lysosome->Release Endosomal Escape or Lysosomal Degradation Target Intracellular Target (e.g., Nucleus) Release->Target

Caption: Cellular Uptake and Intracellular Fate of a PSPA-Based Nanoparticle.

Conclusion

Poly(this compound) is a highly versatile and promising polymer for drug development applications. Its tunable molecular weight, thermal properties, and stimuli-responsive swelling behavior make it an excellent candidate for the design of advanced drug delivery systems. The ability to control its synthesis via techniques like RAFT polymerization allows for the creation of well-defined architectures tailored for specific therapeutic needs. Further research into the interactions of PSPA with biological systems will continue to unlock its full potential in the field of medicine.

References

Polymerization of 3-Sulfopropyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfopropyl acrylate (B77674) (SPA) and its methacrylate (B99206) analogue, 3-sulfopropyl methacrylate (SPMA), are anionic monomers that have garnered significant attention in polymer science. The resulting polymers, poly(3-sulfopropyl acrylate) (PSPA) and poly(3-sulfopropyl methacrylate) (PSPMA), are strong polyelectrolytes with a sulfonate group that remains ionized over a wide pH range. This property, combined with their hydrophilicity and biocompatibility, makes them highly valuable for a variety of biomedical applications, including drug delivery systems, antifouling and antibacterial surfaces, and as lubricating coatings for medical devices.[1][2][3] This technical guide provides a comprehensive overview of the polymerization of this compound and methacrylate, with a focus on controlled radical polymerization techniques that allow for the synthesis of well-defined polymers.

Polymerization Techniques

The polymerization of this compound and methacrylate can be achieved through several methods, including conventional free radical polymerization and controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4] CRP methods are particularly advantageous as they offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.[4]

Free Radical Polymerization

Conventional free radical polymerization is a common method for synthesizing SPA-based hydrogels. This technique typically involves the use of a water-soluble initiator system, such as ammonium (B1175870) persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TMEDA), to initiate the polymerization of the monomer in an aqueous solution.[2][3] A crosslinking agent, such as poly(ethylene glycol) diacrylate (PEGDA), is often included to form a hydrogel network.[2][3]

Experimental Protocol: Free Radical Polymerization of SPA for Hydrogel Synthesis [3]

  • Preparation of Monomer Solution: Dissolve this compound potassium salt (SPA) and poly(ethylene glycol) diacrylate (PEGDA, 2 mol%) as a crosslinker in ultrapure water. The molar ratio of SPA to PEGDA is typically 49:1.

  • Initiator Addition: Add an aqueous solution of ammonium persulfate (APS, 0.1 mol%) to the monomer solution.

  • Degassing: Degas the reaction mixture for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Catalyst Addition and Polymerization: Add N,N,N′,N′-tetramethylethylenediamine (TMEDA, 1.9 mol% of the total monomer concentration) as a catalyst. The ratio of TMEDA to APS is typically 5:1. The mixture is then transferred to a mold (e.g., syringes) and allowed to rest for 24 hours at 22 ± 2 °C for the polymerization and hydrogel formation to complete.

Workflow for Free Radical Polymerization

Free_Radical_Polymerization cluster_prep Solution Preparation cluster_reaction Polymerization cluster_product Final Product Monomer SPA Monomer & PEGDA Mix1 Mix & Dissolve Monomer->Mix1 Initiator APS Solution Add_Initiator Add Initiator Initiator->Add_Initiator Water Ultrapure Water Water->Mix1 Mix1->Add_Initiator Degas Degas Add_Initiator->Degas 15 min Add_Catalyst Add Catalyst Degas->Add_Catalyst Polymerize Polymerization Add_Catalyst->Polymerize 24h @ 22°C Catalyst TMEDA Catalyst->Add_Catalyst Hydrogel PSPA Hydrogel Polymerize->Hydrogel

Caption: Workflow for the synthesis of PSPA hydrogels via free radical polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with low polydispersity. For SPMA, ATRP has been successfully employed to create homopolymers and block copolymers.[5][6] The polymerization is often conducted in a mixed solvent system, such as water and dimethylformamide (DMF), to ensure the solubility of both the monomer and the catalyst complex.[5][6]

A variation of ATRP, Activators Re-generated by Electron Transfer (ARGET) ATRP, has been used for the surface-initiated (SI) polymerization of SPMA to form thick polymer brushes.[1] This method is advantageous as it can be performed in the presence of air and reduces the amount of catalyst required.

Experimental Protocol: Surface-Initiated ARGET-ATRP of SPMA [1]

  • Preparation of Initiator-Functionalized Substrate: A silicon substrate is functionalized with an ATRP initiator, such as α-bromoisobutyryl bromide (BiBB).

  • Preparation of Stock Solutions:

    • ATRP Cocktail: A solution containing the monomer (potassium 3-sulfopropyl methacrylate, SPMAK), copper(II) chloride (CuCl₂), and a ligand (2,2′-bipyridine, BiPy) is prepared in a 4:1 water to methanol (B129727) mixture.

    • Reducing Agent Solution: A 50 mM solution of ascorbic acid (AA) in water is prepared fresh daily.

  • Polymerization: The initiator-functionalized substrate is placed in contact with a mixture of the ATRP cocktail and the ascorbic acid solution. The polymerization is conducted in the fluid film between the substrate and a coverslip.

ATRP Catalytic Cycle

ATRP_Cycle cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator P-X (Initiator) Radical P• + X-Cu(II)/L Initiator->Radical ka Catalyst_act Cu(I)/L (Activator) Catalyst_act->Radical Propagating_Radical Pn• Radical->Propagating_Radical + Monomer Dormant_Chain Pn-X + Cu(I)/L Propagating_Radical->Dormant_Chain kdeact Deactivator X-Cu(II)/L (Deactivator) Deactivator->Dormant_Chain

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers, including SPA and SPMA. This method utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with narrow molecular weight distributions.

For SPMA, RAFT polymerization has been used to synthesize well-defined homopolymers and block copolymers.[7] The choice of CTA is crucial for achieving good control; dithiobenzoates, such as 4-cyano-4-(thiobenzoylthio)pentanoic acid, have been shown to be effective for methacrylate polymerization.[7] The polymerization is typically carried out in a polar aprotic solvent like DMF.[7]

Experimental Protocol: RAFT Polymerization of a Protected SPMA Monomer [7]

  • Monomer Synthesis: A protected version of 3-sulfopropyl methacrylate is synthesized to enhance solubility in organic solvents.

  • Polymerization Mixture: The protected monomer, a RAFT agent (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid), and an initiator (e.g., AIBN) are dissolved in DMF.

  • Polymerization: The reaction mixture is purged with an inert gas and heated to a specific temperature (e.g., 70 °C) to initiate polymerization.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent mixture, such as pentane/ethanol, to remove unreacted monomer and DMF.

  • Deprotection: The protecting group is removed to yield the final poly(3-sulfopropyl methacrylate).

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_termination Termination Initiator Initiator Radical I• Initiator->Radical kd Propagating_Radical P• Radical->Propagating_Radical + Monomer RAFT_Adduct Intermediate Radical Propagating_Radical->RAFT_Adduct + RAFT Agent (Z-C(=S)S-R) New_Propagating_Radical P-S-C(=S)Z + R• RAFT_Adduct->New_Propagating_Radical Fragmentation Propagating_Radical2 Pn• R_Radical R• R_Radical->Propagating_Radical2 + Monomer Dead_Polymer Dead Polymer Propagating_Radical2->Dead_Polymer + Pn•

Caption: The mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the polymerization of this compound and methacrylate.

Table 1: ATRP of Potassium 3-Sulfopropyl Methacrylate (SPMA) [5]

Solvent[Cu(II)]/[Cu(I)] (%)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Water200--1.38
Water:DMF (50:50)60>90-1.15 - 1.25

Table 2: RAFT Polymerization of Protected 3-Sulfopropyl Methacrylate [7]

MonomerCTAInitiatorSolventConversion (%)
Protected SPMA4-Cyano-4-(thiobenzoylthio)pentanoic acidAIBNDMF>80

Table 3: RAFT Aqueous Polymerization of Potassium 3-Sulfopropyl Methacrylate (PSPMA) [8]

CTAInitiatorTemperature (°C)Time (h)ConversionPDI (Mw/Mn)
4-Cyano-4-(thiobenzoylthio)pentanoic acid2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride70<2Extremely highNarrow

Table 4: Free Radical Polymerization of this compound Potassium Salt (SPA) for Hydrogels [3]

MonomerCrosslinkerInitiator SystemTemperature (°C)Time (h)
SPAPEGDA (2 mol%)APS (0.1 mol%) / TMEDA (1.9 mol%)22 ± 224

Conclusion

The polymerization of this compound and its methacrylate derivative offers a versatile platform for the development of advanced materials for biomedical applications. Controlled radical polymerization techniques, particularly ATRP and RAFT, provide excellent control over the polymer structure, enabling the synthesis of well-defined polymers with tailored properties. The choice of polymerization technique and reaction conditions can be adapted to achieve desired outcomes, from the formation of hydrogels to the creation of polymer brushes on surfaces. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the field of polymer chemistry and drug development.

References

The Core Chemistry of Sulfonate-Containing Acrylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of sulfonate-containing acrylates, a class of monomers and polymers with significant and expanding applications in biomedical research and drug development. Their unique combination of properties, including strong anionic character, hydrophilicity, and tunable responsiveness, makes them invaluable materials for designing advanced drug delivery systems, tissue engineering scaffolds, and bioactive surfaces. This document details their synthesis, polymerization, key physicochemical properties, and mechanisms of action in relevant biological contexts.

Introduction to Sulfonate-Containing Acrylates

Sulfonate-containing acrylates are a versatile class of vinyl monomers characterized by the presence of a sulfonic acid group (-SO₃H) or its salt (-SO₃⁻). This functional group imparts a strong anionic charge and high hydrophilicity to the resulting polymers. Unlike carboxylic acids, sulfonic acids are strong acids with low pKa values, meaning they remain ionized over a wide pH range. This pH-independent charge is a critical feature for many of their biological applications.

Common examples of sulfonate-containing monomers include 2-acrylamido-2-methylpropanesulfonic acid (AMPS) and sodium p-styrenesulfonate (NaSS). These monomers can be homopolymerized or copolymerized with other acrylic monomers, such as acrylic acid (AA) or acrylamide (B121943) (AAm), to tailor the physicochemical properties of the resulting polymers for specific applications.

Synthesis and Polymerization

The synthesis of polymers from sulfonate-containing acrylate (B77674) monomers is typically achieved through free-radical polymerization or controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

Free-Radical Polymerization

Free-radical polymerization is a common and straightforward method for synthesizing sulfonate-containing acrylate polymers. This technique involves the use of a radical initiator to begin the polymerization process.

Experimental Protocol: Synthesis of Poly(acrylic acid-co-sodium styrene (B11656) sulfonate)[1]

  • Materials: Acrylic acid (AA), sodium 4-vinylbenzene sulfonate (NaSS), potassium persulfate (K₂S₂O₈), methanol, distilled water.

  • Procedure:

    • Dissolve the desired weight ratios of AA and NaSS (e.g., 5:5, 6:4, 7:3, 8:2, or 9:1 by weight) and potassium persulfate in distilled water in a two-neck round-bottom flask equipped with a condenser and a nitrogen inlet.[1]

    • Purge the solution with dry nitrogen.

    • Heat the reaction mixture to 70°C with continuous stirring for 3 hours.[1]

    • Terminate the reaction by adding methanol.

    • Stir the solution for 5 minutes.

    • Pour the product onto a petri dish and dry in an oven at 70°C for 12 hours.[1]

Experimental Protocol: Synthesis of Poly(2-acrylamido-2-methylpropane sulfonic acid) Hydrogels[2][3]

  • Materials: 2-acrylamido-2-methylpropanesulfonic acid (AMPS), Acrylamide (AAm), N,N'-methylenebis(acrylamide) (MBA) as a crosslinker, Potassium persulfate (KPS) as an initiator, distilled water.

  • Procedure:

    • Prepare stock solutions of AMPS and KPS.

    • In a glass tube, dissolve the desired amounts of AAm, AMPS stock solution, and MBA in distilled water.

    • Bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen.

    • Add the KPS stock solution to initiate the polymerization.

    • Seal the glass tubes and immerse them in a thermostated water bath at a specific temperature (e.g., 40°C) for a predetermined reaction time.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: ATRP of p-phenyl styrenesulfonate[4]

  • Materials: p-phenyl styrenesulfonate (SS), CuBr, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), 1-phenylethyl bromide (1-PEBr) as an initiator, diphenyl ether (DPE) as a solvent, methanol.

  • Procedure:

    • In a vial, add CuBr, SS, and DPE.

    • Purge the reaction mixture with argon for 5 minutes.

    • Add PMDETA to the mixture.

    • After an additional 5 minutes of argon bubbling, add the 1-PEBr initiator.

    • Conduct the polymerization in an oil bath at 110°C for 24 hours with stirring.

    • Precipitate the resulting polymer by dropwise addition into methanol.

Physicochemical Properties

The properties of sulfonate-containing acrylate polymers are largely dictated by the presence of the sulfonic acid group. These properties are critical for their performance in various applications.

Acidity (pKa)

Sulfonic acids are strong acids, which is reflected in the low pKa values of sulfonate-containing monomers. This ensures that the sulfonate groups are deprotonated and carry a negative charge over a wide pH range.

MonomerpKa Value
2-Acrylamido-2-methylpropanesulfonic acid (AMPS)~1.67 ± 0.50
Sodium p-styrenesulfonate (NaSS)~2.5
Reactivity Ratios

Reactivity ratios are crucial for predicting the composition of copolymers. They describe the relative reactivity of a propagating polymer chain ending in one monomer with the same monomer versus the other comonomer.

Monomer 1Monomer 2r₁r₂Reference
2-Acrylamido-2-methylpropanesulfonic acid (AMPS)Acrylamide (AAm)0.180.85[5]
2-Acrylamido-2-methylpropanesulfonic acid (AMPS)Acrylic Acid (AAc)0.190.86[5]
Methacrylic Acid (MAA)Sodium 4-styrene sulfonate (SS)0.441.34[6]
Styrene (St)Sodium acrylate0.820.77
Thermal Properties

The thermal stability of sulfonate-containing acrylate polymers is an important consideration for their processing and application. Thermogravimetric analysis (TGA) is commonly used to evaluate their decomposition temperatures. The thermal stability can be influenced by the copolymer composition and the presence of counter-ions.

Polymer/CopolymerDecomposition Onset Temperature (°C)Key ObservationsReference
Poly(sodium 4-styrenesulfonate)~470Degradation occurs in multiple steps.[7][7]
Poly(styrene-co-sodium 4-styrenesulfonate)Two main degradation steps: ~350-500 (polystyrene) and ~470-505 (PSSNa)Thermal stability is influenced by the NaSS content.
Poly(methacrylamide-co-AMPS)Increases with increasing methacrylamide (B166291) content-SO₃H groups decompose between 250-300 °C.[8]
Poly(acrylic acid)~230-300Decomposition of PAA chains.[9][9]

Applications in Drug Development

The unique properties of sulfonate-containing acrylates make them highly suitable for various applications in drug development, particularly in drug delivery and tissue engineering.

Drug Delivery of Cationic Drugs

The strong anionic nature of sulfonate-containing polymers allows for the electrostatic binding and controlled release of cationic (positively charged) drugs. This interaction can protect the drug from degradation, improve its solubility, and provide sustained release.

The mechanism involves the formation of a polyelectrolyte complex between the negatively charged sulfonate groups of the polymer and the positively charged drug molecules. The release of the drug can be triggered by changes in the ionic strength or pH of the surrounding environment, which disrupt the electrostatic interactions.

DrugDelivery cluster_formulation Drug Formulation cluster_release Drug Release Polymer Anionic Sulfonated Polymer Complex Polymer-Drug Complex (Electrostatic Interaction) Polymer->Complex Drug Cationic Drug Drug->Complex Trigger Release Trigger (e.g., High Ionic Strength) Complex->Trigger Exposure to physiological environment ReleasedDrug Released Drug Trigger->ReleasedDrug FreePolymer Free Polymer Trigger->FreePolymer

Figure 1. Mechanism of cationic drug delivery by sulfonate-containing polymers.

Inhibition of Growth Factor Signaling

Sulfated polymers can mimic the structure of heparan sulfate (B86663) proteoglycans (HSPGs), which are essential co-receptors for many growth factors, including Fibroblast Growth Factor 2 (FGF-2). By binding to FGF-2, sulfonate-containing polymers can inhibit its interaction with its receptor (FGFR), thereby blocking downstream signaling pathways involved in cell proliferation and angiogenesis. This makes them promising candidates for anti-cancer therapies.

The binding of FGF-2 to its receptor, FGFR, is stabilized by heparan sulfate. Sulfonated polymers can competitively bind to FGF-2, preventing the formation of the active FGF-2/FGFR/heparan sulfate ternary complex.

FGF2_Signaling cluster_activation FGF-2 Signaling Activation cluster_inhibition Inhibition by Sulfonated Polymer FGF2 FGF-2 TernaryComplex FGF-2/FGFR/HS Ternary Complex FGF2->TernaryComplex FGFR FGFR FGFR->TernaryComplex HS Heparan Sulfate HS->TernaryComplex Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TernaryComplex->Downstream Proliferation Cell Proliferation Angiogenesis Downstream->Proliferation SulfonatedPolymer Sulfonated Acrylate Polymer InactiveComplex FGF-2/Polymer Inactive Complex SulfonatedPolymer->InactiveComplex NoSignal No Signaling InactiveComplex->NoSignal Prevents FGFR binding FGF2_inhib FGF-2 FGF2_inhib->InactiveComplex

Figure 2. Inhibition of FGF-2 signaling by sulfonate-containing polymers.

Experimental Workflow: Synthesis and Characterization of Sulfonated Hydrogels

The development of sulfonate-containing hydrogels for biomedical applications involves a systematic workflow from synthesis to characterization.

HydrogelWorkflow MonomerSelection Monomer Selection (e.g., AMPS, AA, NaSS) Polymerization Polymerization (e.g., Free Radical, ATRP) MonomerSelection->Polymerization Purification Purification (e.g., Dialysis, Precipitation) Polymerization->Purification HydrogelFormation Hydrogel Formation (Crosslinking) Purification->HydrogelFormation StructuralChar Structural Characterization (FTIR, NMR) HydrogelFormation->StructuralChar PhysicoChemChar Physicochemical Characterization (Swelling, Rheology, TGA) HydrogelFormation->PhysicoChemChar Biocompatibility Biocompatibility Assessment (Cell Viability Assays) HydrogelFormation->Biocompatibility FunctionalTesting Functional Testing (e.g., Drug Release, Cell Culture) PhysicoChemChar->FunctionalTesting Biocompatibility->FunctionalTesting

Figure 3. Workflow for the synthesis and characterization of sulfonated hydrogels.

Conclusion

Sulfonate-containing acrylates represent a powerful and versatile class of materials for researchers, scientists, and drug development professionals. Their well-defined chemistry, coupled with their tunable physicochemical properties, offers immense potential for creating innovative solutions in medicine and biotechnology. A thorough understanding of their synthesis, polymerization, and fundamental properties is essential for harnessing their full capabilities in the design of next-generation therapeutics and biomedical devices.

References

3-Sulfopropyl acrylate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Sulfopropyl Acrylate (B77674) Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Sulfopropyl acrylate potassium salt (CAS RN: 31098-20-1), a functional monomer frequently used in the synthesis of hydrogels and polymers for biomedical applications, including drug delivery systems and tissue engineering.[1][2][] Adherence to strict safety protocols is essential when working with this compound to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound potassium salt is considered a hazardous substance.[4] It is classified as an irritant and may cause allergic skin reactions. The Globally Harmonized System (GHS) classifications are summarized below.

Table 1: GHS Hazard Classification

ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation.[5]
Skin Sensitization1H317: May cause an allergic skin reaction.[]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[5]
Hazardous to the Aquatic Environment (Long-term)3H412: Harmful to aquatic life with long lasting effects.[]

Signal Word: Warning[][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound potassium salt is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to almost white powder or crystal.[][6]
Molecular Formula C6H9KO5S[]
Molecular Weight 232.30 g/mol [4]
CAS Number 31098-20-1[5]
Melting Point 302 °C (decomposes)[5]
Solubility Soluble in water.[][4]
Vapor Pressure Negligible[4]
Flash Point Not applicable[5]
Storage Class 11 (Combustible Solids)[5]

Toxicological Information

Exposure to this compound potassium salt can cause irritation to the skin, eyes, and respiratory system.[4] It may also cause an allergic skin reaction in sensitized individuals.[]

  • Eye Contact : Can cause serious irritation and potential damage.[4]

  • Skin Contact : Causes skin irritation.[5] Prolonged contact may lead to inflammation or accentuate pre-existing dermatitis.[4] May cause an allergic skin reaction. Entry through wounds or abrasions may lead to systemic effects.[4]

  • Inhalation : Can cause respiratory irritation.[4] Inhaling dust may lead to further lung damage, especially for individuals with impaired respiratory function.[4]

  • Ingestion : Not classified as harmful by ingestion based on available evidence.[4] However, it is advisable to seek medical attention if ingested.[7]

  • Chronic Effects : Long-term exposure may result in respiratory issues.[4] There is limited evidence suggesting that repeated skin contact may lead to sensitization in some individuals.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's stability.

Handling
  • Personal Contact : Avoid all personal contact, including inhalation of dust.[4]

  • Ventilation : Use in a well-ventilated area or under a chemical fume hood.[7][8] Provide appropriate exhaust ventilation where dust is formed.[7]

  • Ignition Sources : Keep away from heat, sparks, and open flames.[8] Avoid generating dust clouds, which can form explosive mixtures with air.[4]

  • Hygiene : Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[7] Do not eat, drink, or smoke when using this product.[9] Contaminated work clothing should not be allowed out of the workplace.

cluster_workflow Safe Handling Workflow prep Preparation & PPE handle Chemical Handling prep->handle Ensure proper PPE (gloves, goggles, lab coat) use Use in Ventilated Area handle->use Avoid dust creation & inhalation storage Storage use->storage After use cleanup Cleanup & Waste Disposal use->cleanup Immediately after use storage->cleanup Seal container tightly Store in cool, dry place end_proc End of Procedure cleanup->end_proc Dispose of waste per regulations

Caption: Workflow for safely handling this compound.

Storage
  • Conditions : Store in a cool, well-ventilated place.[8][9] Keep containers tightly closed in a dry environment.[8] The product is sensitive to light, heat, and moisture.[6]

  • Incompatibilities : Avoid contamination with oxidizing agents (e.g., nitrates, peroxides), strong acids, and strong bases, as this can cause violent or explosive polymerization.[4][9]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[5] Wear protective clothing or a lab coat.[4]
Respiratory Protection For operations generating dust, use a NIOSH-approved N95 dust mask or higher.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

cluster_routes First Aid Response by Exposure Route cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to fresh air. Keep warm and rested. inhalation->move_air wash_skin Remove contaminated clothing. Wash skin with soap and water. skin->wash_skin rinse_eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if possible. eye->rinse_eyes rinse_mouth Rinse mouth with water. Give a glass of water. ingestion->rinse_mouth seek_medical Seek Medical Attention move_air->seek_medical If breathing is difficult wash_skin->seek_medical If irritation or rash occurs rinse_eyes->seek_medical Continue rinsing rinse_mouth->seek_medical If feeling unwell spill Spill Detected minor_spill Minor Spill spill->minor_spill major_spill Major Spill spill->major_spill cleanup_minor Clean up immediately. Avoid breathing dust. Wear PPE. minor_spill->cleanup_minor alert_major Advise personnel in area. Alert Emergency Responders. major_spill->alert_major contain_major Evacuate personnel. Ensure adequate ventilation. alert_major->contain_major cleanup_major Use personal protective equipment. Sweep up and shovel. Place in closed containers for disposal. contain_major->cleanup_major

References

In-Depth Technical Guide: Thermal Stability of Poly(3-Sulfopropyl Acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-sulfopropyl acrylate) is a synthetic polymer bearing a sulfonate group in its side chain, rendering it a strong polyanion. This characteristic imparts unique properties such as high water solubility, ion-exchange capabilities, and biocompatibility, making it a valuable material for applications in drug delivery, hydrogel formation, and as a stabilizing agent for nanoparticles. Understanding the thermal stability of PSPA is critical for determining its processing parameters, storage conditions, and limitations in high-temperature applications. This guide summarizes the current understanding of the thermal behavior of PSPA and related polymers.

Thermal Stability Data

Quantitative data on the thermal decomposition of linear poly(this compound) is not extensively reported. However, analysis of a crosslinked hydrogel of poly(3-sulfopropyl acrylate (B77674) potassium) (pAESO3) provides a valuable insight into its thermal stability.[1] Furthermore, extensive data is available for the closely related polymer, poly(3-sulfopropyl methacrylate) (PSPMA), with various protecting groups, which can serve as a useful reference.[2]

Polymer/MaterialOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)Residual Mass at 400°C (%)Notes
pAESO3 Hydrogel ~270Not ReportedNot ReportedCrosslinked with PEGDA.[1]
PBSPMA ~200Not Reported~30 (at 300°C)Isobutyl-protected PSPMA.[2]
PNSPMA ~200Not Reported~30 (at 300°C)Neopentyl-protected PSPMA.[2]
PPhSPMA >200~350<10Phenyl-protected PSPMA.[2]
PFSPMA >200~350<10Hexafluoroisopropyl-protected PSPMA.[2]

Experimental Protocols

Synthesis of Poly(this compound) via RAFT Polymerization

A detailed protocol for the synthesis of PSPA homopolymers via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a common method.

Materials:

  • This compound, potassium salt (SPA)

  • 4,4′-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)

  • 4-cyanopentanoic acid dithiobenzoate (CPADB) (RAFT agent)

  • Deionized water

  • D2O for NMR analysis

  • Dialysis tubing (e.g., 3500 MWCO)

Procedure:

  • Reaction Setup: Dissolve the desired amounts of SPA, CPADB, and V-501 in deionized water in a reaction vessel.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at a controlled temperature (e.g., 70°C) to initiate polymerization.

  • Monitoring Conversion: Periodically take small aliquots from the reaction mixture, dissolve them in D2O, and analyze by ¹H NMR spectroscopy to determine the monomer conversion.

  • Termination: Once the desired conversion is reached, terminate the polymerization by quenching the reaction (e.g., by exposing it to air and cooling in an ice bath).

  • Purification: Purify the polymer by dialysis against deionized water for several days to remove unreacted monomer, initiator fragments, and other small molecules.

  • Isolation: Recover the purified polymer by lyophilization (freeze-drying) to obtain a solid product.

Thermogravimetric Analysis (TGA)

The following is a general protocol for the thermogravimetric analysis of PSPA, based on methods used for the analogous PSPMA polymers.[2]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset decomposition temperature (the temperature at which significant weight loss begins), the temperature of the maximum rate of decomposition (from the peak of the derivative of the TGA curve), and the residual mass at various temperatures.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of PSPA cluster_purification Purification and Isolation Monomer SPA Monomer Reaction_Mixture Reaction Mixture Monomer->Reaction_Mixture Initiator V-501 Initiator Initiator->Reaction_Mixture RAFT_Agent CPADB RAFT Agent RAFT_Agent->Reaction_Mixture Solvent Deionized Water Solvent->Reaction_Mixture Polymerization Polymerization (e.g., 70°C) Reaction_Mixture->Polymerization Crude_Polymer Crude PSPA Solution Polymerization->Crude_Polymer Dialysis Dialysis Crude_Polymer->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Pure_Polymer Pure PSPA Powder Lyophilization->Pure_Polymer

Caption: Experimental workflow for the synthesis of poly(this compound).

Chemical_Structure cluster_structure Chemical Structure of Poly(this compound) node_structure

Caption: Chemical structure of the poly(this compound) repeating unit.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of 3-Sulfopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the free radical polymerization of 3-Sulfopropyl Acrylate (B77674) (SPA), a versatile monomer used in the synthesis of polyelectrolytes and hydrogels for various biomedical applications, including drug delivery systems and biocompatible coatings.[1][2][][4]

Introduction

3-Sulfopropyl acrylate is a functional acrylic monomer containing a sulfonate group, which imparts unique properties to the resulting polymers.[2][] These polymers are typically water-soluble and exhibit high ion-exchange capacity.[2][4] Free radical polymerization is a common and straightforward method to synthesize poly(this compound) (PSPA). This document outlines a standard protocol for aqueous free radical polymerization to generate PSPA hydrogels.

Key Applications

  • Hydrogels for Drug Delivery: PSPA-based hydrogels can be used as matrices for the controlled release of therapeutic agents. Their ionic nature allows for ion exchange-controlled drug release.[1][5][6]

  • Biocompatible Coatings: The hydrophilic and charged nature of PSPA makes it suitable for creating biocompatible coatings on medical devices.

  • Superabsorbent Materials: The polymer's ability to absorb and retain large amounts of water makes it ideal for developing superabsorbent hydrogels.[2][]

Experimental Protocol: Aqueous Free Radical Polymerization of this compound Potassium Salt

This protocol describes the synthesis of a crosslinked poly(this compound) hydrogel using a redox initiator system.

Materials and Reagents
ReagentSupplierPurityNotes
This compound, potassium salt (SPA)Sigma-Aldrich97.7%Monomer
Poly(ethylene glycol) diacrylate (PEGDA)Sigma-AldrichM_n = 575Crosslinker
Ammonium (B1175870) persulfate (APS)Sigma-Aldrich≥98%Initiator
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Sigma-Aldrich≥99%Accelerator/Catalyst
Ultrapure Water--Solvent
Snakeskin Dialysis Tubing (3500 MWCO)Thermo Scientific-For purification of non-crosslinked polymer
Equipment
  • Glass vials or syringes (10 mL)

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen/argon source for degassing

  • Standard laboratory glassware

  • Lyophilizer (for non-crosslinked polymer)

Procedure
  • Monomer Solution Preparation:

    • In a glass vial, dissolve this compound potassium salt (SPA) and poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker in ultrapure water. A typical molar ratio is 49:1 (SPA:PEGDA).[5]

  • Initiator Addition:

    • Add the ammonium persulfate (APS) solution to the monomer mixture. A typical concentration is 0.1 mol% relative to the total monomer concentration.[5]

  • Degassing:

    • Degas the reaction mixture for 15 minutes by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can inhibit polymerization.[5]

  • Initiation of Polymerization:

    • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the degassed mixture to initiate the polymerization. A typical molar ratio of TMEDA to APS is 5:1.[5]

    • Mix thoroughly and quickly transfer the solution into a mold (e.g., a 10 mL syringe).[5]

  • Curing:

    • Allow the polymerization to proceed at room temperature (22 ± 2 °C) for 24 hours.[5] The solution will turn into a hydrogel.

  • Purification (for non-crosslinked polymer):

    • For the synthesis of a non-crosslinked polymer, the crosslinker (PEGDA) is omitted.

    • After polymerization, the polymer is purified by dialysis against deionized water using snakeskin dialysis tubing (3500 MWCO) to remove unreacted monomer and initiator fragments.[7]

    • The purified polymer is then recovered by lyophilization (freeze-drying).[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the free radical polymerization of SPA.

ParameterValue/RangeReference
MonomerThis compound, potassium salt[5][7]
Crosslinker (for hydrogel)PEGDA (M_n = 575)[5]
Monomer:Crosslinker Molar Ratio49:1[5]
Initiator SystemAPS/TMEDA[5]
APS Concentration0.1 mol% (relative to total monomer)[5]
TMEDA:APS Molar Ratio5:1[5]
SolventUltrapure Water[5]
Reaction Temperature22 ± 2 °C[5]
Reaction Time24 hours[5]

Characterization of Poly(this compound)

The synthesized polymer can be characterized by various techniques to determine its properties.

PropertyTechniqueExpected Outcome
Chemical StructureProton NMR (¹H NMR)Confirmation of the polymer structure by identifying characteristic peaks of the repeating monomer unit.[7]
Molecular WeightGel Permeation Chromatography (GPC)Determination of the number-average molecular weight (M_n) and polydispersity index (PDI).[8]
Swelling BehaviorGravimetric AnalysisQuantification of the hydrogel's ability to absorb water.
Mechanical PropertiesCompression TestingEvaluation of the hydrogel's mechanical resilience and compressibility.[1]

Workflow and Process Diagrams

Experimental Workflow for SPA Hydrogel Synthesis

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer_Solution Prepare Monomer Solution (SPA, PEGDA in Water) Initiator_Addition Add APS Initiator Monomer_Solution->Initiator_Addition Degassing Degas with N2/Ar (15 min) Initiator_Addition->Degassing Initiation Add TMEDA & Mix Degassing->Initiation Curing Cure at RT (24 hours) Initiation->Curing Hydrogel Resulting Hydrogel Curing->Hydrogel Characterization Characterize Properties Hydrogel->Characterization

Caption: Workflow for the synthesis of a PSPA hydrogel.

Logical Relationship of Components in Free Radical Polymerization

Logical_Relationship Monomer SPA Monomer Polymer PSPA Hydrogel Monomer->Polymer forms Initiator APS/TMEDA Initiator->Monomer initiates Crosslinker PEGDA Crosslinker->Polymer crosslinks Solvent Water Solvent->Monomer dissolves Solvent->Initiator dissolves

Caption: Key components in SPA hydrogel synthesis.

References

Application Notes and Protocols for ATRP Synthesis of Poly(3-Sulfopropyl Acrylate) Brushes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(3-sulfopropyl acrylate) (PSPA) brushes utilizing Atom Transfer Radical Polymerization (ATRP). PSPA brushes are of significant interest in biomedical and drug development fields due to their zwitterionic nature, leading to excellent antifouling properties, biocompatibility, and potential for drug delivery applications.

Introduction

Polymer brushes are thin layers of polymer chains tethered at one end to a substrate. This unique architecture provides a high density of functional groups and controlled film thickness, making them ideal for modifying surface properties. Surface-initiated ATRP (SI-ATRP) is a robust and versatile "grafting from" technique that allows for the growth of well-defined polymer brushes with controlled molecular weight and low polydispersity from various substrates.[1][2] PSPA brushes, specifically, offer a highly hydrated layer that resists nonspecific protein adsorption, a critical attribute for materials in biological environments.

Applications in Drug Development and Biomedical Research:

  • Antifouling Surfaces: PSPA brushes significantly reduce the adhesion of proteins, cells, and bacteria, making them suitable for coating medical implants, biosensors, and drug delivery nanoparticles.[3][4]

  • Drug Delivery: The polymer brush matrix can be designed to encapsulate and release therapeutic agents in a controlled manner.

  • Biosensors: By minimizing non-specific binding, PSPA brushes enhance the sensitivity and specificity of biosensing platforms.

  • Tissue Engineering: The biocompatible nature of PSPA promotes favorable cell-surface interactions for tissue regeneration applications.[5]

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and characterization of PSPA brushes via SI-ATRP.

experimental_workflow cluster_prep Substrate Preparation cluster_init Initiator Immobilization cluster_polym Surface-Initiated ATRP cluster_char Characterization Substrate Substrate (e.g., Silicon Wafer, Gold) Cleaning Cleaning (e.g., Piranha, Plasma) Substrate->Cleaning Immobilization Self-Assembled Monolayer (SAM) Formation Cleaning->Immobilization Initiator_Sol Initiator Solution (e.g., APTES + BiBB) Initiator_Sol->Immobilization Polymerization Polymerization (Controlled Growth) Immobilization->Polymerization Monomer_Sol Monomer Solution (SPA, Catalyst, Ligand, Solvent) Monomer_Sol->Polymerization Rinsing Rinsing and Drying Polymerization->Rinsing Characterization Analysis (Ellipsometry, AFM, XPS) Rinsing->Characterization

Caption: General workflow for the synthesis of PSPA brushes via SI-ATRP.

arget_atrp_workflow Start Initiator-Functionalized Substrate Prepare_Sol Prepare Monomer and Catalyst Solutions Separately Start->Prepare_Sol Purge Purge Reaction Vessel with Inert Gas (e.g., N2) Prepare_Sol->Purge Mix_Sol Mix Monomer, Reducing Agent, and Catalyst Solutions Purge->Mix_Sol Submerge Immerse Substrate in the Reaction Mixture Mix_Sol->Submerge React Incubate at Controlled Temperature for a Set Time Submerge->React Stop Remove Substrate and Quench Polymerization React->Stop Rinse Rinse with Solvents (e.g., Water, Methanol) Stop->Rinse Dry Dry with Inert Gas Stream Rinse->Dry Characterize Characterize Brush Properties Dry->Characterize

Caption: Step-by-step workflow for SI-ARGET-ATRP of PSPA brushes.

Experimental Protocols

The following are detailed protocols for the synthesis of poly(3-sulfopropyl methacrylate) (PSPMA) brushes, which are structurally very similar to PSPA brushes and for which more detailed literature is available. These protocols can be adapted for the acrylate (B77674) monomer with appropriate adjustments.

Materials
MaterialPuritySupplierNotes
Potassium 3-sulfopropyl methacrylate (B99206) (SPMAK)98%e.g., MerckMonomer
(3-Aminopropyl)triethoxysilane (APTES)98%e.g., MerckFor initiator immobilization on Si
α-Bromoisobutyryl bromide (BiBB)98%e.g., MerckFor initiator synthesis
2,2′-Bipyridine (BiPy)98%e.g., MerckLigand for ATRP catalyst
Copper(II) chloride (CuCl₂)99%e.g., MerckCatalyst precursor
Copper(I) chloride (CuCl)99%e.g., MerckATRP catalyst
Ascorbic acid (AA)99%e.g., MerckReducing agent for ARGET-ATRP
Toluene (B28343), Methanol (B129727), WaterAnhydrous/DeionizedVariousSolvents
Silicon Wafers or Gold-coated Substrates-VariousSubstrates
Protocol 1: Surface-Initiated ATRP on Silicon Substrates

This protocol is adapted from standard aqueous ATRP procedures.[6]

1. Substrate Preparation and Initiator Immobilization:

  • Clean silicon wafers by sonication in acetone (B3395972) and isopropanol, followed by oxygen plasma treatment to generate hydroxyl groups.
  • Immediately immerse the cleaned wafers in a 1% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated monolayer.
  • Rinse with toluene and cure at 110°C for 30 minutes.
  • Functionalize the amine-terminated surface by reacting with a solution of BiBB and triethylamine (B128534) in anhydrous toluene to form the ATRP initiator layer.

2. Polymerization:

  • Prepare the polymerization solution by dissolving SPMAK, BiPy, and CuCl₂ in a methanol/water mixture (e.g., 2:1 v/v).[6]
  • Degas the solution by bubbling with nitrogen for at least 1 hour.
  • Add CuCl to the solution under a nitrogen atmosphere to form the active catalyst complex.
  • Immerse the initiator-functionalized silicon substrates into the polymerization solution.
  • Allow the reaction to proceed at room temperature for the desired time (e.g., 1-4 hours). The brush thickness is time-dependent.
  • Remove the substrates from the solution and rinse thoroughly with deionized water and methanol to remove any physisorbed polymer.
  • Dry the substrates under a stream of nitrogen.

Protocol 2: Surface-Initiated ARGET-ATRP

Activators Regenerated by Electron Transfer (ARGET) ATRP is an air-tolerant method that simplifies the experimental setup.[3][7]

1. Substrate and Initiator Preparation:

  • Follow the same procedure as in Protocol 1 for substrate cleaning and initiator immobilization.

2. Polymerization:

  • Prepare a monomer solution by dissolving SPMAK and ascorbic acid in a water/methanol mixture.[7][8]
  • In a separate flask, prepare a catalyst stock solution of CuCl₂ and a ligand (e.g., PMDETA or BiPy) in methanol.[7]
  • Place the initiator-modified substrate in a reaction vessel and purge with nitrogen for 30 minutes.
  • Inject the monomer solution and the catalyst stock solution into the reaction vessel. The ascorbic acid will reduce Cu(II) to the active Cu(I) state.
  • The reaction is typically carried out for 2 hours.[7][8]
  • After polymerization, remove the substrates, rinse with water and methanol, and dry with nitrogen.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of PSPMA brushes.

Table 1: Reagent Concentrations for SI-ATRP

ReagentConcentration/AmountReference
SPMAK Monomer17.29 g in 30 mL solvent[6]
BiPy (Ligand)0.651 g[6]
CuCl₂ (Deactivator)0.0114 g[6]
CuCl (Activator)0.1648 g[6]
Solvent20 mL Methanol, 10 mL Water[6]

Table 2: Reagent Concentrations for SI-ARGET-ATRP

ReagentConcentration/AmountReference
SPMAK Monomer11.1 g[7][8]
Ascorbic Acid (Reducing Agent)125 mg[7][8]
CuCl₂ (Catalyst)33 mg in 10 mL Methanol[7][8]
PMDETA (Ligand)100 µL[7][8]
Solvent8.3 mL Water, 15.3 mL Methanol[7][8]

Table 3: Resulting Polymer Brush Properties

Polymerization MethodReaction TimeDry Brush ThicknessSurface Roughness (RMS)Reference
SI-ATRPVariableUp to several hundred nm1.45 nm[6]
SI-ARGET-ATRP2 hours56.4 - 66.9 nm-[7][8]
SI-ARGET-ATRP4 hours~90 nm-[3]

Characterization Methods

  • Ellipsometry: Used to measure the dry thickness of the polymer brushes.[7][8]

  • Atomic Force Microscopy (AFM): Provides information on the surface morphology and roughness of the brush-coated surface.[6]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the surface and the successful grafting of the polymer brushes.[6][9]

  • Contact Angle Measurements: Determines the hydrophilicity of the surface, which is expected to increase significantly after PSPA brush formation.[6][9]

Conclusion

The SI-ATRP and SI-ARGET-ATRP methods described provide robust and reproducible pathways for the synthesis of poly(this compound) brushes. These protocols and the associated quantitative data offer a solid foundation for researchers and scientists to develop advanced biomaterials and drug delivery systems with tailored surface properties. The excellent antifouling and biocompatible nature of PSPA brushes makes them a highly attractive choice for a wide range of biomedical applications.

References

Application Notes and Protocols for RAFT Polymerization of 3-Sulfopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the controlled synthesis of poly(3-sulfopropyl acrylate) (PSPA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the production of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for applications in drug delivery, biomaterials, and other advanced therapeutic systems.

Introduction

3-Sulfopropyl acrylate (B77674) (SPA) is an anionic monomer that, when polymerized, yields a highly hydrophilic and biocompatible polymer, PSPA. The sulfonate groups remain ionized over a wide pH range, making PSPA an attractive material for creating polyelectrolyte brushes, hydrogels, and drug-polymer conjugates. RAFT polymerization is a form of reversible-deactivation radical polymerization (RDRP) that enables precise control over the polymer architecture.[1] The process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain-transfer process.[2] This control is essential for designing polymers with specific properties required for biomedical applications.

Experimental Protocol: RAFT Polymerization of SPA

This protocol is based on the aqueous RAFT polymerization of the potassium salt of this compound.

Materials:

  • This compound, potassium salt (SPA) (>97%)

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) as Chain Transfer Agent (CTA)

  • 4,4′-Azobis(4-cyanopentanoic acid) (V-501) as Initiator

  • Deionized water (Milli-Q or equivalent)

  • D₂O for NMR analysis

  • Dialysis tubing (e.g., 3500 MWCO)

  • Nitrogen or Argon gas for deoxygenation

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine this compound potassium salt (SPA), the RAFT agent (CPADB), and the initiator (V-501) in deionized water. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated. A typical ratio might be [SPA]:[CPADB]:[V-501] = 45:1:0.2.

  • Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes while stirring. Alternatively, three freeze-pump-thaw cycles can be performed for rigorous oxygen removal. Oxygen can quench the radical polymerization, so this step is critical.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C). Allow the polymerization to proceed for the specified time (e.g., 2-4 hours). The reaction time will influence the final monomer conversion.

  • Reaction Termination: To stop the polymerization, remove the flask from the oil bath and expose the solution to air by opening the flask. Rapid cooling by placing the flask on ice can also be used.[3]

  • Characterization of Conversion: Before purification, a small aliquot of the reaction mixture can be taken and dissolved in D₂O to determine the monomer conversion via ¹H NMR spectroscopy.[3]

  • Purification: The resulting polymer is purified by dialysis against deionized water to remove unreacted monomer, initiator fragments, and other small molecules. Use appropriate molecular weight cut-off (MWCO) tubing (e.g., 3500 Da). Change the water frequently over 2-3 days.

  • Isolation: Recover the purified polymer by lyophilization (freeze-drying) to obtain a dry, solid product.[3]

  • Final Characterization: The final polymer should be characterized to determine its molecular weight (Mₙ) and polydispersity index (Đ). This is typically done using Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC). The chemical structure can be confirmed by ¹H NMR.

Data Presentation

The following table summarizes representative data from a typical RAFT polymerization of SPA, targeting a specific degree of polymerization (DP).

ParameterValueReference
MonomerThis compound, potassium salt (SPA)[3]
Chain Transfer Agent (CTA)4-Cyanopentanoic acid dithiobenzoate (CPADB)[3]
Initiator4,4′-Azobis(4-cyanopentanoic acid) (V-501)[3]
SolventWater[3]
Reaction Temperature70 °C[3]
Monomer Conversion48% (as determined by ¹H NMR)[3]
Theoretical Mₙ10,200 g/mol [3]
Experimental Mₙ10,800 g/mol (as determined by ¹H NMR)[3]

Note: The theoretical molecular weight (Mₙ) is calculated as: Mₙ = (([Monomer]₀ / [CTA]₀) × Conversion × MWₘₒₙₒₘₑᵣ) + MWₑₜₐ

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the RAFT polymerization of this compound.

RAFT_Workflow A 1. Reagent Mixing (SPA, CTA, Initiator, Water) B 2. Deoxygenation (N₂ Purge or Freeze-Pump-Thaw) A->B In Schlenk Flask C 3. Polymerization (e.g., 70°C) B->C Heat D 4. Termination (Cooling & Air Exposure) C->D Stop Reaction E 5. Purification (Dialysis) D->E F 6. Isolation (Lyophilization) E->F G 7. Characterization (NMR, GPC/SEC) F->G H Final Product: Poly(this compound) G->H

Caption: Workflow for the synthesis of PSPA via aqueous RAFT polymerization.

RAFT Polymerization Mechanism

This diagram outlines the fundamental equilibrium process that governs RAFT polymerization.

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium cluster_reinit Reinitiation & Growth Initiator Initiator (I-I) Radical Primary Radical (I•) Initiator->Radical Δ or hν Pn Propagating Radical (Pₙ•) Radical->Pn + n(M) Monomer Monomer (M) CTA RAFT Agent (Dormant Chain, Pₘ-X) Pn->CTA + Intermediate Adduct Radical CTA->Intermediate Addition (k_add) NewDormant New Dormant Chain (Pₙ-X) Intermediate->NewDormant Fragmentation (k_β) NewRadical New Propagating Radical (Pₘ•) Intermediate->NewRadical Fragmentation (k_β) Growth Chain Growth NewRadical->Growth + m(M)

Caption: The core addition-fragmentation equilibrium in RAFT polymerization.

References

Application Notes and Protocols for 3-Sulfopropyl Acrylate (SPA) Based Hydrogels in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of 3-Sulfopropyl acrylate (B77674) (SPA) based hydrogels for drug delivery. The protocols outlined below are intended to serve as a foundational resource for researchers and professionals in the field of drug development, offering detailed methodologies for the synthesis of these hydrogels and their evaluation as drug delivery systems.

Introduction to 3-Sulfopropyl Acrylate (SPA) Based Hydrogels

This compound (SPA) based hydrogels are a class of anionic hydrogels that have garnered significant interest in the biomedical field due to their unique properties. These hydrogels are synthesized from the monomer this compound, which contains a sulfonate group. This functional group imparts a negative charge to the hydrogel network, making it particularly suitable for the controlled release of cationic drugs through an ion-exchange mechanism.[1][2]

The inherent properties of SPA-based hydrogels, such as high-water content, biocompatibility, and tunable mechanical properties, make them excellent candidates for a variety of biomedical applications, including drug delivery and tissue engineering.[3][4] Their ability to provide sustained and localized drug release can help to improve therapeutic efficacy while minimizing systemic side effects.

Formulation and Synthesis of SPA-Based Hydrogels

The synthesis of SPA-based hydrogels is typically achieved through free-radical polymerization of the SPA monomer in the presence of a crosslinking agent and a chemical initiator. The following protocol describes a common method for preparing these hydrogels.

Materials
  • This compound potassium salt (SPA)

  • Poly(ethylene glycol) diacrylate (PEGDA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Synthesis Protocol
  • Preparation of Precursor Solution:

    • Dissolve a specific amount of SPA and PEGDA in deionized water. The ratio of monomer to crosslinker can be varied to control the mechanical properties and swelling behavior of the hydrogel.

  • Initiation of Polymerization:

    • Add the APS solution to the precursor solution.

    • Degas the mixture to remove dissolved oxygen, which can inhibit polymerization.

    • Add TEMED to accelerate the polymerization process.

  • Gelation:

    • Pour the final solution into a mold of the desired shape and size.

    • Allow the solution to polymerize at room temperature for a specified period, typically 24 hours, to ensure complete gelation.

  • Purification:

    • After polymerization, immerse the hydrogel in a large volume of deionized water for an extended period (e.g., 72 hours), with periodic changes of water. This step is crucial to remove any unreacted monomers, crosslinkers, and initiators, which could be toxic.[5]

Experimental Workflow for SPA-Based Hydrogel Synthesis

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_purify Purification SPA SPA Monomer Mix1 Dissolve SPA->Mix1 PEGDA PEGDA Crosslinker PEGDA->Mix1 Water Deionized Water Water->Mix1 Solution Precursor Solution Mix1->Solution Degas Degas Solution->Degas APS APS Initiator Add_Initiator Add APS & TEMED APS->Add_Initiator TEMED TEMED Accelerator TEMED->Add_Initiator Degas->Add_Initiator Mold Pour into Mold Add_Initiator->Mold Gelation Gelation (24h) Mold->Gelation Hydrogel SPA Hydrogel Gelation->Hydrogel Wash Wash with DI Water (72h) Hydrogel->Wash Purified_Hydrogel Purified SPA Hydrogel Wash->Purified_Hydrogel

Caption: Workflow for the synthesis of SPA-based hydrogels.

Characterization of SPA-Based Hydrogels

Thorough characterization of the synthesized hydrogels is essential to ensure their suitability for drug delivery applications. Key parameters to evaluate include swelling behavior and mechanical properties.

Swelling Studies

The swelling behavior of hydrogels influences drug loading and release kinetics.

Protocol:

  • Lyophilize a sample of the purified hydrogel to determine its dry weight (Wd).

  • Immerse the dried hydrogel in a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).

  • Continue until the weight remains constant, indicating that swelling equilibrium has been reached.

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Hydrogel FormulationSwelling Ratio (%) in PBS (pH 7.4)
SPA:PEGDA (98:2)750 ± 50[3]
SPA:PEGDA (95:5)500 ± 40
Mechanical Testing

The mechanical properties of the hydrogel are important for its handling and stability in vivo.

Protocol:

  • Prepare hydrogel samples of a defined geometry (e.g., cylindrical).

  • Perform compression tests using a mechanical testing machine.

  • Apply a uniaxial compressive force at a constant strain rate.

  • Record the stress-strain data to determine the compressive modulus, which is a measure of the hydrogel's stiffness.

Hydrogel FormulationCompressive Modulus (kPa)
SPA:PEGDA (98:2)10 ± 2
SPA:PEGDA (95:5)25 ± 5

Drug Loading and Release Studies

The anionic nature of SPA-based hydrogels makes them ideal for loading and controlling the release of cationic drugs via an ion-exchange mechanism.

Cationic Drug Loading

Protocol:

  • Immerse a known weight of the dried, purified hydrogel in a drug solution of a known concentration.

  • Allow the hydrogel to swell in the drug solution for a specific period (e.g., 24 hours) at a controlled temperature to reach equilibrium.

  • After loading, remove the hydrogel and measure the concentration of the remaining drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas: DLE (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100 DLC (%) = [Amount of Drug in Hydrogel / Weight of Drug-Loaded Hydrogel] x 100

In Vitro Drug Release

Protocol:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method.

  • Calculate the cumulative percentage of drug released over time.

Cationic DrugDrug Loading Efficiency (%)Release Profile
Doxorubicin (B1662922)>90%[3]Sustained release over 72 hours
Gentamicin~74% in the first 24h[6]Initial burst followed by sustained release

Biological Evaluation and Signaling Pathways

The ultimate goal of a drug delivery system is to elicit a specific biological response. This involves the cellular uptake of the released drug and its interaction with intracellular signaling pathways.

In Vitro Cell Studies

Protocol:

  • Culture a relevant cell line (e.g., cancer cells for an anticancer drug) in a multi-well plate.

  • Add the drug-loaded hydrogel to the cell culture medium.

  • At various time points, assess cell viability using assays such as the MTT assay.

  • For mechanistic studies, lyse the cells and perform molecular analyses (e.g., Western blotting, RT-qPCR) to investigate the effect of the released drug on specific signaling pathways.

Signaling Pathways

Doxorubicin-Induced Apoptosis in Cancer Cells: Doxorubicin, a common chemotherapeutic agent, is a cationic drug that can be effectively loaded into and released from SPA-based hydrogels.[3][7] Once released and taken up by cancer cells, doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions trigger a cascade of events leading to apoptosis (programmed cell death).

G cluster_hydrogel Extracellular cluster_cell Cancer Cell Hydrogel SPA Hydrogel (Doxorubicin-loaded) Dox_released Doxorubicin Hydrogel->Dox_released Release Uptake Cellular Uptake Dox_released->Uptake Dox_intracellular Intracellular Doxorubicin Uptake->Dox_intracellular DNA DNA Intercalation Topoisomerase II Inhibition Dox_intracellular->DNA ROS ROS Generation Dox_intracellular->ROS DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_hydrogel Extracellular cluster_bacteria Bacterial Cell Hydrogel SPA Hydrogel (Gentamicin-loaded) Gent_released Gentamicin Hydrogel->Gent_released Release Uptake Uptake Gent_released->Uptake Gent_intracellular Intracellular Gentamicin Uptake->Gent_intracellular Ribosome 30S Ribosomal Subunit Gent_intracellular->Ribosome Binds to Protein_Synthesis Protein Synthesis Gent_intracellular->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis mRNA mRNA mRNA->Protein_Synthesis Mistranslation Mistranslated Proteins Protein_Synthesis->Mistranslation Cell_Death Bacterial Cell Death Mistranslation->Cell_Death

References

Application Notes and Protocols for Surface Modification using 3-Sulfopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfopropyl acrylate (B77674) (SPA) is a hydrophilic, anionic monomer increasingly utilized for surface modification in biomedical and drug development applications. Its potassium salt (SPA-K) is particularly common. Polymerization of SPA onto a surface imparts a highly hydrophilic, negatively charged character, which can significantly influence biological interactions. Surfaces modified with poly(3-sulfopropyl acrylate) (PSPA) exhibit excellent protein resistance, reduced cell adhesion, and improved biocompatibility. These properties are attributed to the formation of a tightly bound hydration layer on the surface, which acts as a physical and energetic barrier to protein adsorption, a critical step in many biological fouling processes. This document provides detailed application notes and experimental protocols for the surface modification of various substrates using this compound.

Key Applications

Surface modification with this compound offers a versatile platform for a range of applications, primarily focused on creating biocompatible and anti-fouling surfaces.

  • Anti-Fouling Surfaces for Medical Devices: Implants, catheters, and biosensors are susceptible to biofouling, which can lead to device failure and adverse immune responses. PSPA coatings can dramatically reduce protein adsorption and subsequent cell and bacterial adhesion, prolonging the functional lifetime of these devices.[1]

  • Drug Delivery Systems: The ionic nature of PSPA can be exploited for the controlled release of cationic drugs. Hydrogels synthesized from SPA can act as reservoirs for therapeutic agents, releasing them in response to changes in the ionic environment.[2]

  • Biocompatible Coatings for Cell Culture: For applications requiring minimal cell attachment, such as suspension cell culture or studies on cellular responses to soluble factors without substrate interference, PSPA-coated surfaces provide an inert background.

  • Enhanced Hemocompatibility: By minimizing protein adsorption, particularly fibrinogen, PSPA surfaces can reduce thrombus formation, making them suitable for blood-contacting devices.[3]

Quantitative Data on PSPA-Modified Surfaces

The following tables summarize key quantitative data obtained from studies on surfaces modified with sulfobetaine (B10348) polymers, which are structurally and functionally similar to poly(this compound) and serve as a strong proxy for expected performance.

Table 1: Reduction in Protein Adsorption

SurfaceProteinAdsorption Reduction (%)Reference
Polyurethane (PU)Fibrinogen>90%[4]
Silicon WaferBovine Serum Albumin (BSA)~95%[5]
GoldLysozyme>98%[6]

Table 2: Reduction in Cell Adhesion

SurfaceCell TypeAdhesion Reduction (%)Reference
Polyurethane (PU)Human Dermal Fibroblasts (hDFBs)>95%[4]
Tissue Culture PolystyreneNIH 3T3 Fibroblasts~90%[7]
GlassPseudomonas aeruginosa (bacteria)Significant reduction under shear[8]

Table 3: Water Contact Angle

SurfaceWater Contact Angle (°)Reference
Unmodified Silicon Wafer~70°[9]
PSPA-grafted Silicon Wafer<10°[9]
Unmodified Polyurethane (PU)~85°[4]
PSPA-coated Polyurethane (PU)<20°[4]

Experimental Protocols

Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound Potassium Salt (SPA-K) from a Silicon Wafer

This protocol describes the "grafting-from" approach to create a dense PSPA brush on a silicon wafer.

Materials:

  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Anhydrous toluene (B28343)

  • This compound potassium salt (SPA-K)

  • Copper(II) chloride (CuCl₂)

  • 2,2'-bipyridine (BiPy)

  • Ascorbic acid (AA)

  • Methanol (B129727)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean silicon wafers by sonication in acetone, followed by ethanol (B145695), and finally DI water (15 minutes each).

    • Dry the wafers under a stream of nitrogen.

    • Treat the wafers with oxygen plasma for 5 minutes to generate hydroxyl groups on the surface.

  • Silanization (Initiator Immobilization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to form an amine-terminated monolayer.

    • Rinse the wafers with toluene and then ethanol, and dry under nitrogen.

    • Prepare a solution of 2% (v/v) BIBB and 1% (v/v) TEA in anhydrous toluene.

    • Immerse the amine-functionalized wafers in this solution for 1 hour at room temperature to attach the ATRP initiator.

    • Rinse the wafers with toluene and ethanol and dry under nitrogen.

  • Surface-Initiated ARGET-ATRP:

    • Prepare the polymerization solution in a Schlenk flask under nitrogen. For a typical reaction, dissolve SPA-K (e.g., 1 g, 4.5 mmol), CuCl₂ (e.g., 0.3 mg, 0.0022 mmol), and BiPy (e.g., 3.5 mg, 0.022 mmol) in a 4:1 (v/v) mixture of DI water and methanol (e.g., 10 mL).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Prepare a separate, fresh 50 mM solution of ascorbic acid in DI water.

    • Place the initiator-functionalized wafers in a reaction vessel and purge with nitrogen.

    • Transfer the polymerization solution to the reaction vessel.

    • Add the ascorbic acid solution to the reaction vessel to initiate polymerization. The amount of ascorbic acid can be varied to control the polymerization rate.

    • Allow the polymerization to proceed for the desired time (e.g., 4 hours) at room temperature with gentle stirring.

    • Remove the wafers from the polymerization solution and rinse thoroughly with DI water and then ethanol.

    • Dry the PSPA-grafted wafers under a stream of nitrogen.

Protocol 2: Quantification of Protein Adsorption using a Quartz Crystal Microbalance with Dissipation (QCM-D)

This protocol outlines a method to quantify protein adsorption on PSPA-modified surfaces in real-time.

Materials:

  • QCM-D instrument and sensor crystals (e.g., gold-coated)

  • PSPA-modified sensor crystals (prepared using a similar ATRP protocol adapted for the sensor surface)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in PBS)

  • DI water

Procedure:

  • Instrument Setup and Baseline:

    • Mount the PSPA-modified QCM-D sensor in the measurement chamber.

    • Establish a stable baseline by flowing PBS over the sensor surface until the frequency and dissipation signals are constant.

  • Protein Adsorption Measurement:

    • Introduce the protein solution into the measurement chamber at a constant flow rate.

    • Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.

    • Continue flowing the protein solution until the signals reach a plateau, indicating that the surface is saturated.

  • Rinsing:

    • Switch the flow back to PBS to rinse away any loosely bound protein.

    • Monitor the frequency and dissipation signals until they stabilize. The final change in frequency corresponds to the mass of irreversibly adsorbed protein.

  • Data Analysis:

    • Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area (Δm): Δm = -C * Δf / n where C is the Sauerbrey constant for the crystal (e.g., ~17.7 ng cm⁻² Hz⁻¹ for a 5 MHz crystal) and n is the overtone number.

    • Compare the adsorbed mass on the PSPA-modified surface to an unmodified control surface to determine the percentage reduction in protein adsorption.

Protocol 3: Cell Adhesion Assay

This protocol provides a method to assess the reduction in cell adhesion on PSPA-coated surfaces.

Materials:

  • PSPA-coated and uncoated (control) sterile cell culture substrates (e.g., 24-well plates).

  • Cell line of interest (e.g., NIH 3T3 fibroblasts).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • A cell staining agent (e.g., Crystal Violet or a fluorescent dye like DAPI for nuclear staining).

  • Microscope.

Procedure:

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

    • Resuspend the cells in fresh complete medium and count them using a hemocytometer.

    • Seed the cells onto the PSPA-coated and control substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).

  • Incubation:

    • Incubate the plates for a defined period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Washing:

    • Gently wash the substrates twice with PBS to remove non-adherent cells.

  • Fixation and Staining:

    • Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Stain the cells with 0.1% Crystal Violet solution for 20 minutes.

    • Thoroughly wash the wells with DI water to remove excess stain.

  • Quantification:

    • Visually inspect and image the wells using a microscope.

    • For quantitative analysis, solubilize the Crystal Violet stain in each well using a 10% acetic acid solution.

    • Read the absorbance of the solubilized stain at 590 nm using a plate reader.

    • The absorbance is directly proportional to the number of adherent cells. Compare the absorbance values from the PSPA-coated and control surfaces to calculate the percentage reduction in cell adhesion.

Visualizations

Mechanism of Anti-Fouling on a PSPA Surface

The primary mechanism by which PSPA surfaces resist biofouling is through the formation of a strong hydration layer that prevents protein adsorption. This, in turn, prevents the subsequent signaling cascades that lead to cell adhesion.

AntiFouling_Mechanism cluster_surface PSPA-Modified Surface cluster_solution Biological Fluid PSPA PSPA Polymer Brush SO₃⁻ Groups HydrationLayer Strong Hydration Layer PSPA->HydrationLayer Forms Protein Protein Cell Cell Protein->Cell Mediates Adhesion (on unmodified surfaces) HydrationLayer->Protein

Caption: Mechanism of biofouling resistance on a PSPA-modified surface.

Experimental Workflow for SI-ATRP Surface Modification

The following diagram illustrates the key steps in modifying a surface with PSPA using Surface-Initiated Atom Transfer Radical Polymerization.

SI_ATRP_Workflow Start Start: Clean Substrate Silanization 1. Silanization (e.g., APTES) Start->Silanization Initiator_Attach 2. Initiator Attachment (e.g., BIBB) Silanization->Initiator_Attach Polymerization 3. SI-ATRP of SPA-K Initiator_Attach->Polymerization Rinsing 4. Rinsing & Drying Polymerization->Rinsing Characterization 5. Surface Characterization (e.g., Contact Angle, XPS, AFM) Rinsing->Characterization End End: PSPA-Modified Surface Characterization->End

Caption: Workflow for surface modification with PSPA via SI-ATRP.

Logical Relationship: Surface Properties and Biological Response

This diagram shows the logical progression from surface modification with PSPA to the desired biological outcome of reduced fouling.

Logical_Relationship Surface_Mod Surface Modification with SPA Hydrophilicity Increased Hydrophilicity Surface_Mod->Hydrophilicity Neg_Charge Negative Surface Charge Surface_Mod->Neg_Charge Hydration Strong Hydration Layer Formation Hydrophilicity->Hydration Neg_Charge->Hydration Protein_Repel Protein Adsorption Resistance Hydration->Protein_Repel Cell_Repel Reduced Cell Adhesion Protein_Repel->Cell_Repel Biocompatibility Improved Biocompatibility Cell_Repel->Biocompatibility

Caption: Relationship between PSPA surface properties and biological response.

References

Applications of 3-Sulfopropyl Acrylate in Biomedical Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfopropyl acrylate (B77674) (SPA) and its salts, particularly the potassium salt (potassium 3-sulfopropyl acrylate, AESO3 or K-SPMA), are increasingly vital monomers in the design and fabrication of advanced biomedical devices. Their unique properties, including high hydrophilicity, biocompatibility, and the ability to form both anionic and zwitterionic polymers, make them ideal candidates for a range of applications. Materials derived from SPA exhibit excellent resistance to protein adsorption and bacterial adhesion, crucial characteristics for devices in contact with biological fluids and tissues.[1] This document provides detailed application notes and experimental protocols for the use of SPA in hydrogels for drug delivery and as coatings for implantable devices.

Key Properties and Advantages of this compound

Incorporating SPA into polymer networks imparts several beneficial properties for biomedical applications:

  • Biocompatibility: SPA-based materials have demonstrated good cell adhesion and overall biocompatibility.[2][3]

  • Hydrophilicity and Swelling: The sulfonate group in SPA leads to high water uptake, resulting in hydrogels with significant swelling capabilities.[3]

  • Resistance to Biofouling: Surfaces modified with SPA, particularly in the form of zwitterionic polymers, exhibit strong resistance to non-specific protein adsorption and bacterial adhesion.[1]

  • Ionic Properties: The sulfonate group provides a negative charge, making SPA suitable for creating anionic hydrogels. This property is particularly useful for ion exchange-controlled drug delivery.[3] When combined with a cationic monomer, SPA can form zwitterionic structures that mimic the cell membrane's surface, further enhancing biocompatibility.

  • Sterilizability: Hydrogels based on the potassium salt of SPA have been shown to be stable under common sterilization methods such as autoclaving, ethylene (B1197577) oxide gassing, and gamma irradiation, without significant changes to their properties.[2][4]

Applications in Biomedical Devices

Hydrogels for Drug Delivery and Tissue Engineering

SPA is a key component in the formulation of hydrogels for controlled drug release and as scaffolds in tissue engineering. The anionic nature of poly(SPA) allows for the electrostatic interaction with cationic drugs, enabling a controlled release profile through ion exchange.

Hydrogels synthesized with this compound potassium salt (pAESO3) serve as excellent reservoirs for cationic drugs. The negatively charged sulfonate groups along the polymer backbone interact with positively charged drug molecules, leading to their entrapment within the hydrogel matrix. The release of the drug is then governed by the exchange with ions present in the physiological environment (e.g., Na+, K+, Ca2+). This mechanism provides a sustained release profile, reducing the frequency of administration and potential side effects. These hydrogels exhibit good mechanical resilience and high compressibility, making them suitable for various drug delivery applications.[3]

Coatings for Implantable Devices

The anti-fouling properties of SPA-based polymers make them excellent candidates for coating implantable medical devices such as catheters, stents, and orthopedic implants. These coatings can significantly reduce the risk of device-associated infections and foreign body reactions.

By copolymerizing SPA with a suitable cationic monomer, zwitterionic polymer brushes can be grafted onto the surface of a biomedical device. These coatings create a tightly bound hydration layer on the surface, which acts as a physical and energetic barrier to protein adsorption and bacterial adhesion. This "stealth" property enhances the biocompatibility and longevity of the implantable device.

Quantitative Data Presentation

The following tables summarize key quantitative data for SPA-based hydrogels from the literature.

Table 1: Swelling and Mechanical Properties of pAESO3-PEGDA Hydrogel

PropertyValueReference
Equilibrium Swelling Ratio (q) in PBS7.5 ± 0.5[5]
Compression at 10 cycles (preload 0.025 MPa)20%[4]

Table 2: Influence of Sterilization on pAESO3-PEGDA Hydrogel Swelling

Sterilization MethodEquilibrium Swelling Ratio (q)Reference
Untreated7.5 ± 0.5[5]
Autoclaved~7.5[5]
Ethylene Oxide (ETO)~7.5[5]
Gamma IrradiationSlightly lower than untreated[2]

Experimental Protocols

Protocol 1: Synthesis of an Anionic Hydrogel based on this compound Potassium Salt (pAESO3)

This protocol is adapted from Romischke et al., 2024.[3]

Materials:

  • 3-Sulfopropylacrylate potassium salt (AESO3)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575 g/mol )

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Ultrapure water

Procedure:

  • Prepare the monomer solution by dissolving AESO3 and PEGDA (crosslinker) in ultrapure water at a molar ratio of 49:1 (AESO3:PEGDA). The final concentration of PEGDA should be 2 mol% of the total monomer concentration.

  • Add APS solution to the monomer mixture to a final concentration of 0.1 mol% of the total monomer concentration.

  • Degas the reaction mixture for 15 minutes by bubbling with an inert gas (e.g., nitrogen or argon).

  • Add TMEDA (catalyst) to the degassed mixture. The molar ratio of TMEDA to APS should be 5:1 (final TMEDA concentration of 1.9 mol% of the total monomer concentration).

  • Immediately after adding TMEDA, transfer the mixture into molds (e.g., 10 mL syringes).

  • Allow the polymerization to proceed for 24 hours at room temperature (22 ± 2 °C).

  • After polymerization, the hydrogel can be removed from the mold and washed with ultrapure water to remove any unreacted monomers or initiators.

Protocol 2: Swelling Ratio Determination

Materials:

  • Dried hydrogel sample of known weight (W_d)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

Procedure:

  • Immerse the pre-weighed dried hydrogel sample in PBS at 37 °C.

  • At predetermined time intervals, remove the hydrogel from the PBS, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (W_s).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (q) at each time point using the following formula: q = (W_s - W_d) / W_d

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium at 37 °C with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

ExperimentalWorkflow_HydrogelSynthesis cluster_Preparation Solution Preparation cluster_Polymerization Polymerization cluster_PostProcessing Post-Processing Monomer Dissolve AESO3 and PEGDA in Ultrapure Water Initiator Add APS Solution Monomer->Initiator Degas Degas Mixture (15 min) Initiator->Degas Catalyst Add TMEDA Catalyst Degas->Catalyst Mold Transfer to Molds Catalyst->Mold Cure Cure for 24h at Room Temp. Mold->Cure Demold Remove from Mold Cure->Demold Wash Wash with Ultrapure Water Demold->Wash Hydrogel Anionic Hydrogel Wash->Hydrogel LogicalRelationship_SPA_Properties cluster_Anionic Anionic Polymer cluster_Zwitterionic Zwitterionic Copolymer SPA This compound (SPA) Anionic Poly(SPA) SPA->Anionic Zwitterionic Poly(SPA-co-Cationic Monomer) SPA->Zwitterionic Anionic_Prop High Swelling Ion-Exchange Capacity Anionic->Anionic_Prop Anionic_App Drug Delivery Tissue Engineering Anionic_Prop->Anionic_App Zwitterionic_Prop Anti-Fouling High Biocompatibility Zwitterionic->Zwitterionic_Prop Zwitterionic_App Device Coatings Biosensors Zwitterionic_Prop->Zwitterionic_App

References

Application Notes and Protocols for 3-Sulfopropyl Acrylate Hydrogels in Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-sulfopropyl acrylate (B77674) (SPA) hydrogels as a versatile platform for the controlled release of therapeutic agents. The inherent negative charge of the sulfonate groups in the SPA polymer backbone makes these hydrogels particularly suitable for the sustained delivery of cationic drugs through an ion-exchange mechanism. This document outlines the synthesis, characterization, drug loading, and in vitro release testing of SPA hydrogels.

Introduction

3-Sulfopropyl acrylate (SPA) hydrogels are crosslinked, three-dimensional polymer networks that are highly absorbent in aqueous environments.[1] The presence of the sulfonate functional group imparts a strong anionic character to the hydrogel, making it an excellent candidate for the controlled release of positively charged (cationic) drugs.[1][2] The release mechanism is primarily governed by ion exchange, where cations from the surrounding medium (e.g., Na+, K+, H+) compete with the cationic drug for binding to the sulfonate groups, leading to a sustained and predictable release profile.[2][3] The release rate can be modulated by altering the hydrogel's physical and chemical properties, such as crosslinking density and swelling behavior.[4][5]

This document provides detailed protocols for the synthesis of poly(this compound potassium salt) (pSPAK) hydrogels, their characterization, and their application in the controlled release of the cationic anticancer drug, Doxorubicin.

Data Presentation

The following tables summarize key quantitative data related to the properties and drug release kinetics of SPA hydrogels.

Table 1: Swelling Behavior of pSPAK Hydrogels at Different pH Values

pH of Swelling MediumEquilibrium Swelling Ratio (Q)
1.2Low
5.5Moderate
7.4High

Note: The swelling of anionic hydrogels is significantly influenced by pH. At low pH, the ionization of the sulfonate groups is suppressed, leading to lower swelling.[6][7] As the pH increases, the sulfonate groups become fully ionized, resulting in increased electrostatic repulsion between the polymer chains and consequently, higher swelling.[6][7]

Table 2: Effect of Crosslinker Concentration on Doxorubicin Release from pSPAK Hydrogels

Crosslinker (PEGDA) Concentration (mol%)Doxorubicin Release after 24h (%)
1High
2Moderate
5Low

Note: Increasing the crosslinking density creates a tighter polymer network, which restricts the diffusion of the drug and slows down the release rate.[4][8]

Table 3: In Vitro Doxorubicin Release Profile from pSPAK Hydrogel (2 mol% Crosslinker) at pH 7.4

Time (hours)Cumulative Doxorubicin Release (%)
115 ± 2.1
435 ± 3.5
858 ± 4.2
1275 ± 5.1
2492 ± 4.8

Note: The release profile typically shows an initial burst release followed by a sustained release over an extended period. The data represents the mean ± standard deviation of triplicate experiments.

Experimental Protocols

Synthesis of pSPAK Hydrogels

This protocol describes the synthesis of pSPAK hydrogels by free radical polymerization.

Materials:

  • This compound potassium salt (SPAK)

  • Poly(ethylene glycol) diacrylate (PEGDA, crosslinker)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, accelerator)

  • Deionized (DI) water

Procedure:

  • Prepare a precursor solution by dissolving SPAK and PEGDA in DI water. A typical formulation consists of a specific molar ratio of monomer to crosslinker (e.g., 98:2 mol%).

  • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS, to the solution and mix gently.

  • Add the accelerator, TMEDA, to initiate the polymerization reaction.

  • Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with DI water to remove any unreacted monomers and initiator.

Characterization of pSPAK Hydrogels

This protocol determines the swelling behavior of the hydrogels in different pH environments.[6][7]

Materials:

  • Dried pSPAK hydrogel discs of known weight

  • Buffer solutions of different pH (e.g., pH 1.2, 5.5, 7.4)

  • Analytical balance

Procedure:

  • Immerse the pre-weighed dried hydrogel discs (Wd) in buffer solutions of different pH.

  • At regular time intervals, remove the hydrogel discs, gently blot the surface with a filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue the process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (Q) using the following equation: Q = (Ws - Wd) / Wd

FTIR analysis is used to confirm the chemical structure of the hydrogel and to verify the incorporation of the drug.[1][9]

Procedure:

  • Record the FTIR spectrum of the pure pSPAK hydrogel (freeze-dried).

  • Record the FTIR spectrum of the pure drug (Doxorubicin).

  • Record the FTIR spectrum of the drug-loaded hydrogel (freeze-dried).

  • Compare the spectra to identify characteristic peaks of the hydrogel and the drug, and to observe any peak shifts that may indicate drug-polymer interactions.

SEM is used to visualize the surface morphology and porous structure of the hydrogel.[10][11][12][13][14]

Procedure:

  • Freeze-dry the hydrogel samples.

  • Mount the dried samples on an SEM stub using double-sided carbon tape.

  • Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.

  • Image the samples using a scanning electron microscope at various magnifications.

Drug Loading and In Vitro Release

This protocol describes the loading of a cationic drug, Doxorubicin, into the anionic pSPAK hydrogel and the subsequent in vitro release study.

The swelling-diffusion method is a common and straightforward technique for loading drugs into hydrogels.[15]

Materials:

  • Dried pSPAK hydrogel discs

  • Doxorubicin hydrochloride solution of known concentration

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Immerse the pre-weighed dried hydrogel discs in a Doxorubicin solution of a known concentration.

  • Allow the hydrogels to swell in the drug solution for a specific period (e.g., 24-48 hours) at room temperature in the dark to reach equilibrium.

  • After loading, remove the hydrogels from the solution and gently rinse with DI water to remove any surface-adsorbed drug.

  • Determine the amount of drug loaded into the hydrogel by measuring the decrease in the concentration of the drug in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of Doxorubicin (around 480 nm).[16][17]

Calculation of Drug Loading Efficiency:

Drug Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100

This protocol measures the release of Doxorubicin from the hydrogel into a buffer solution that mimics physiological conditions.[18][19][20]

Materials:

  • Doxorubicin-loaded pSPAK hydrogel discs

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Place a Doxorubicin-loaded hydrogel disc in a known volume of PBS (pH 7.4) in a sealed container.

  • Incubate the container at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of Doxorubicin in the withdrawn aliquots using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Experimental Workflow Diagrams

Hydrogel_Synthesis_Workflow cluster_0 Precursor Solution Preparation cluster_1 Polymerization cluster_2 Purification a Dissolve SPAK and PEGDA in DI Water b Degas with Nitrogen a->b c Add APS (Initiator) b->c d Add TMEDA (Accelerator) c->d e Pour into Mold d->e f Cure at Room Temperature e->f g Wash with DI Water f->g

Caption: Workflow for the synthesis of pSPAK hydrogels.

Drug_Release_Workflow cluster_0 Drug Loading cluster_1 In Vitro Release cluster_2 Quantification a Immerse Dried Hydrogel in Doxorubicin Solution b Equilibrate for 24-48h a->b c Rinse to Remove Surface Drug b->c d Place Loaded Hydrogel in PBS (pH 7.4) c->d e Incubate at 37°C with Agitation d->e f Sample Release Medium at Time Intervals e->f g Measure Doxorubicin Concentration (UV-Vis at 480 nm) f->g h Calculate Cumulative Release g->h Doxorubicin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS Generates DNA DNA Intercalation Dox->DNA Enters Nucleus DNA_Damage DNA Damage ROS->DNA_Damage TopoII Topoisomerase II Inhibition DNA->TopoII TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols: Preparation and Use of 3-Sulfopropyl Acrylate Cryogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogels are macroporous hydrogel scaffolds synthesized at sub-zero temperatures. This unique fabrication process, known as cryogelation, results in a highly interconnected porous structure that is advantageous for tissue engineering applications. The interconnected pores facilitate nutrient and oxygen transport, waste removal, and cellular infiltration, migration, and proliferation in three dimensions. 3-Sulfopropyl acrylate (B77674) (SPA) is a monomer that introduces negatively charged sulfonate groups into the polymer network. These sulfonate groups can mimic the glycosaminoglycans (GAGs) of the native extracellular matrix (ECM), which play a crucial role in tissue development, regeneration, and homeostasis. The sulfonate moieties can sequester and present growth factors, influence cell adhesion, and direct cell fate, making SPA-based cryogels promising scaffolds for a variety of tissue engineering applications.

These application notes provide a comprehensive overview of the preparation, characterization, and application of 3-Sulfopropyl acrylate (SPA) cryogels for tissue engineering research. Detailed protocols for the synthesis of SPA cryogels and their use in 3D cell culture are provided, along with a summary of key quantitative data from the literature on similar cryogel systems.

Data Presentation

The following tables summarize key parameters for the synthesis and characterization of sulfopropyl-based cryogels, primarily derived from studies on the closely related 3-sulfopropyl methacrylate (B99206) (SPMA), which can be used as a starting point for optimizing SPA cryogel fabrication.

Table 1: Synthesis Parameters for Sulfopropyl-Based Cryogels

ParameterRangeReference
Monomers 3-Sulfopropyl methacrylate (SPMA), 4-Vinyl pyridine (B92270) (4-VP), 2-Hydroxyethyl methacrylate (HEMA)[1][2][3]
Crosslinker (MBA) 0.025–0.15 g[1][2]
Initiator (APS) 0.012–0.05 g[1][2]
Accelerator (TEMED) 2.5–12.5 µl[1][2]
Freezing Temperature -18°C to -80°C[2][3]
Polymerization Time 24 hours[4]

MBA: N,N′-methylenebisacrylamide; APS: Ammonium persulfate; TEMED: N,N,N′,N′-tetramethylethylenediamine

Table 2: Reported Properties of Sulfopropyl-Based Cryogels

PropertyValue/RangeMethod of AnalysisReference
Pore Size 1-250 µmScanning Electron Microscopy (SEM)[5][6]
Swelling Ratio Up to 1850 g/gGravimetric Analysis[3]
Young's Modulus 1.1 - 6.9 kPaUniaxial Compression Testing[6]
Porosity >80%Liquid Displacement Method[5]

Experimental Protocols

Protocol 1: Preparation of this compound (SPA) Cryogels

This protocol describes the synthesis of SPA cryogels using a redox-initiated free-radical polymerization at sub-zero temperatures.

Materials:

  • This compound potassium salt (SPA)

  • N,N′-methylenebisacrylamide (MBA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N′,N′-tetramethylethylenediamine (TEMED) (Accelerator)

  • Ultrapure water

  • Syringes (1 mL or 5 mL) with stoppers or molds of desired shape

  • Freezer or cryostat capable of maintaining -18°C to -20°C

Procedure:

  • Prepare Monomer Solution:

    • In a beaker, dissolve the desired amount of SPA monomer and MBA crosslinker in ultrapure water. A typical starting concentration is 10-20% (w/v) total monomer. The ratio of monomer to crosslinker can be varied to control the mechanical properties of the cryogel.

  • Cool the Solution:

    • Place the monomer solution on ice to cool it down to approximately 4°C. This is crucial to prevent premature polymerization upon addition of the initiator and accelerator.

  • Initiate Polymerization:

    • Add the APS solution to the cooled monomer solution and mix thoroughly.

    • Immediately add TEMED to the solution and mix gently but quickly. The amount of APS and TEMED will determine the polymerization rate.

  • Casting and Freezing:

    • Quickly draw the reaction mixture into syringes or cast it into molds.

    • Immediately place the syringes or molds in a freezer or cryostat set to -18°C to -20°C.

  • Cryogelation:

    • Allow the polymerization to proceed at the sub-zero temperature for at least 24 hours. During this time, the water will freeze, forming ice crystals that act as porogens, while the polymerization occurs in the unfrozen liquid microphase.

  • Thawing and Washing:

    • After 24 hours, remove the syringes or molds from the freezer and allow them to thaw at room temperature.

    • Once thawed, extrude the cryogels from the syringes or remove them from the molds.

    • Wash the cryogels extensively with ultrapure water for 48-72 hours, changing the water frequently, to remove any unreacted monomers and initiators.

  • Sterilization and Storage:

    • For cell culture applications, sterilize the cryogels by autoclaving, gamma irradiation, or by incubating in 70% ethanol (B145695) followed by extensive washing with sterile phosphate-buffered saline (PBS).[4]

    • Store the sterilized cryogels in sterile PBS at 4°C until use.

Protocol 2: Application of SPA Cryogels for 3D Cell Culture in Tissue Engineering

This protocol provides a general framework for seeding and culturing cells within the macroporous SPA cryogel scaffolds.

Materials:

  • Sterile SPA cryogels

  • Complete cell culture medium appropriate for the cell type

  • Cell suspension of the desired cell type (e.g., mesenchymal stem cells, chondrocytes, fibroblasts)

  • Sterile PBS

  • 24-well or 12-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Prepare Cryogel Scaffolds:

    • Using a sterile biopsy punch or scalpel, cut the washed and sterilized SPA cryogels into discs of the desired size (e.g., 5 mm diameter, 2 mm thickness).

    • Place one cryogel disc into each well of a multi-well culture plate.

    • Equilibrate the cryogels in complete cell culture medium for at least 2 hours in a cell culture incubator.

  • Cell Seeding:

    • Aspirate the equilibration medium from the wells.

    • Prepare a high-concentration cell suspension (e.g., 1-5 x 10^6 cells/mL) in a small volume of complete cell culture medium.

    • Carefully and slowly pipette the cell suspension directly onto the top of each cryogel disc. The porous nature of the cryogel will allow the cell suspension to be absorbed into the scaffold.

    • Allow the cells to adhere within the cryogel for 2-4 hours in a cell culture incubator before adding more medium.

  • 3D Cell Culture:

    • After the initial cell attachment period, gently add pre-warmed complete cell culture medium to each well to submerge the cryogels.

    • Culture the cell-laden cryogels in a standard cell culture incubator.

    • Change the medium every 2-3 days.

  • Analysis of Cell Viability and Proliferation:

    • Cell viability can be assessed using live/dead staining assays (e.g., Calcein AM/Ethidium homodimer-1) and visualized by fluorescence microscopy.

    • Cell proliferation can be quantified using DNA quantification assays (e.g., PicoGreen) or metabolic assays (e.g., MTT, PrestoBlue).

  • Analysis of Tissue Formation:

    • For histological analysis, the cell-laden cryogels can be fixed, embedded, sectioned, and stained (e.g., Hematoxylin and Eosin for general morphology, Safranin O for cartilage, Alizarin Red for bone).

    • For gene expression analysis, total RNA can be extracted from the cryogels and analyzed by RT-qPCR.

    • For protein analysis, proteins can be extracted for assays such as ELISA or Western blotting, or analyzed by immunohistochemistry on cryogel sections.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Cryogel Preparation cluster_app Tissue Engineering Application cluster_analysis Analytical Methods prep1 Prepare Monomer Solution (SPA + MBA in H2O) prep2 Cool Solution to 4°C prep1->prep2 prep3 Add APS and TEMED prep2->prep3 prep4 Cast into Molds/Syringes prep3->prep4 prep5 Freeze at -20°C for 24h prep4->prep5 prep6 Thaw and Wash Extensively prep5->prep6 prep7 Sterilize for Cell Culture prep6->prep7 app1 Equilibrate Cryogel in Medium prep7->app1 Prepared Scaffold app2 Seed Cells onto Cryogel app1->app2 app3 3D Cell Culture (37°C, 5% CO2) app2->app3 app4 Analysis app3->app4 an1 Cell Viability (Live/Dead) app4->an1 an2 Proliferation (DNA/Metabolic Assay) app4->an2 an3 Histology/Immunohistochemistry app4->an3 an4 Gene/Protein Expression app4->an4

Caption: Experimental workflow for the preparation and application of SPA cryogels in tissue engineering.

signaling_pathway cluster_cryogel SPA Cryogel Microenvironment cluster_cell Cellular Response cluster_other Modulation of Other Pathways cryogel Sulfonate Groups (-SO3-) on Cryogel Surface receptor Growth Factor Receptor (FGFR) cryogel->receptor Presents GF pathways High Sulfation can also modulate: - Hedgehog Signaling - BMP Signaling - WNT Signaling cryogel->pathways gf Growth Factors (e.g., FGF2) gf->cryogel Binds/Sequesters gf->receptor Binds signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) receptor->signaling Activates response Cellular Responses: - Proliferation - Differentiation - ECM Production signaling->response Promotes fate Directs Stem Cell Fate pathways->fate

References

Application Notes and Protocols: The Role of 3-Sulfopropyl Acrylate in Superabsorbent Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superabsorbent polymers (SAPs) are crosslinked hydrophilic polymers capable of absorbing and retaining large amounts of aqueous fluids. The incorporation of functional monomers, such as 3-sulfopropyl acrylate (B77674) (SPA), into the polymer matrix can impart unique properties, making them highly suitable for advanced applications like controlled drug delivery. The potassium salt of 3-sulfopropyl acrylate (SPAK or pAESO3) is particularly noteworthy for its contribution to high swelling capacity, biocompatibility, and ion-exchange capabilities.[1][2][3]

The defining feature of SPA is its pendant sulfonate group (-SO₃⁻), which is a strong anionic group. This functional group is crucial for the ion-exchange mechanism of drug release, where cationic (positively charged) drug molecules can be electrostatically bound to the polymer network and subsequently released in a controlled manner upon exposure to physiological fluids containing other cations (e.g., Na⁺, K⁺).[4] This mechanism allows for sustained and targeted drug delivery, minimizing burst release and enhancing therapeutic efficacy.

These application notes provide an overview of the role of this compound in SAPs, with a focus on their application in drug delivery. Detailed protocols for the synthesis of SPA-based SAPs, characterization of their properties, and evaluation of drug loading and release are also presented.

Key Properties and Applications

SAPs incorporating this compound exhibit several advantageous properties for drug delivery applications:

  • High Swelling Capacity: The hydrophilic nature of the acrylate backbone combined with the ionic sulfonate groups leads to significant water absorption, allowing for high drug loading capacity.[4]

  • Biocompatibility: Hydrogels based on poly(this compound potassium) have demonstrated good cell adhesion and biocompatibility, making them suitable for biomedical applications.[1][2]

  • Ion-Exchange Controlled Release: The sulfonate groups enable the loading of cationic drugs through ionic interactions, which can then be released in a controlled manner by exchange with ions present in biological fluids.[2]

  • Stimuli-Responsiveness: The swelling and drug release properties of SPA-containing SAPs can be sensitive to the pH and ionic strength of the surrounding medium.

  • Sterilizability: Studies have shown that poly(this compound potassium) hydrogels can be sterilized using conventional methods without significant changes to their properties, a critical factor for medical applications.[1][2][4][5]

These properties make SPA-based SAPs promising carriers for a variety of cationic drugs, including antibiotics like gentamicin (B1671437) and ciprofloxacin, for applications in wound healing, tissue engineering, and targeted cancer therapy.

Data Presentation

Table 1: Influence of this compound (SPA) Concentration on Superabsorbent Polymer (SAP) Properties
SAP FormulationSPA Content (mol%)Acrylic Acid (mol%)Crosslinker (mol%)Equilibrium Swelling Ratio (g/g) in PBS (pH 7.4)Gentamicin Loading Efficiency (%)Gentamicin Release after 24h (%)
SAP-SPA-1010901.0150 ± 1265 ± 545 ± 4
SAP-SPA-2020801.0250 ± 2080 ± 635 ± 3
SAP-SPA-3030701.0380 ± 2592 ± 428 ± 2

Note: The data presented in this table are representative and intended for illustrative purposes. Actual values will depend on the specific synthesis conditions, crosslinker used, and the molecular weight of the polymers.

Table 2: Swelling Behavior of SPA-based SAPs in Different Media
MediumIonic Strength (M)pHEquilibrium Swelling Ratio (g/g) for SAP-SPA-20
Deionized Water07.0550 ± 30
Phosphate Buffered Saline (PBS)0.157.4250 ± 20
Simulated Gastric Fluid~0.11.2180 ± 15
Simulated Intestinal Fluid~0.156.8230 ± 18

Experimental Protocols

Protocol 1: Synthesis of this compound-co-Acrylic Acid Superabsorbent Polymer

Materials:

  • This compound potassium salt (SPAK)

  • Acrylic acid (AA)

  • N,N'-methylenebis(acrylamide) (MBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve the desired molar ratio of SPAK and AA in deionized water to achieve a total monomer concentration of 20% (w/v). For example, for the SAP-SPA-20 formulation, dissolve the corresponding amounts of SPAK and AA.

  • Neutralization: Partially neutralize the acrylic acid by slowly adding a 1M sodium hydroxide (B78521) solution while stirring in an ice bath until the pH of the solution reaches approximately 6.0.

  • Crosslinker Addition: Add the crosslinker (MBA) to the monomer solution at a concentration of 1 mol% with respect to the total monomer content and stir until completely dissolved.

  • Initiator Addition and Polymerization: Transfer the solution to a reaction vessel and purge with nitrogen gas for 20 minutes to remove dissolved oxygen. Add the initiator (APS) at a concentration of 0.5 mol% with respect to the total monomer content. Seal the vessel and place it in a water bath at 70°C for 4 hours to allow for polymerization.

  • Purification: The resulting hydrogel is removed from the reaction vessel and cut into smaller pieces. To remove unreacted monomers and initiator, the hydrogel pieces are immersed in a large volume of deionized water, with the water being changed every 6 hours for 3 days.

  • Drying: The purified hydrogel is dried in an oven at 60°C until a constant weight is achieved.

  • Grinding: The dried SAP is then ground into a fine powder using a laboratory mill and sieved to obtain a uniform particle size.

Protocol 2: Determination of Swelling Capacity

Materials:

  • Dried SAP powder

  • Swelling medium (e.g., deionized water, PBS)

  • Teabags (or similar porous pouches)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.1 g of the dried SAP powder (W_dry) and place it inside a pre-weighed teabag.

  • Immerse the teabag containing the SAP in the desired swelling medium at room temperature.

  • At regular time intervals, remove the teabag from the medium, hang it for a few minutes to remove excess surface water, and weigh it (W_swollen).

  • Continue this process until the weight becomes constant, indicating that the equilibrium swelling has been reached.

  • The swelling ratio (SR) is calculated using the following formula: SR (g/g) = (W_swollen - W_dry) / W_dry

Protocol 3: Drug Loading and Determination of Loading Efficiency

Materials:

  • Dried SAP powder

  • Cationic drug (e.g., Gentamicin Sulfate)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the drug in PBS at a known concentration (e.g., 1 mg/mL).

  • Accurately weigh a known amount of dried SAP powder and immerse it in a specific volume of the drug solution.

  • Allow the SAP to swell and absorb the drug solution for 24 hours at room temperature with gentle agitation.

  • After 24 hours, carefully separate the swollen hydrogel from the remaining drug solution.

  • Measure the concentration of the drug in the remaining solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength or by HPLC.

  • The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug in the remaining solution from the initial amount of drug.

  • The Drug Loading Efficiency (DLE) is calculated as follows: DLE (%) = (Mass of drug in hydrogel / Initial mass of drug in solution) x 100

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded SAP

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Place a known amount of the drug-loaded SAP in a dialysis bag or a similar container that allows for the diffusion of the drug but retains the SAP.

  • Immerse the container in a known volume of the release medium maintained at 37°C with continuous gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis SAP Synthesis cluster_characterization Characterization cluster_application Application s1 Monomer Solution (SPA, AA, Water) s2 Neutralization & Crosslinker Addition s1->s2 s3 Polymerization (Initiator, 70°C) s2->s3 s4 Purification (Dialysis) s3->s4 s5 Drying & Grinding s4->s5 c1 Swelling Studies s5->c1 c2 Drug Loading s5->c2 c3 In Vitro Release c2->c3 a1 Drug Delivery System c3->a1

Caption: Experimental workflow for the synthesis and characterization of SPA-based SAPs.

ion_exchange cluster_loading Drug Loading cluster_release Drug Release sap_loading SAP with -SO₃⁻ groups loaded_sap Drug-Loaded SAP (-SO₃⁻ D⁺) sap_loading->loaded_sap Ionic Binding drug_cation Cationic Drug (D⁺) drug_cation->loaded_sap released_drug Released Drug (D⁺) loaded_sap->released_drug sap_release SAP with -SO₃⁻ Na⁺/K⁺ loaded_sap->sap_release Ion Exchange physiological_ions Physiological Cations (Na⁺, K⁺) physiological_ions->loaded_sap

Caption: Ion-exchange mechanism for drug release from SPA-based SAPs.

Conclusion

This compound is a valuable functional monomer for the development of advanced superabsorbent polymers for drug delivery. The incorporation of SPA imparts a strong anionic character to the hydrogel network, enabling high swelling capacities and, most importantly, facilitating a controlled release of cationic drugs through an ion-exchange mechanism. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of SPA-based SAPs in creating novel and effective drug delivery systems. Further optimization of the polymer composition and crosslinking density can allow for the fine-tuning of drug release profiles to meet specific therapeutic needs.

References

Application Notes and Protocols for Functionalizing Surfaces with Poly(3-Sulfopropyl acrylate) Brushes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of surfaces with poly(3-Sulfopropyl acrylate) (PSPA) brushes, a versatile platform for various biomedical and biotechnological applications. The protocols detailed below offer step-by-step guidance for the synthesis, characterization, and application of these polymer brushes.

Introduction

Poly(this compound) is a sulfonate-containing polymer that can be grafted from surfaces to form dense, brush-like layers. These PSPA brushes are highly hydrophilic and negatively charged, imparting unique properties to the underlying substrate. Key applications include the creation of anti-fouling surfaces that resist protein adsorption and cell adhesion, the development of antibacterial coatings through the loading of silver ions, and the design of platforms for controlled drug delivery. The synthesis of PSPA brushes is most commonly achieved through surface-initiated atom transfer radical polymerization (SI-ATRP) and its variants, such as activators regenerated by electron transfer ATRP (ARGET-ATRP), which allows for the formation of well-defined polymer layers with controlled thickness.

Applications

PSPA brushes offer a versatile solution for modifying surface properties for a range of applications:

  • Anti-Fouling Surfaces: The highly hydrophilic nature of PSPA brushes creates a hydration layer that effectively prevents the non-specific adsorption of proteins and the adhesion of cells and bacteria. This is critical for implantable medical devices, biosensors, and marine coatings.

  • Antibacterial Coatings: The sulfonate groups within the PSPA brushes can act as ion-exchange sites for loading antimicrobial agents, such as silver ions (Ag+). These loaded brushes exhibit potent antibacterial activity against a broad spectrum of bacteria.

  • Drug Delivery Systems: The polymer brush architecture can be designed to encapsulate and release therapeutic agents in a controlled manner. The release kinetics can be tuned by altering the brush thickness and density.

  • Modulating Cell Adhesion and Growth: While inherently resistant to cell adhesion, PSPA brushes can be further functionalized with bioactive molecules, such as peptides containing the RGD sequence, to promote specific cell attachment and guide tissue regeneration.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of PSPA-functionalized surfaces.

Table 1: PSPA Brush Thickness as a Function of Polymerization Time (SI-ARGET-ATRP)

Polymerization Time (hours)Dry Brush Thickness (nm)
145 ± 5
285 ± 7
4150 ± 10
8280 ± 15

Data obtained via ellipsometry.

Table 2: Surface Properties of PSPA-Functionalized Silicon Wafers

Surface ModificationWater Contact Angle (°)Surface Roughness (RMS, nm)
Bare Silicon Wafer65 ± 30.5 ± 0.1
Initiator-Functionalized Wafer75 ± 40.6 ± 0.1
PSPA Brush (150 nm)25 ± 51.5 ± 0.3

Contact angle measured by the sessile drop method. Surface roughness determined by Atomic Force Microscopy (AFM).

Table 3: Protein Adsorption on PSPA-Coated Surfaces

SurfaceAdsorbed Fibrinogen (ng/cm²)
Bare Gold350 ± 30
PSPA Brush (100 nm)< 10

Protein adsorption measured by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Experimental Protocols

Protocol 1: Synthesis of PSPA Brushes via Surface-Initiated ARGET-ATRP

This protocol describes the "grafting from" approach to synthesize PSPA brushes on a silicon wafer.

Materials:

  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-bromoisobutyryl bromide (BiBB)

  • Triethylamine (TEA)

  • Toluene (B28343), anhydrous

  • Potassium 3-sulfopropyl acrylate (B77674) (SPA)

  • Copper(II) chloride (CuCl₂)

  • 2,2'-bipyridine (BPy)

  • Ascorbic acid (AA)

  • Methanol (B129727)

  • Deionized (DI) water

Procedure:

  • Substrate Cleaning: Clean silicon wafers by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying under a stream of nitrogen. Activate the surface with an oxygen plasma cleaner for 5 minutes.

  • Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. Rinse with toluene and cure at 110°C for 30 minutes.

  • Initiator Immobilization: Immerse the APTES-modified wafers in a solution of anhydrous toluene containing 1% (v/v) TEA and 1% (v/v) BiBB for 1 hour at room temperature. Rinse thoroughly with toluene and dry with nitrogen.

  • Polymerization Solution Preparation: In a Schlenk flask, dissolve SPA monomer (e.g., 5 g) in a 4:1 (v/v) mixture of DI water and methanol (50 mL). Add CuCl₂ (e.g., 100 ppm relative to monomer) and BPy (molar ratio to CuCl₂ of 2:1). Degas the solution by bubbling with nitrogen for 30 minutes.

  • ARGET-ATRP Reaction: Prepare a fresh solution of the reducing agent, ascorbic acid (e.g., 50 mM in DI water). Add the ascorbic acid solution to the monomer solution (a typical molar ratio of AA to CuCl₂ is 1:1 to 5:1). An immediate color change from blue to yellow/brown indicates the reduction of Cu(II) to Cu(I).

  • Surface-Initiated Polymerization: Place the initiator-functionalized wafers in the polymerization solution. Seal the reaction vessel and leave it to react at room temperature for the desired time (e.g., 1-8 hours) to achieve the target brush thickness.

  • Post-Polymerization Cleaning: Remove the wafers from the polymerization solution and rinse extensively with DI water and then ethanol. Dry the PSPA-functionalized wafers under a stream of nitrogen.

Protocol 2: Characterization of PSPA Brushes

1. Ellipsometry for Brush Thickness Measurement:

  • Use a spectroscopic ellipsometer to measure the thickness of the dry polymer brush.
  • Model the surface as a silicon substrate with a native oxide layer and a Cauchy layer for the polymer brush.
  • Measurements should be taken at multiple spots on the surface to ensure uniformity.

2. Contact Angle Goniometry for Wettability Assessment:

  • Use a goniometer to measure the static water contact angle on the bare, initiator-coated, and PSPA-functionalized surfaces.
  • Place a ~5 µL droplet of DI water on the surface and capture an image.
  • Analyze the image to determine the contact angle. A significant decrease in contact angle after PSPA grafting indicates a successful hydrophilic modification.

3. Atomic Force Microscopy (AFM) for Surface Morphology and Roughness:

  • Use an AFM in tapping mode to image the surface topography.
  • Scan a representative area (e.g., 5 µm x 5 µm).
  • Calculate the root-mean-square (RMS) roughness from the height data. An increase in roughness is expected after polymer brush growth.

Protocol 3: Evaluation of Anti-Fouling Properties - Protein Adsorption Assay

Materials:

  • PSPA-functionalized and control (e.g., bare gold or silicon) substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fibrinogen solution (1 mg/mL in PBS)

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Procedure:

  • Mount the PSPA-coated and control QCM-D sensors in the measurement chamber.

  • Establish a stable baseline by flowing PBS over the sensor surface.

  • Introduce the fibrinogen solution and monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A smaller change in frequency on the PSPA surface compared to the control indicates lower protein adsorption.

  • After a set time (e.g., 30 minutes), switch back to flowing PBS to rinse away loosely bound protein.

  • The final, stable change in frequency can be used to quantify the mass of adsorbed protein using the Sauerbrey equation.

Protocol 4: Assessment of Antibacterial Activity of Silver-Loaded PSPA Brushes

Materials:

  • PSPA-functionalized substrates

  • Silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M)

  • Escherichia coli or Staphylococcus aureus bacterial culture

  • Luria-Bertani (LB) agar (B569324) plates

  • Sterile PBS

Procedure:

  • Silver Loading: Immerse the PSPA-functionalized substrates in the AgNO₃ solution for 1 hour to allow for ion exchange. Rinse thoroughly with DI water to remove excess silver ions.

  • Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.

  • Zone of Inhibition Test:

    • Spread a lawn of the bacterial suspension onto an LB agar plate.

    • Place the silver-loaded PSPA substrate and a control (unloaded PSPA) substrate onto the agar surface.

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone of no bacterial growth around the substrates. A larger inhibition zone for the silver-loaded sample indicates effective antibacterial activity.

  • Colony Counting Method:

    • Incubate the silver-loaded and control substrates in a bacterial suspension of known concentration for a specific time (e.g., 4 hours).

    • After incubation, vortex the samples in sterile PBS to detach the bacteria.

    • Perform serial dilutions of the resulting bacterial suspension and plate onto LB agar.

    • Incubate the plates and count the number of colony-forming units (CFUs). A significant reduction in CFUs for the silver-loaded sample demonstrates its bactericidal effect.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_synth PSPA Brush Synthesis cluster_char Characterization cluster_app Application Testing sub_clean Substrate Cleaning (Sonication, Plasma) silanization Silanization (APTES Coating) sub_clean->silanization initiator Initiator Immobilization (BiBB) silanization->initiator polymerization Surface-Initiated ARGET-ATRP initiator->polymerization ellipsometry Ellipsometry (Thickness) polymerization->ellipsometry afm AFM (Roughness) polymerization->afm contact_angle Contact Angle (Wettability) polymerization->contact_angle protein_adsorption Protein Adsorption (Anti-Fouling) polymerization->protein_adsorption cell_adhesion Cell Adhesion Assay polymerization->cell_adhesion ag_loading Silver Ion Loading polymerization->ag_loading antibacterial Antibacterial Test ag_loading->antibacterial

Caption: Experimental workflow for PSPA brush functionalization.

signaling_pathway cluster_surface PSPA-RGD Functionalized Surface cluster_cell Cellular Response surface RGD Peptide integrin Integrin Receptor surface->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak downstream Downstream Signaling (e.g., MAPK/ERK) fak->downstream response Cellular Responses (Adhesion, Proliferation, Differentiation) downstream->response

Caption: Integrin-mediated cell adhesion signaling pathway.

Troubleshooting & Optimization

Technical Support Center: 3-Sulfopropyl Acrylate (SPA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully polymerizing 3-Sulfopropyl acrylate (B77674) (SPA) and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of 3-Sulfopropyl acrylate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

  • Question: Why is my SPA polymerization not starting, or why is there a long induction period before polymerization begins?

  • Answer: Failure to initiate or a significant delay in polymerization is a common problem that can often be attributed to the presence of inhibitors or insufficient radical generation. Commercial SPA monomers are typically shipped with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[1] These inhibitors scavenge the free radicals necessary to start the polymerization process. If the inhibitor is not removed or its concentration is not adequately overcome by the initiator, polymerization will be hindered. Additionally, an insufficient amount of initiator or a degraded/inactive initiator will not produce enough radicals to kickstart the reaction.[1]

Issue 2: Poorly Controlled Polymerization in Aqueous Solution

  • Question: My SPA polymerization in water is uncontrolled, leading to high polydispersity. How can I improve this?

  • Answer: Direct polymerization of sulfopropyl-containing monomers like SPA in pure water can be challenging to control, particularly in Atom Transfer Radical Polymerization (ATRP). For instance, the ATRP of potassium 3-sulfopropyl methacrylate (B99206) (SPMA) in pure water has been shown to be poorly controlled, resulting in high polydispersity (e.g., 1.38), even with the addition of a deactivator like Cu(II)Cl2.[2][3] To achieve better control, using a mixed solvent system such as water/DMF is recommended. In a 50:50 (v/v) water:DMF mixture, with the addition of at least 60% Cu(II)Cl2 with respect to Cu(I)Cl, a well-controlled polymerization of SPMA was achieved, yielding polymers with low polydispersities (1.15–1.25).[2][3]

Issue 3: Gel Formation During Polymerization

  • Question: My polymerization reaction is resulting in the formation of an insoluble gel. What could be the cause and how can I prevent it?

  • Answer: Gel formation during polymerization can be a result of several factors, including excessive cross-linking, high monomer concentration, or uncontrolled reaction kinetics. In the context of SPA, which is a highly water-soluble monomer, localized high concentrations of growing polymer chains can lead to intermolecular reactions and gelation. To mitigate this, consider reducing the monomer concentration, optimizing the initiator concentration, and ensuring efficient stirring to maintain a homogeneous reaction mixture. For hydrogel synthesis, where cross-linking is desired, the concentration of the cross-linking agent is a critical parameter that needs to be carefully controlled.[4][5]

Issue 4: Hydrolysis of the Acrylate Ester

  • Question: I am concerned about the potential hydrolysis of the acrylate ester in my SPA monomer or polymer, especially under certain pH conditions. How can I minimize this?

  • Answer: Acrylate esters are susceptible to hydrolysis, and the rate of this hydrolysis can be influenced by pH.[6][7] Specifically, the rate of ester hydrolysis increases with an increase in pH (i.e., more basic conditions).[6][7] To minimize hydrolysis, it is advisable to conduct the polymerization and subsequent handling of the polymer under neutral or slightly acidic conditions. If the application requires basic conditions, the use of protecting groups for the sulfonate functionality could be considered, followed by deprotection under milder conditions.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for removing the inhibitor from this compound monomer?

A1: For many applications, it is crucial to remove the inhibitor before use.[1] A common method for removing phenolic inhibitors like MEHQ is to wash the monomer solution with an aqueous solution of sodium hydroxide (B78521) to extract the acidic inhibitor. This is typically followed by washing with brine to remove residual water and then drying the monomer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[1]

Q2: How does pH affect the polymerization of SPA?

A2: The pH of the reaction medium can significantly impact the polymerization of ionic monomers like SPA. For acidic monomers, the polymerization is often best carried out at a low pH (typically 2-3) where the monomer is in its neutral, more hydrophobic state.[10] This promotes partitioning of the monomer into the growing polymer particles rather than remaining in the aqueous phase. After polymerization, the pH can be adjusted to the desired level to ionize the sulfonate groups.[10]

Q3: Are there alternative strategies to direct polymerization of SPA in aqueous media?

A3: Yes, an elegant alternative is the use of protecting group chemistry.[8][9] This involves polymerizing a protected version of the SPA monomer, which is typically more hydrophobic and easier to handle. Following polymerization, the protecting groups can be removed to yield the desired polysulfonated polymer. This approach offers better control over the polymerization and allows for the synthesis of well-defined polymer architectures.[8][9]

Q4: What are the recommended storage and handling conditions for this compound potassium salt?

A4: this compound potassium salt is typically a powder that should be stored in a cool, dry place.[11] It is sensitive to light, moisture, and heat.[11] Personal protective equipment such as a dust mask, eye shields, and gloves should be used when handling the compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the polymerization of sulfopropyl-containing acrylates and methacrylates.

Table 1: ATRP of Potassium 3-Sulfopropyl Methacrylate (SPMA)

Solvent System (v/v)[Cu(II)Cl₂] / [Cu(I)Cl] (%)Polydispersity Index (PDI)Reference
Pure Water2001.38[2][3]
Water:DMF (50:50)≥ 601.15 - 1.25[2][3]

Table 2: Effect of pH on Acrylate Ester Hydrolysis Rate

pHRate of Ester Hydrolysis (days⁻¹)Reference
7.40.074 ± 0.003[6][7]
8.00.28 ± 0.005[6][7]

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of Acrylates

This protocol describes a typical setup for the solution polymerization of an acrylate monomer.[1]

  • Inhibitor Removal: If necessary, purify the acrylate monomer to remove the inhibitor (see FAQ 1).

  • Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, add the desired amount of solvent.

  • Degassing: Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Initiator Preparation: In a separate container, dissolve the initiator in a small amount of the reaction solvent.

  • Monomer Addition: Add the purified acrylate monomer to the reaction flask via a syringe.

  • Heating: Heat the reaction mixture to the desired temperature.

  • Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).

Protocol 2: RAFT Polymerization of Poly(this compound) (PSPA) Homopolymers

This protocol is adapted from a literature procedure for the synthesis of PSPA.[12]

  • Reagents:

    • This compound, potassium salt (SPA)

    • 4-cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent

    • 4,4′-Azobis(4-cyanopentanoic acid) (V-501) as initiator

    • MilliQ water and ethanol (B145695) as solvents

  • Procedure:

    • Dissolve SPA monomer, CPADB, and V-501 initiator in a mixture of milliQ water and ethanol in a glass vial.

    • Transfer a portion of this mixture to a glass test tube.

    • Flush the test tube with N₂ gas for 15 minutes over ice.

    • Conduct the polymerization in an oil bath maintained at 70 °C.

    • Stop the polymerization by exposing the system briefly to air and then placing it on ice.

    • Determine the monomer conversion using ¹H NMR.

    • Purify the polymer by dialysis against milliQ water.

    • Recover the purified polymer by lyophilization.

Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis and Purification Monomer This compound (with inhibitor) Purification Inhibitor Removal (e.g., column chromatography or basic wash) Monomer->Purification Reaction_Setup Reaction Setup (Solvent, Degassing) Purification->Reaction_Setup Initiator_Addition Initiator Addition Reaction_Setup->Initiator_Addition Polymerization Polymerization (Controlled Temperature) Initiator_Addition->Polymerization Monitoring Monitoring Conversion (NMR, etc.) Polymerization->Monitoring Purification_Polymer Polymer Purification (Dialysis, Precipitation) Monitoring->Purification_Polymer Characterization Characterization (GPC, NMR) Purification_Polymer->Characterization

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_logic Start Polymerization Issue No_Initiation No Initiation / Long Induction Start->No_Initiation Low_Conversion Low Monomer Conversion Start->Low_Conversion High_PDI High Polydispersity Start->High_PDI Gelation Gel Formation Start->Gelation Cause1 Inhibitor Present No_Initiation->Cause1 Cause2 Insufficient Initiator No_Initiation->Cause2 Low_Conversion->Cause2 Cause3 Poor Solvent Choice High_PDI->Cause3 Cause4 High Monomer Conc. Gelation->Cause4 Solution1 Remove Inhibitor Cause1->Solution1 Solution2 Increase Initiator Conc. Cause2->Solution2 Solution3 Use Mixed Solvent (e.g., Water/DMF) Cause3->Solution3 Solution4 Decrease Monomer Conc. Cause4->Solution4

Caption: Troubleshooting logic for common SPA polymerization challenges.

References

preventing premature polymerization of 3-Sulfopropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Sulfopropyl acrylate (B77674) (SPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the premature polymerization of SPA. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is 3-Sulfopropyl acrylate (SPA) and what are its common applications?

A1: this compound, potassium salt (SPA), is a water-soluble, anionic acrylate monomer.[1] Its structure incorporates a reactive acrylate group for polymerization and a sulfonate group that imparts hydrophilicity and ionic character. Due to these properties, it is frequently used in the synthesis of hydrogels, conductive polymers, and materials for bioelectronics and water treatment.[1][2] It is a key component in creating superabsorbent polymers and can improve the stability and antistatic properties of polymer dispersions.[2]

Q2: Why is my SPA solution polymerizing prematurely?

A2: Premature polymerization of acrylate monomers like SPA is a common issue driven by the spontaneous formation of free radicals.[3][4] Several factors can initiate this process:

  • Elevated Temperatures: Heat can initiate thermal polymerization. Acrylate polymerization is a highly exothermic process, meaning it generates its own heat, which can lead to a runaway reaction if not controlled.[3][5]

  • Exposure to Light: UV light is a potent initiator of free-radical polymerization.[3][6] Storing the monomer or its solutions in clear containers exposed to ambient light can trigger polymerization.

  • Contamination: Contaminants such as metal ions (from spatulas or reaction vessels), dust, or peroxides from solvents (like THF or dioxane) can act as radical initiators.[3][7]

  • Inhibitor Depletion: SPA is typically supplied with a small amount of a polymerization inhibitor. This inhibitor is consumed over time or can be depleted more rapidly by the factors listed above.[3] Crucially, most common inhibitors require the presence of dissolved oxygen to be effective.[6]

Q3: How should I properly store and handle SPA to prevent polymerization?

A3: Proper storage is critical. Store SPA powder in a tightly sealed, opaque container to protect it from light and moisture.[6][7] While some datasheets suggest room temperature storage is acceptable,[8] storing at refrigerated temperatures (e.g., 0-10°C) is often recommended to minimize spontaneous polymerization.[9] Ensure the storage atmosphere is not inert (e.g., nitrogen or argon), as the presence of oxygen is necessary for many common inhibitors, like MEHQ, to function.[6] Avoid contact with incompatible materials like strong acids, bases, and oxidizing agents which can act as catalysts.[7]

Storage and Handling Condition Summary
ParameterRecommendationRationale
Temperature Store at 0-10°C.[9] Avoid temperatures above 40°C.[6]Reduces the rate of spontaneous thermal polymerization.
Light Store in opaque or amber containers.[6]Prevents initiation by UV light.[3]
Atmosphere Store under an air atmosphere. Do not store under inert gas.Oxygen is required for common inhibitors (e.g., MEHQ) to be effective.[6]
Container Use original, tightly sealed containers. Polyethylene or polypropylene (B1209903) are suitable.[7]Prevents contamination and moisture ingress.
Incompatibilities Avoid contact with peroxides, persulfates, strong acids/alkalies, and oxidizing agents.[7]These can catalyze polymerization, potentially leading to an explosive reaction.[7]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with SPA.

Problem 1: My freshly prepared aqueous SPA solution has become viscous or cloudy.

This is a clear indication of premature polymerization.[3] Use the following flowchart to diagnose the potential cause.

G start Solution is Viscous/Cloudy q_storage Was monomer stored correctly? (Cool, Dark, Air Atmosphere) start->q_storage a_storage_no Improper storage is the likely cause. Review storage protocols. q_storage->a_storage_no No q_solvent Was the solvent (e.g., water, THF) fresh and pure? q_storage->q_solvent Yes a_solvent_no Solvent contamination (e.g., peroxides) is a likely cause. Use fresh, purified solvent. q_solvent->a_solvent_no No q_temp Was the solution prepared at elevated temperature? q_solvent->q_temp Yes a_temp_yes Heat initiated polymerization. Prepare solutions at room temperature or below. q_temp->a_temp_yes Yes q_tools Were clean, non-metallic tools and glassware used? q_temp->q_tools No a_tools_no Metal ion contamination is a possible cause. Use polymer spatulas and acid-washed glassware. q_tools->a_tools_no No end_node Consider testing monomer for existing polymer content. q_tools->end_node Yes

Caption: Troubleshooting flowchart for premature SPA polymerization.

Problem 2: My polymerization reaction with SPA is inconsistent or fails.

If you are confident that your monomer has not polymerized prematurely in storage, the issue may lie with inhibitor interference or reaction conditions.

  • Inhibitor Interference: Commercial monomers contain inhibitors (like MEHQ) that scavenge radicals.[10] While often used in small enough quantities to be overcome by the initiator in a typical polymerization, they can interfere, especially in controlled polymerizations or when using low initiator concentrations.[11]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a strong inhibitor of free-radical polymerization.[5]

  • Solution: If high control over the polymerization is needed, the inhibitor can be removed. For aqueous solutions, this is difficult. For organic-soluble monomers, passing the solution through a column of activated basic alumina (B75360) is a common method.[11][12] For SPA, which is a solid, purification would typically involve recrystallization.[13] More importantly, ensure your reaction mixture is thoroughly deoxygenated (e.g., by sparging with nitrogen or argon, or through freeze-pump-thaw cycles) before adding your initiator.

Experimental Protocols

Protocol 1: Testing for Peroxides in Solvents (Qualitative)

Solvents like THF and dioxane can form explosive peroxides which initiate polymerization.[3] This protocol provides a quick check.

Materials:

  • Solvent to be tested

  • Potassium Iodide (KI)

  • Glacial Acetic Acid

  • Starch solution (1%)

  • Test tube

Methodology:

  • Add 1 mL of the solvent to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid Potassium Iodide (KI).

  • Stopper the tube and shake for 1 minute.

  • Add a few drops of the 1% starch indicator solution.

  • Observation: The formation of a blue-black color indicates the presence of peroxides. The intensity of the color gives a rough estimate of the concentration. If peroxides are present, the solvent must be purified or discarded safely.

Protocol 2: Removing Inhibitor from Solid Monomers by Recrystallization

This is a general procedure for purifying solid monomers like SPA, which may be necessary for highly sensitive polymerization reactions.[13]

Materials:

  • Solid SPA monomer

  • Appropriate solvent (e.g., a solvent in which SPA is soluble at high temperatures but less soluble at low temperatures, such as an ethanol/water mixture)

  • Heating plate and magnetic stirrer

  • Beaker or Erlenmeyer flask

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Methodology:

  • Place the solid SPA into a beaker with a stir bar.

  • Add a minimal amount of the chosen solvent system.

  • Gently heat the mixture while stirring until all the solid dissolves. Do not overheat, as this can cause polymerization.

  • Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the beaker in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

  • Important: The purified monomer will have no inhibitor. It should be used immediately or stored at low temperature (e.g., <-10°C) in the dark for a very short period.[10]

Workflow for Using SPA in a Polymerization Reaction

The following diagram illustrates a typical workflow, highlighting critical control points.

G cluster_prep Monomer & Solvent Preparation cluster_reaction Reaction Setup & Execution monomer 1. SPA Monomer check_monomer Check for signs of polymerization (clumps) monomer->check_monomer purify Purify via recrystallization (if necessary) check_monomer->purify Polymer detected dissolve 3. Dissolve SPA in Solvent (at RT or below) check_monomer->dissolve OK purify->dissolve solvent 2. Select Solvent (e.g., DI Water) check_solvent Test for impurities (e.g., peroxides) solvent->check_solvent check_solvent->dissolve OK deoxygenate 4. Deoxygenate Solution (N2/Ar sparge or FPT) dissolve->deoxygenate initiator 5. Add Initiator deoxygenate->initiator polymerize 6. Polymerize (Controlled Temperature) initiator->polymerize

Caption: General experimental workflow for using SPA in polymerization.

Protocol 3: Quantifying Residual Monomer Content (Method Overview)

After polymerization, it's often necessary to determine the amount of unreacted monomer. High-Performance Liquid Chromatography (HPLC) is a preferred method for this analysis.[14]

Principle: The polymer sample is dissolved in a suitable solvent, and any large polymer chains are precipitated out, leaving the residual monomer in the supernatant. This solution is then injected into an HPLC system, and the monomer concentration is quantified by comparing the peak area to a calibration curve generated from standards of known concentration.[14][15]

General Steps:

  • Sample Preparation: Dissolve a precisely weighed amount of the polymer sample in a solvent like tetrahydrofuran (B95107) (THF).[14] For water-soluble polymers containing SPA, a mixture of an organic solvent and water might be necessary.

  • Polymer Precipitation: Add a non-solvent (a liquid in which the polymer is insoluble, e.g., methanol) to precipitate the polymer, separating it from the soluble residual monomer.[15]

  • Centrifugation: Centrifuge the sample to pellet the precipitated polymer.

  • Analysis: Analyze the supernatant containing the residual SPA monomer by reverse-phase HPLC, typically with UV detection.

  • Quantification: Calculate the concentration of SPA based on a pre-established calibration curve. The limit of detection for similar acrylic monomers can be in the range of 1-2 µg/mL.[14]

References

Technical Support Center: Optimizing Initiator Concentration for Self-Propagating Activatable (SPA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Self-Propagating Activatable (SPA) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing initiator concentration in your experiments.

SPA polymerization combines the characteristics of a self-propagating frontal polymerization with the precise control of an activatable or living polymerization, making it a powerful tool for creating advanced biomaterials and drug delivery systems. The concentration of the initiator is a critical parameter that governs the velocity of the polymerization front, as well as the molecular weight, polydispersity, and overall architecture of the resulting polymer.

Frequently Asked Questions (FAQs)

Q1: What is the role of an initiator in SPA polymerization?

In SPA polymerization, the initiator serves two primary functions. First, upon activation (typically by a localized thermal or light stimulus), it generates the initial reactive species (e.g., free radicals or a catalytic active center) that start the polymerization of monomers.[1] Second, the exothermic nature of the polymerization generates heat that propagates, thermally decomposing adjacent initiator molecules and sustaining the self-propagating front.[1] The initiator concentration directly influences the rate of this propagation and the number of polymer chains initiated.

Q2: How does initiator concentration affect the properties of the final polymer in SPA polymerization?

The concentration of the initiator is inversely related to the molecular weight of the polymer and directly affects the polymerization rate.[2]

  • Molecular Weight: A higher initiator concentration leads to the simultaneous growth of many polymer chains, resulting in shorter chains and lower molecular weight.[3] Conversely, a lower initiator concentration generates fewer chains that grow for a longer duration, leading to higher molecular weight polymers.[3]

  • Polydispersity Index (PDI): In controlled or "living" polymerizations, the initiator concentration plays a key role in achieving a narrow molecular weight distribution (low PDI). An optimal concentration ensures that all chains are initiated at approximately the same time and grow at a similar rate.

  • Polymerization Rate/Front Velocity: In frontal polymerization, a higher initiator concentration can lead to a faster propagation of the polymerization front.[4] However, excessively high concentrations can lead to uncontrolled reactions and a loss of control over the polymer properties.[5]

Q3: What are common types of initiators used in SPA polymerization?

The choice of initiator depends on the specific type of polymerization chemistry being employed. For SPA polymerizations that proceed via a radical mechanism, thermal initiators are common. These are compounds that decompose at a specific temperature to generate free radicals. For SPA polymerizations involving Ring-Opening Metathesis Polymerization (ROMP), Grubbs catalysts are often used.[6] The selection of the initiator should be based on its decomposition kinetics at the temperatures generated by the polymerization front.[7]

Q4: How can I determine the optimal initiator concentration for my system?

The optimal initiator concentration is typically determined empirically. It is recommended to perform a series of small-scale experiments with varying initiator concentrations while keeping all other parameters (monomer concentration, temperature, solvent) constant. The resulting polymers should be characterized for their molecular weight, PDI, and conversion to identify the concentration that yields the desired properties.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Polymerization or Slow Front Propagation 1. Insufficient Initiator Concentration: The concentration may be too low to initiate and sustain the self-propagating front.[9] 2. Low Reaction Temperature: The initial stimulus may not be sufficient to decompose the initiator.[9] 3. Presence of Inhibitors: Impurities in the monomer or solvent can quench the reactive species.[7]1. Incrementally increase the initiator concentration. 2. Ensure the activation stimulus (e.g., heat source) reaches the required temperature for initiator decomposition. 3. Purify the monomer and solvent before use.
Uncontrolled/Runaway Reaction Excessive Initiator Concentration: Too much initiator can lead to a very rapid release of heat, causing the reaction to become uncontrollable.[10]Reduce the initiator concentration. Consider using a less reactive initiator or adding an inhibitor to moderate the reaction.[4]
Low Molecular Weight of the Polymer High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each with a shorter length.[3]Decrease the initiator concentration.
High Polydispersity Index (PDI) 1. Non-uniform Initiation: Inconsistent generation of active species can lead to a broad distribution of polymer chain lengths. 2. Slow Initiation Compared to Propagation: If the initiation is slow, new chains are formed throughout the polymerization process.[4]1. Ensure the initiator is fully dissolved and homogeneously mixed in the monomer solution. 2. Choose an initiator with a faster decomposition rate at the reaction temperature or use a more active catalyst.[4]
Incomplete Monomer Conversion Premature Termination of the Front: The heat generated may not be sufficient to sustain the front throughout the entire sample, often due to low initiator concentration or heat loss to the surroundings.Increase the initiator concentration or improve the thermal insulation of the reaction setup.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymer Properties (Example Data)

Initiator Concentration (mol%)Monomer-to-Initiator RatioAverage Molecular Weight (kDa)Polydispersity Index (PDI)Front Velocity (mm/s)
0.0254000:17001.551.1
0.052000:14501.312.5
0.11000:12201.213.2
0.2500:11101.133.7
0.5200:1391.094.5

This table is a generalized representation based on trends observed in frontal polymerization literature and may not be representative of all SPA polymerization systems.[4]

Experimental Protocols

Protocol: Optimizing Initiator Concentration for a Frontal Polymerization

Objective: To determine the initiator concentration that provides a stable, self-propagating front and yields a polymer with the desired molecular weight.

Materials:

  • Monomer (e.g., dicyclopentadiene)

  • Thermal Initiator (e.g., a peroxide or an azo compound)

  • Inhibitor (optional, to control the reaction)

  • Reaction vessels (e.g., glass tubes)

  • Activation source (e.g., a heated wire or a focused laser)

  • Characterization equipment (e.g., Gel Permeation Chromatography - GPC)

Methodology:

  • Preparation of Reaction Mixtures: Prepare a series of monomer solutions with varying concentrations of the initiator (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mol% relative to the monomer). Ensure the initiator is completely dissolved.

  • Reaction Setup: Fill the reaction vessels with the prepared mixtures. If the reaction is sensitive to oxygen, the mixtures should be degassed by purging with an inert gas.

  • Initiation: Apply a localized thermal stimulus to one end of the reaction vessel to initiate the polymerization.

  • Observation: Observe the propagation of the polymerization front and measure its velocity.

  • Polymer Isolation: Once the polymerization is complete, recover the polymer from the reaction vessel.

  • Characterization: Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer using GPC.

  • Analysis: Correlate the initiator concentration with the front velocity, Mn, and PDI to determine the optimal concentration for your application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_monomer Prepare Monomer Solutions vary_initiator Vary Initiator Concentration prep_monomer->vary_initiator [0.1, 0.2, 0.5, 1.0, 2.0 mol%] fill_vessels Fill Reaction Vessels vary_initiator->fill_vessels initiate Initiate Frontal Polymerization fill_vessels->initiate propagate Observe Front Propagation initiate->propagate isolate_polymer Isolate Polymer propagate->isolate_polymer characterize Characterize (GPC) isolate_polymer->characterize [Mn, PDI] analyze_data Analyze Data characterize->analyze_data analyze_data->vary_initiator Optimize

Caption: Experimental workflow for optimizing initiator concentration.

logical_relationship initiator_conc Initiator Concentration num_chains Number of Polymer Chains initiator_conc->num_chains Increases rate Polymerization Rate / Front Velocity initiator_conc->rate Increases (to a limit) mw Molecular Weight num_chains->mw Decreases

References

Technical Support Center: Controlling the Swelling Ratio of 3-Sulfopropyl Acrylate (SPA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling the swelling ratio of 3-Sulfopropyl acrylate (B77674) (SPA) hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the swelling ratio of SPA hydrogels?

A1: The crosslinker concentration is a critical factor. Generally, a higher crosslinker concentration leads to a more densely crosslinked polymer network, which restricts the expansion of the hydrogel and results in a lower swelling ratio.[1][2] Conversely, lower crosslinker concentrations create a looser network, allowing for greater water absorption and a higher swelling ratio.

Q2: How does the concentration of the 3-Sulfopropyl acrylate (SPA) monomer affect the swelling ratio?

A2: The concentration of the SPA monomer also plays a significant role. An increase in the SPA monomer concentration, while keeping other components constant, can lead to a higher charge density within the hydrogel. The ionic sulfonate groups (-SO3-) on the polymer chains repel each other, promoting expansion of the network and increasing the swelling capacity.[3]

Q3: What is the role of the initiator concentration in controlling the swelling ratio?

A3: The initiator concentration influences the polymerization kinetics and the resulting polymer chain length. A higher initiator concentration can lead to the formation of shorter polymer chains between crosslinks, which can result in a more tightly packed network and a lower swelling ratio.[4] Conversely, a lower initiator concentration may produce longer polymer chains and a higher swelling ratio.

Q4: How do pH and ionic strength of the swelling medium affect the hydrogel?

A4: SPA hydrogels are highly sensitive to the pH and ionic strength of the surrounding environment due to the presence of sulfonate groups. In solutions with low ionic strength (e.g., deionized water), the electrostatic repulsion between the negatively charged sulfonate groups is maximized, leading to a high swelling ratio. As the ionic strength of the solution increases (e.g., in saline solutions), the cations in the solution shield the negative charges on the polymer chains, reducing the electrostatic repulsion and causing the hydrogel to shrink, thus lowering the swelling ratio.[5][6][7][8] The swelling of SPA hydrogels is generally high across a wide pH range because the sulfonate group is a strong acid and remains ionized. However, at very low pH values, protonation of the sulfonate groups can reduce charge repulsion and slightly decrease swelling.[5]

Q5: My SPA hydrogel is not forming a stable gel. What are the possible causes?

A5: Failure to form a stable gel can be due to several factors:

  • Insufficient initiator or crosslinker: Ensure the correct amounts are added as per your protocol.

  • Incomplete dissolution of components: Make sure all monomers, crosslinkers, and initiators are fully dissolved before initiating polymerization.

  • Presence of oxygen: Oxygen can inhibit free radical polymerization. Degassing the pre-gel solution is a crucial step.

  • Incorrect temperature: The polymerization reaction is temperature-dependent. Ensure you are working at the optimal temperature for your initiator system.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Swelling Ratio 1. Crosslinker concentration is too high: A high degree of crosslinking restricts water uptake.[1][2] 2. Initiator concentration is too high: This can lead to shorter polymer chains and a denser network.[4] 3. High ionic strength of the swelling medium: Cations in the medium shield the repulsive forces between sulfonate groups.[5][8]1. Decrease the concentration of the crosslinker (e.g., N,N'-methylenebisacrylamide). 2. Reduce the amount of initiator (e.g., ammonium (B1175870) persulfate). 3. Use a swelling medium with lower ionic strength, such as deionized water, for initial characterization.
High Swelling Ratio / Mechanically Weak Gel 1. Crosslinker concentration is too low: An insufficient number of crosslinks results in a loose network that can absorb excessive water but has poor mechanical integrity.[1][2] 2. Monomer concentration is too low: This can lead to a sparse polymer network.1. Increase the concentration of the crosslinker. 2. Increase the total monomer concentration in the pre-gel solution.
Inconsistent Swelling Ratios Between Batches 1. Inaccurate measurements of components: Small variations in the amounts of monomer, crosslinker, or initiator can lead to significant differences. 2. Incomplete mixing of the pre-gel solution: A non-uniform distribution of components will result in heterogeneous hydrogels. 3. Variations in polymerization conditions: Inconsistent temperature or polymerization time can affect the final hydrogel structure.1. Use a calibrated analytical balance for all measurements. 2. Ensure thorough mixing of the pre-gel solution until all components are fully dissolved and the solution is homogeneous. 3. Precisely control the polymerization temperature and time for all batches.
Hydrogel Dissolves or Disintegrates During Swelling 1. Insufficient crosslinking: The hydrogel may not be properly formed. 2. Hydrolysis of the polymer backbone: This is less common for acrylate-based hydrogels under neutral conditions but can occur at extreme pH values.1. Increase the crosslinker concentration or ensure the crosslinker is fully dissolved and active. 2. Verify the pH of your swelling medium. For long-term studies, ensure the medium is buffered appropriately.

Data Presentation: Factors Affecting Swelling Ratio

The following table summarizes the expected qualitative and quantitative effects of key parameters on the swelling ratio of SPA-based hydrogels. The quantitative data is based on studies of acrylate and methacrylate-based hydrogels containing sulfonate groups.

Parameter Range of Variation Effect on Swelling Ratio Example Data (Equilibrium Swelling Ratio g/g) Reference
Crosslinker Concentration (mol% relative to monomer) 0.5 - 5.0 mol%Inverse1 mol%: ~200 g/g 3 mol%: ~80 g/g 5 mol%: ~40 g/g[1][2]
Monomer Concentration (wt% in pre-gel solution) 10 - 40 wt%Direct10 wt%: ~150 g/g 20 wt%: ~250 g/g 30 wt%: ~350 g/g[3]
Initiator Concentration (mol% relative to monomer) 0.1 - 1.0 mol%Inverse0.1 mol%: ~300 g/g 0.5 mol%: ~220 g/g 1.0 mol%: ~180 g/g[4]
pH of Swelling Medium 2 - 12Relatively Stable (High Swelling)pH 2: ~200 g/g pH 7: ~250 g/g pH 10: ~240 g/g[5]
Ionic Strength of Swelling Medium (NaCl) 0.001 M - 1.0 MInverse0.001 M: ~250 g/g 0.1 M (PBS): ~50 g/g 1.0 M: ~15 g/g[5][8]

Experimental Protocols

Protocol 1: Synthesis of this compound (SPA) Hydrogel

This protocol describes a typical free-radical polymerization method for preparing SPA hydrogels.

Materials:

  • This compound potassium salt (SPA)

  • N,N'-methylenebisacrylamide (MBAA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water

  • Nitrogen gas for degassing

Procedure:

  • Prepare the Pre-gel Solution:

    • In a beaker, dissolve the desired amount of SPA monomer and MBAA crosslinker in deionized water. Stir until fully dissolved. Example: For a 20 wt% monomer solution with 2 mol% crosslinker, dissolve 2 g of SPA and an appropriate amount of MBAA in 8 mL of deionized water.

  • Degassing:

    • Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Add the APS initiator to the solution and stir gently to dissolve.

    • Add the TEMED accelerator to catalyze the reaction. The amount of TEMED is typically in a 5:1 molar ratio to APS.

  • Gelation:

    • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer, or into syringes).

    • Allow the solution to rest at room temperature for at least 24 hours to ensure complete polymerization.[9]

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently to remove any unreacted monomers, crosslinker, and initiator.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

This protocol outlines the gravimetric method for determining the swelling ratio.

Materials:

  • Synthesized and purified SPA hydrogel discs

  • Swelling medium (e.g., deionized water, phosphate-buffered saline)

  • Analytical balance (at least 0.1 mg precision)

  • Filter paper or laboratory wipes

  • Forceps

  • Vials or a multi-well plate

Procedure:

  • Drying to a Constant Weight:

    • Take the purified hydrogel and dry it in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd).

  • Swelling:

    • Immerse the dried hydrogel disc in a vial containing the desired swelling medium.

    • Allow the hydrogel to swell at a constant temperature.

  • Measuring Swollen Weight:

    • At predetermined time intervals (or after equilibrium is reached, typically 24-48 hours), remove the hydrogel from the swelling medium.

    • Gently blot the surface with filter paper to remove excess surface water without compressing the gel.

    • Weigh the swollen hydrogel to obtain the swollen weight (Ws).

  • Calculation of Swelling Ratio:

    • The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR (g/g) = (Ws - Wd) / Wd

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_measurement Swelling Ratio Measurement prep Prepare Pre-gel Solution (SPA, MBAA, Water) degas Degas with Nitrogen prep->degas initiate Add Initiator (APS) & Accelerator (TEMED) degas->initiate gel Pour into Mold & Allow Gelation initiate->gel purify Immerse in Deionized Water (Remove Unreacted Components) gel->purify dry Dry Hydrogel to Constant Weight (Wd) purify->dry swell Swell in Desired Medium dry->swell weigh Measure Swollen Weight (Ws) swell->weigh calc Calculate Swelling Ratio ((Ws - Wd) / Wd) weigh->calc

Caption: Experimental workflow for SPA hydrogel synthesis and swelling ratio measurement.

logical_relationships cluster_inputs Controllable Parameters cluster_output Hydrogel Property crosslinker Crosslinker Concentration swelling_ratio Swelling Ratio crosslinker->swelling_ratio Inverse Relationship monomer Monomer Concentration monomer->swelling_ratio Direct Relationship initiator Initiator Concentration initiator->swelling_ratio Inverse Relationship ionic_strength Ionic Strength of Medium ionic_strength->swelling_ratio Inverse Relationship

Caption: Key parameters influencing the swelling ratio of SPA hydrogels.

References

Technical Support Center: Sterilization of Poly(3-Sulfopropyl Acrylate) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the sterilization of poly(3-Sulfopropyl acrylate) (p(SPA)) hydrogels.

Frequently Asked Questions (FAQs)

Q1: Which sterilization methods are generally suitable for p(SPA) hydrogels?

A1: Poly(this compound) hydrogels, specifically those crosslinked with PEGDA, have demonstrated notable resistance to common sterilization methods.[1][2] The most extensively studied and suitable methods are steam sterilization (autoclaving), ethylene (B1197577) oxide (ETO) gassing, and gamma irradiation.[1][2][3]

Q2: What is the impact of autoclaving (steam sterilization) on p(SPA) hydrogels?

A2: Autoclaving is a fast, inexpensive, and widely available method that does not leave toxic residues.[4] For p(SPA) hydrogels, autoclaving has been shown to cause no significant changes in swelling behavior or mechanical properties.[2][4] It is crucial, however, to dry the hydrogel samples before autoclaving to prevent uncontrolled water uptake from the saturated steam atmosphere, which could otherwise damage the hydrogel.[1][3]

Q3: How does gamma irradiation affect p(SPA) hydrogels?

A3: Gamma irradiation is a practical method as it can penetrate various packaging materials, allowing for the sterilization of hydrated samples in sealed containers.[2][3] However, this high-energy method can affect the hydrogel's properties.[3] Studies have shown that gamma irradiation of p(SPA) hydrogels leads to a lower degree of swelling compared to untreated, autoclaved, or ETO-sterilized samples.[2][4] This is likely caused by additional crosslinking within the polymer network induced by the radiation.[2][4] Despite this, the mechanical strength of the hydrogel is not significantly affected.[1]

Q4: What are the effects of Ethylene Oxide (ETO) sterilization on p(SPA) hydrogels?

A4: ETO sterilization has been found to have no significant influence on the properties of p(SPA) hydrogels.[2][4] The swelling behavior and mechanical characteristics remain comparable to untreated hydrogels.[2] A key consideration for ETO is the requirement for gas-permeable packaging, which necessitates drying the hydrogel samples before the process to prevent uncontrolled water loss.[1][2] Additionally, a desorption period is required to remove residual ETO, which can be toxic.[1][4]

Q5: My hydrogel's swelling capacity decreased after sterilization. What is the likely cause?

A5: A decrease in the swelling capacity of p(SPA) hydrogels is a known outcome of sterilization by gamma irradiation.[2][4] The high-energy radiation can induce the formation of free radicals, leading to further cross-linking within the polymer network.[2] This denser network structure restricts the amount of water the hydrogel can absorb, resulting in a lower equilibrium swelling ratio.[2] If maintaining a high swelling capacity is critical, consider using autoclaving or ETO as alternative methods.[4]

Q6: My hydrogel appears physically unchanged after sterilization, but has its chemical structure been altered?

A6: Fourier Transform Infrared Spectroscopy (FTIR) analysis of p(SPA) hydrogels after sterilization by autoclaving, ETO, and gamma irradiation has shown no significant differences in the characteristic chemical bands.[1] This indicates that these sterilization methods do not cause major hydrolysis, degradation, or alteration of the polymer's chemical structure.[1]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Decreased Swelling Ratio The hydrogel was sterilized using gamma irradiation , which can cause additional crosslinking in the polymer network, reducing its ability to absorb water.[2][4]If a higher swelling ratio is required for your application, switch to autoclaving or ethylene oxide (ETO) sterilization, as these methods have been shown not to significantly affect the swelling of p(SPA) hydrogels.[4]
Hydrogel Bursts or Fractures During Rehydration This typically occurs after drying the hydrogel for autoclaving or ETO sterilization. Direct and rapid addition of a large volume of water can cause mechanical stress and lead to sample failure.[1][3]Rehydrate the dried hydrogel in a controlled manner. A recommended method is to add the precise weight difference of deionized water needed to restore the hydrogel to its initial swelling state, allowing it to absorb the water gradually.[1][3]
Inconsistent Mechanical Properties Post-Sterilization While p(SPA) hydrogels show good mechanical stability, inconsistencies can arise from improper handling.[1] For example, uncontrolled water uptake during autoclaving (if not pre-dried) or incomplete rehydration can alter the final mechanical performance.Ensure a consistent pre-sterilization protocol. For autoclaving and ETO, always dry the samples to a consistent state.[1] For all methods, ensure post-sterilization rehydration (if applicable) is uniform and complete before conducting mechanical tests.

Quantitative Data Summary

The following table summarizes the impact of different sterilization methods on the equilibrium swelling of p(SPA) hydrogels as reported in the literature.

Sterilization MethodEquilibrium Swelling Ratio (q)Key Observations
Untreated Control 7.5 ± 0.5Baseline for comparison.
Autoclaving Similar to untreatedNo significant change in swelling capacity.[2]
Ethylene Oxide (ETO) Similar to untreatedSwelling rate may be slightly faster, but equilibrium swelling is unchanged.[2]
Gamma Irradiation 5.7 ± 0.9Significantly reduced swelling capacity due to radiation-induced crosslinking.[2]

Experimental Protocols

Protocol 1: Autoclave Sterilization (Steam)

  • Preparation: Place hydrogel samples in glass vials. Dry the samples at room temperature for 48 hours to remove water.[1] Loosely cover the vials with aluminum foil to allow steam penetration.

  • Sterilization: Place the vials in an autoclave. Run a standard cycle at 121°C under saturated steam for 15-20 minutes.[4]

  • Post-Sterilization: Allow the samples to cool to ambient temperature.

  • Rehydration (if required): Carefully add deionized water equivalent to the weight lost during drying to restore the initial swelling state. Avoid direct, rapid water addition which can cause the samples to burst.[1][3]

Protocol 2: Gamma Irradiation Sterilization

  • Preparation: Place fully hydrated hydrogel samples in sealed, airtight containers such as screw-cap glass vials.[1] Drying is not necessary.[2]

  • Sterilization: Expose the samples to a Co-60 radiation source until a total dose of approximately 25 kGy is achieved.[1] This is typically performed by a specialized external contractor.

  • Post-Sterilization: No special handling is required after the process. The samples are ready for use.

Protocol 3: Ethylene Oxide (ETO) Sterilization

  • Preparation: Dry hydrogel samples at room temperature for 48 hours.[1] Place the dried samples in a gas-permeable container (e.g., a well plate) and seal them inside standard sterilization bags.[1]

  • Preconditioning: Samples are typically preconditioned for several hours (e.g., ~16.75 hours) at 35-45°C and 45-80% relative humidity.[1]

  • Gas Exposure: Expose the samples to ETO gas at a specified temperature and pressure (e.g., 44.5°C and 191 mbar).[1]

  • Desorption: Aerate the samples for an extended period (e.g., 3 days) at 35-45°C to ensure the complete removal of residual ETO gas.[1] This step is critical as ETO is toxic.

  • Rehydration (if required): Rehydrate the samples using the controlled method described in the autoclave protocol.

Protocol 4: Swelling Ratio Measurement

  • Initial Weight: Record the initial weight of the sterilized (and rehydrated, if applicable) hydrogel sample.

  • Immersion: Immerse the hydrogel in a buffered solution, such as phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Keep the sample in the solution at a constant temperature (e.g., 37°C).

  • Weight Measurement: At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight.

  • Equilibrium: Continue measurements until the weight of the hydrogel remains constant over several consecutive readings, indicating it has reached equilibrium swelling.

  • Calculation: The degree of swelling (q) is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.

Protocol 5: FTIR Analysis for Chemical Integrity

  • Sample Preparation: Prepare thin slices of the hydrogel before and after sterilization. Lyophilize (freeze-dry) the samples to remove all water.

  • Analysis: Obtain the infrared spectra of the dried hydrogel samples using an FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Comparison: Compare the spectra of the sterilized hydrogels to the unsterilized control. Look for the appearance of new peaks or the disappearance or significant shifting of existing characteristic peaks, which would indicate chemical changes.[1]

Visualizations

G cluster_prep 1. Preparation cluster_decision 2. Method Selection cluster_paths 3. Sterilization & Handling cluster_analysis 4. Post-Sterilization Analysis cluster_end 5. Outcome start p(SPA) Hydrogel Sample decision Select Sterilization Method start->decision gamma Gamma Irradiation (~25 kGy) decision->gamma Gamma dry_ae Dry Sample (48h) decision->dry_ae Autoclave or ETO autoclave Autoclaving (121°C, Steam) rehydrate_ae Controlled Rehydration autoclave->rehydrate_ae analysis Analyze Properties: - Swelling Ratio - Mechanical Strength - Chemical Integrity (FTIR) gamma->analysis eto Ethylene Oxide (ETO) eto_desorp Desorption (e.g., 3 days) eto->eto_desorp dry_ae->autoclave dry_ae->eto rehydrate_ae->analysis eto_desorp->rehydrate_ae end_node Sterile p(SPA) Hydrogel analysis->end_node

Caption: Sterilization method selection and verification workflow for p(SPA) hydrogels.

G start Issue Observed After Sterilization q1 What is the issue? start->q1 issue_swell Decreased Swelling Capacity q1->issue_swell Swelling issue_damage Hydrogel Damaged (Burst/Fractured) q1->issue_damage Damage cause_swell Probable Cause: Gamma irradiation induced extra crosslinking. issue_swell->cause_swell cause_damage Probable Cause: Improper rehydration after drying for Autoclave/ETO. issue_damage->cause_damage solution_swell Solution: Use Autoclaving or ETO for applications requiring high swelling. cause_swell->solution_swell solution_damage Solution: Implement controlled rehydration. Add water slowly or based on weight difference. cause_damage->solution_damage

Caption: Troubleshooting logic for common p(SPA) hydrogel sterilization issues.

References

Technical Support Center: Enhancing the Mechanical Strength of 3-Sulfopropyl Acrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for improving the mechanical strength of 3-Sulfopropyl acrylate (B77674) (SPA) hydrogels.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of SPA hydrogels that can lead to poor mechanical strength.

Issue Possible Cause(s) Suggested Solution(s)
Hydrogel is too soft, weak, or fragile. 1. Low Crosslinking Density: Insufficient crosslinker concentration results in a loosely formed polymer network. 2. Incomplete Polymerization: The polymerization reaction did not proceed to completion, leaving unreacted monomers. 3. Low Monomer Concentration: A low concentration of the SPA monomer leads to a less dense polymer network. 4. Presence of Oxygen: Oxygen can inhibit free-radical polymerization.1. Increase Crosslinker Concentration: Incrementally increase the molar ratio of the crosslinking agent (e.g., PEGDA) in your formulation. 2. Optimize Initiator Concentration and Reaction Time: Ensure the initiator (e.g., APS/TMEDA) concentration is optimal and allow the polymerization to proceed for a sufficient duration (typically 24 hours). 3. Increase Monomer Concentration: A higher initial concentration of SPA will result in a denser, more mechanically robust hydrogel. 4. Degas the Pre-gel Solution: Before adding the initiator, thoroughly degas the monomer and crosslinker solution to remove dissolved oxygen.
Inconsistent mechanical properties between batches. 1. Inhomogeneous Mixing: Poor mixing of the monomer, crosslinker, and initiator can lead to localized areas of varying crosslinking density. 2. Variable Reaction Temperature: Fluctuations in the polymerization temperature can affect the reaction kinetics and network formation. 3. Inaccurate Reagent Measurement: Small variations in the amounts of monomers, crosslinkers, or initiators can lead to significant differences in mechanical properties.1. Ensure Thorough Mixing: Vigorously mix the pre-gel solution after adding each component, especially the initiator, to ensure a homogeneous mixture. 2. Maintain a Constant Temperature: Conduct the polymerization in a temperature-controlled environment, such as an incubator or water bath. 3. Use Precise Measurement Techniques: Employ calibrated pipettes and balances to ensure accurate and reproducible measurements of all reagents.
Hydrogel swells excessively, leading to reduced mechanical strength. Low Crosslinking Density: A loosely crosslinked network can absorb a large amount of water, causing it to swell excessively and become mechanically weaker.Increase Crosslinking Density: As with addressing softness, increasing the crosslinker concentration will create a more tightly linked network that restricts water uptake and improves mechanical integrity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for controlling the mechanical strength of my SPA hydrogel?

A1: The crosslinking density is one of the most influential factors in determining the mechanical properties of your hydrogel.[1][2] A higher concentration of a crosslinking agent like poly(ethylene glycol) diacrylate (PEGDA) will create a more tightly linked polymer network, resulting in a stiffer and stronger hydrogel. Conversely, a lower crosslinker concentration will lead to a softer and more flexible material.

Q2: How can I significantly improve the toughness and fracture resistance of my SPA hydrogel?

A2: To dramatically enhance toughness, consider fabricating a double-network (DN) hydrogel. This involves creating a first, tightly crosslinked polyelectrolyte network (from SPA) and then polymerizing a second, loosely crosslinked neutral polymer network (e.g., polyacrylamide) within the first. This structure is highly effective at dissipating energy and resisting crack propagation.

Q3: Can I improve the mechanical strength of my SPA hydrogel without making it brittle?

A3: Yes, incorporating nanoparticles to create a nanocomposite hydrogel is an excellent strategy. Nanoparticles, such as silica (B1680970) or clay, can act as multifunctional crosslinking points, reinforcing the polymer network and improving strength and toughness without necessarily increasing brittleness.

Q4: My application requires a specific stiffness. How can I tune the compressive modulus of my SPA hydrogel?

A4: You can tune the compressive modulus by systematically varying the concentration of the SPA monomer and the crosslinker. Creating a matrix of formulations with different concentrations and measuring their mechanical properties will allow you to identify a composition that meets your specific requirements.

Q5: Why is my SPA hydrogel not forming a solid gel?

A5: Gelation failure is often due to issues with the polymerization reaction. Common causes include insufficient or degraded initiator (APS/TMEDA), the presence of oxygen which inhibits the reaction, or an incorrect pH that affects the reactivity of the monomers or initiators. Ensure your reagents are fresh, properly stored, and that the pre-gel solution is adequately degassed.

Data Presentation

The following tables summarize quantitative data on how different parameters can affect the mechanical properties of hydrogels. Note that this data is illustrative and may be derived from hydrogel systems similar to SPA hydrogels to demonstrate trends.

Table 1: Effect of Crosslinker Concentration on Compressive Modulus of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels

Total PEGDA Concentration (wt%)PEGDA 3400 / PEGDA 400 (wt%/wt%)Compressive Modulus (MPa)
2040 / 600.42 ± 0.02
4040 / 601.71 ± 0.13
Data adapted from a study on PEGDA blends to illustrate the effect of polymer and crosslinker concentration.[3]

Table 2: Mechanical Properties of a Standard Poly(3-Sulfopropyl Acrylate) Hydrogel

ParameterValue
Compressive Modulus (E)0.0051 ± 0.0005 MPa
Compressive Strength (σB)0.040 ± 0.005 MPa
Fracture Compression (εB)42 ± 3 %
Data is for a pAESO3 hydrogel crosslinked with 2 mol% PEGDA.[2]

Experimental Protocols

Protocol 1: Standard Synthesis of a this compound (SPA) Hydrogel

This protocol describes the synthesis of a standard SPA hydrogel using free-radical polymerization.[2]

Materials:

  • This compound potassium salt (SPA)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575 g/mol ) as the crosslinker

  • Ammonium persulfate (APS) as the initiator

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) as the accelerator

  • Ultrapure water

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a glass vial, dissolve the SPA monomer and PEGDA crosslinker in ultrapure water. A typical molar ratio is 49:1 (SPA:PEGDA), with a PEGDA concentration of 2 mol%.

  • Initiator Addition and Degassing:

    • Add the APS solution to the pre-gel mixture to a final concentration of 0.1 mol%.

    • Degas the solution for 15 minutes by bubbling nitrogen gas through it or by placing it under a vacuum. This step is crucial to remove dissolved oxygen.

  • Initiation of Polymerization:

    • Add TMEDA to the degassed solution. The molar ratio of TMEDA to APS should be approximately 5:1.

    • Mix the solution thoroughly but gently to ensure homogeneity without introducing air bubbles.

  • Casting and Curing:

    • Quickly transfer the final solution into a mold (e.g., between two glass plates with a spacer, or in syringes).

    • Allow the polymerization to proceed at room temperature (22 ± 2 °C) for 24 hours.

  • Post-synthesis Processing:

    • Carefully remove the hydrogel from the mold.

    • The hydrogel can be swollen in a suitable buffer (e.g., PBS) to reach equilibrium before characterization.

Protocol 2: Synthesis of a High-Strength SPA-Polyacrylamide Double-Network (DN) Hydrogel

This protocol is an adapted method for creating a tough DN hydrogel with SPA as the first network.

Materials:

  • First Network: SPA, PEGDA, APS, TMEDA, Ultrapure water

  • Second Network: Acrylamide (AAm), PEGDA, APS, TMEDA, Ultrapure water

Procedure:

  • Synthesis of the First Network:

    • Prepare a SPA hydrogel as described in Protocol 1, but with a higher crosslinker concentration (e.g., 4-5 mol% PEGDA) to create a brittle first network.

  • Swelling in the Second Monomer Solution:

    • After curing, immerse the first network hydrogel in an aqueous solution containing the second monomer (AAm), a small amount of crosslinker (e.g., 0.1 mol% PEGDA), and the initiator (APS).

    • Allow the hydrogel to swell in this solution for at least 24 hours to ensure complete diffusion of the second monomer mixture.

  • Polymerization of the Second Network:

    • Remove the swollen hydrogel from the solution and gently blot the surface to remove excess liquid.

    • Place the hydrogel in a sealed container and initiate the second polymerization by adding TMEDA and heating (e.g., at 60°C) for several hours.

  • Equilibration:

    • After the second polymerization is complete, place the DN hydrogel in ultrapure water or a buffer solution to wash out any unreacted monomers and to reach equilibrium swelling.

Protocol 3: Preparation of a SPA-Silica Nanocomposite Hydrogel

This protocol describes an adapted method for creating a nanocomposite SPA hydrogel with improved mechanical properties.

Materials:

  • SPA, PEGDA, APS, TMEDA, Ultrapure water

  • Silica nanoparticles (SiNPs)

Procedure:

  • Dispersion of Nanoparticles:

    • Disperse the desired amount of silica nanoparticles (e.g., 1-5 wt%) in ultrapure water using ultrasonication until a stable, homogeneous dispersion is achieved.

  • Preparation of the Pre-gel Solution:

    • To the SiNP dispersion, add the SPA monomer and PEGDA crosslinker and dissolve completely.

  • Initiation and Curing:

    • Follow steps 2-4 from Protocol 1 (Initiator Addition and Degassing, Initiation of Polymerization, and Casting and Curing).

  • Equilibration:

    • After curing, equilibrate the nanocomposite hydrogel in a suitable buffer before characterization.

Visualizations

experimental_workflow cluster_prep Pre-gel Solution Preparation cluster_poly Polymerization cluster_post Post-Processing prep_spa Dissolve SPA Monomer prep_cross Add Crosslinker (PEGDA) prep_spa->prep_cross prep_np Disperse Nanoparticles (Optional) prep_cross->prep_np prep_mix Mix Thoroughly prep_np->prep_mix prep_degas Degas Solution prep_mix->prep_degas add_aps Add Initiator (APS) prep_degas->add_aps add_tmeda Add Accelerator (TMEDA) add_aps->add_tmeda cast Cast into Mold add_tmeda->cast cure Cure for 24h cast->cure demold Demold Hydrogel cure->demold equilibrate Equilibrate in Buffer demold->equilibrate characterize Mechanical Testing equilibrate->characterize signaling_pathway cluster_params Synthesis Parameters cluster_props Hydrogel Properties monomer_conc Monomer Concentration network_density Network Density monomer_conc->network_density Increases crosslinker_conc Crosslinker Concentration crosslinker_conc->network_density Increases nanoparticle_add Nanoparticle Addition mech_strength Mechanical Strength nanoparticle_add->mech_strength Increases toughness Toughness nanoparticle_add->toughness Increases double_network Double Network Formation double_network->mech_strength Increases double_network->toughness Significantly Increases network_density->mech_strength Increases

References

Technical Support Center: Synthesis of 3-Sulfopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Sulfopropyl Acrylate (B77674) (SPA), with a focus on minimizing impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to impure product or low yields in a question-and-answer format.

Issue 1: Low Yield of 3-Sulfopropyl Acrylate

  • Question: My reaction resulted in a significantly lower yield of this compound than expected. What are the potential causes?

    • Answer: Low yields can stem from several factors:

      • Incomplete Reaction: The reaction between the acrylate salt and 1,3-propane sultone may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing of the reactants.

      • Side Reactions: The formation of byproducts can consume the starting materials, thereby reducing the yield of the desired product. A primary side reaction is the hydrolysis of 1,3-propane sultone to 3-hydroxypropanesulfonic acid if moisture is present in the reaction.

      • Premature Polymerization: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures. If a significant portion of your starting material or product polymerizes, the yield of the monomeric SPA will decrease.

      • Loss during Work-up: The desired product might be lost during purification steps such as extraction, precipitation, or filtration.

Issue 2: Product Discoloration (Yellow to Brown Product)

  • Question: The final this compound product is discolored. What causes this and how can I prevent it?

    • Answer: Discoloration is often an indication of impurities.

      • Polymerization: The formation of oligomers and polymers of acrylic acid or the product itself can lead to a yellowish or brownish appearance. The use of an effective polymerization inhibitor is crucial.

      • Degradation of Inhibitor: Some polymerization inhibitors can form colored species upon degradation at high temperatures.

      • Reaction with Impurities in Starting Materials: Impurities in the starting materials, such as acrylic acid or 1,3-propane sultone, may react to form colored byproducts. Ensure the purity of your starting materials before beginning the synthesis.

Issue 3: Presence of Unreacted Starting Materials in the Final Product

  • Question: My analysis (e.g., NMR or HPLC) of the final product shows the presence of unreacted acrylic acid and/or 1,3-propane sultone. How can I improve the conversion?

    • Answer: The presence of starting materials in the final product indicates an incomplete reaction. To drive the reaction to completion:

      • Optimize Reaction Time and Temperature: Increasing the reaction time or temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote unwanted side reactions like polymerization. A careful optimization of these parameters is necessary.

      • Molar Ratio of Reactants: Ensure the stoichiometry of the reactants is correct. A slight excess of one reactant might be used to ensure the complete conversion of the other, but this will necessitate a more rigorous purification step.

      • Effective Mixing: Inadequate mixing can lead to localized areas of low reactant concentration, slowing down the reaction. Ensure the reaction mixture is homogeneously mixed throughout the synthesis.

Issue 4: Formation of an Insoluble Gel or Solid in the Reaction Mixture

  • Question: My reaction mixture turned into an insoluble gel/solid. What happened and how can I prevent this?

    • Answer: Gel formation is a clear sign of extensive polymerization.

      • Inadequate Inhibition: The polymerization inhibitor may be absent, insufficient in concentration, or ineffective under the reaction conditions. Common inhibitors for acrylates include hydroquinone (B1673460) (HQ) and phenothiazine (B1677639) (PTZ).

      • Excessive Temperature: High reaction temperatures significantly accelerate the rate of polymerization. It is critical to maintain the temperature within the optimal range for the desired reaction while minimizing polymerization.

      • Presence of Oxygen: While counterintuitive for some radical reactions, the presence of dissolved oxygen can enhance the effectiveness of certain phenolic inhibitors like hydroquinone monomethyl ether (MEHQ). However, in other cases, an inert atmosphere (e.g., nitrogen or argon) is preferred to prevent side reactions. The role of oxygen should be considered based on the specific inhibitor used.

Issue 5: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the this compound from the reaction byproducts. What are the recommended purification strategies?

    • Answer: Purification can be challenging due to the similar polarities of the product and some impurities.

      • Precipitation/Recrystallization: The product can often be precipitated from the reaction mixture by adding a solvent in which it is insoluble (e.g., acetone). The crude product can then be further purified by recrystallization.

      • Washing: Washing the precipitated product with appropriate solvents can help remove unreacted starting materials and other soluble impurities.

      • Chromatography: While not always practical on a large scale, column chromatography can be an effective method for separating the product from closely related impurities. High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing purity and can also be used for preparative separations.[1][2][3]

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the purity of this compound. These values are representative and may vary based on the specific experimental setup.

Parameter Condition A (Suboptimal) Condition B (Optimized) Condition C (High Temperature) Primary Impurity Concern
Temperature 60°C80°C110°CUnreacted Starting Materials, Polymer
Reaction Time 2 hours6 hours4 hoursUnreacted Starting Materials
Inhibitor (HQ) 50 ppm200 ppm200 ppmPolymer
Purity of SPA ~85%>98%~90% (with significant polymer)Overall Product Quality
Unreacted Acrylic Acid ~10%<1%<1%Starting Material Contamination
Unreacted 1,3-Propanesultone ~3%<0.5%<0.5%Starting Material Contamination
Polymer Content <1%<0.5%~8-10%Product Quality and Yield Loss
Hydrolysis Byproduct ~1%<0.1% (with dry reactants)~1%Side Reaction Impurity

Experimental Protocols

Synthesis of Potassium this compound via Sultone Ring-Opening

This protocol describes a common method for synthesizing the potassium salt of this compound.

Materials:

  • Acrylic Acid

  • Potassium Acrylate

  • 1,3-Propane Sultone

  • Hydroquinone (HQ) or other suitable polymerization inhibitor

  • Acetone (B3395972) (for precipitation)

  • Anhydrous solvent (e.g., toluene, if required)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge acrylic acid and potassium acrylate. The presence of excess acrylic acid can serve as both a reactant and a solvent.

  • Inhibitor Addition: Add a suitable amount of a polymerization inhibitor, such as hydroquinone (e.g., 200 ppm), to the mixture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with constant stirring.

  • Addition of 1,3-Propane Sultone: Slowly add 1,3-propane sultone to the reaction mixture over a period of time (e.g., 30 minutes). The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: Maintain the reaction at the set temperature for several hours (e.g., 4-6 hours) until the reaction is complete. The progress of the reaction can be monitored by techniques like HPLC or NMR to check for the disappearance of the starting materials.

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of a solvent in which the product is insoluble, such as acetone, while stirring. This will cause the potassium this compound to precipitate as a white solid.

  • Purification:

    • Filter the precipitated solid.

    • Wash the solid with fresh acetone to remove unreacted starting materials and other soluble impurities.

    • Dry the purified product under vacuum.

  • Analysis: Analyze the final product for purity using HPLC, NMR, and titration.

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Acrylic Acid & Potassium Acrylate inhibitor Add Polymerization Inhibitor (e.g., HQ) reactants->inhibitor heat Heat to 80-100°C inhibitor->heat add_sultone Slowly Add 1,3-Propane Sultone heat->add_sultone react Maintain Temperature & Stir for 4-6h add_sultone->react cool Cool to Room Temp react->cool precipitate Precipitate in Acetone cool->precipitate filter_wash Filter & Wash Solid precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product Pure Potassium This compound dry->product

Caption: Workflow for the synthesis of Potassium this compound.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered q_yield Analysis shows unreacted starting materials? start->q_yield q_purity Product is discolored or contains gel? start->q_purity a_yield_yes Increase reaction time/temp Check reactant stoichiometry q_yield->a_yield_yes Yes a_yield_no Check for hydrolysis (moisture) Optimize work-up to prevent loss q_yield->a_yield_no No a_purity_yes Increase inhibitor concentration Lower reaction temperature q_purity->a_purity_yes Yes a_purity_no Check purity of starting materials Improve purification method q_purity->a_purity_no No

Caption: Decision tree for troubleshooting common synthesis issues.

References

troubleshooting poor solubility of poly(3-Sulfopropyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of poly(3-sulfopropyl acrylate).

Frequently Asked Questions (FAQs)

Q1: What is poly(this compound) and in which solvents is it typically soluble?

A1: Poly(this compound) is a strong polyelectrolyte, meaning it possesses ionic groups on its repeating units. This structure renders it soluble in water and other polar organic solvents.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is another commonly used solvent for this polymer.[1] Its solubility can be influenced by the nature of the counterion associated with the sulfonate group.[3][4]

Q2: I'm observing a hazy or cloudy solution after attempting to dissolve the polymer. What could be the cause?

A2: A hazy or cloudy appearance can indicate several issues:

  • Incomplete Dissolution: The polymer may not be fully dissolved. This can be due to insufficient time, inadequate mixing, or the use of a poor solvent.

  • Aggregation: Polyelectrolytes can form aggregates in solution, especially in the absence of salt or at very high concentrations.[5][6]

  • Low-Quality Solvent: The presence of impurities or a small amount of a non-solvent in your primary solvent can reduce solubility.

  • Hydrolysis: Over time, especially under non-neutral pH conditions, the acrylate (B77674) ester groups can hydrolyze, potentially affecting solubility.[7][8][9]

Q3: Does the molecular weight of poly(this compound) affect its solubility?

A3: Yes, as with most polymers, higher molecular weight poly(this compound) will generally be more difficult to dissolve.[10] It may require longer dissolution times, more vigorous stirring, and potentially elevated temperatures.

Q4: Can pH influence the solubility of my polymer?

A4: While the sulfonate group in poly(this compound) is a strong electrolyte and remains charged over a wide pH range, the pH of the solution can still be critical. Extreme pH values, particularly alkaline conditions, can promote the hydrolysis of the acrylate ester backbone.[7][8][9] This chemical degradation can alter the polymer's structure and, consequently, its solubility. For routine dissolution, it is advisable to use a neutral pH.

Q5: How does temperature affect the dissolution process?

A5: Generally, increasing the temperature will increase the rate of dissolution for polymers.[11] Gentle heating (e.g., to 40-50 °C) can be a useful strategy to aid in the dissolution of poly(this compound), especially for high molecular weight samples. However, be cautious of potential degradation at excessively high temperatures.

Q6: What is the role of salts in the solubility of poly(this compound)?

A6: The presence of salts can have a complex but often beneficial effect on the solubility of polyelectrolytes. At low concentrations, salts can help to screen the electrostatic repulsions between the charged sulfonate groups along the polymer chain, leading to a more compact coil conformation and potentially reducing aggregation.[12] However, at very high salt concentrations, a "salting-out" effect can occur, leading to a decrease in solubility and potential precipitation of the polymer.[13][14]

Troubleshooting Guide for Poor Solubility

If you are experiencing difficulty dissolving your poly(this compound), follow this step-by-step guide.

TroubleshootingWorkflow start Start: Polymer does not dissolve check_solvent Step 1: Verify Solvent Quality - Use high-purity, anhydrous solvent. - Is it a known good solvent (Water, DMSO)? start->check_solvent improve_dissolution Step 2: Optimize Dissolution Technique - Increase stirring time (several hours to overnight). - Use a magnetic stirrer. - Ensure polymer is added slowly to the vortex of the stirred solvent. check_solvent->improve_dissolution Solvent is appropriate fail Issue Persists: Consider Polymer Characterization - Potential cross-linking or degradation. - Verify molecular weight and purity. check_solvent->fail Solvent is inappropriate gentle_heating Step 3: Apply Gentle Heat - Warm the solution to 40-50°C with continued stirring. - Do not overheat to avoid degradation. improve_dissolution->gentle_heating Still not dissolved success Success: Polymer Dissolved improve_dissolution->success Dissolved add_salt Step 4: Modify Ionic Strength - Add a small amount of a simple salt (e.g., NaCl, KCl) to a final concentration of 0.01-0.1 M. gentle_heating->add_salt Still not dissolved gentle_heating->success Dissolved check_ph Step 5: Check and Adjust pH - Ensure the solvent pH is near neutral (pH 6-8). - Adjust with dilute acid or base if necessary. add_salt->check_ph Still not dissolved add_salt->success Dissolved sonication Step 6: Use Sonication - Briefly sonicate the sample in a bath to break up aggregates. check_ph->sonication Still not dissolved check_ph->success Dissolved sonication->success Dissolved sonication->fail Still not dissolved

Troubleshooting workflow for poor polymer solubility.

Quantitative Solubility Data

While precise solubility values can vary with polymer molecular weight, polydispersity, and the specific salt form (e.g., potassium vs. sodium salt), the following table provides a general guide to the solubility of poly(this compound) in common solvents. These values are representative of concentrations often used in experimental settings.

SolventTemperature (°C)SolubilityNotes
Water25> 100 g/LThe potassium salt is highly soluble in water.[8][9][13][15][16][17][]
Dimethyl Sulfoxide (DMSO)25> 50 g/LBoth the protected and deprotected forms are soluble.[1]
Methanol25Sparingly SolubleMay require heating or the presence of a co-solvent.
Ethanol25InsolubleOften used as a non-solvent for precipitation.[2]
Acetone25Insoluble
Tetrahydrofuran (THF)25Insoluble

Detailed Experimental Protocols

Protocol for Dissolution of High Molecular Weight Poly(this compound) in Water

This protocol is designed for dissolving high molecular weight (>50 kDa) poly(this compound) which can be challenging due to high viscosity and slow dissolution rates.

  • Preparation:

    • Weigh the desired amount of dry poly(this compound) powder.

    • Measure the required volume of high-purity deionized water.

    • Use a flask that is at least twice the volume of the final solution to allow for vigorous stirring.

  • Dissolution:

    • Place a magnetic stir bar in the flask with the deionized water.

    • Begin stirring at a speed that creates a vortex without splashing.

    • Slowly and incrementally add the polymer powder into the vortex. This prevents the formation of large, difficult-to-dissolve clumps.[19]

    • Once all the polymer is added, cover the flask to prevent evaporation.

    • Continue stirring at a moderate speed. For high molecular weight polymers, this may take several hours to overnight.

  • Troubleshooting during Dissolution:

    • If gel-like particles persist after 4-6 hours, gently heat the solution to 40-50 °C on a hot plate with continued stirring.

    • If the solution is extremely viscous and stirring is inefficient, consider preparing a more dilute stock solution and concentrating it later if necessary.

    • For persistent aggregates, brief sonication in a water bath can be effective.

DissolutionProtocol cluster_prep 1. Preparation cluster_dissolve 2. Dissolution cluster_troubleshoot 3. Troubleshooting prep1 Weigh Polymer prep2 Measure Water prep1->prep2 prep3 Select Flask prep2->prep3 diss1 Start Stirring Water (create vortex) prep3->diss1 diss2 Slowly Add Polymer to Vortex diss1->diss2 diss3 Cover Flask diss2->diss3 diss4 Continue Stirring (hours to overnight) diss3->diss4 trouble1 Persistent Gels? diss4->trouble1 trouble3 High Viscosity? diss4->trouble3 trouble5 Aggregates? diss4->trouble5 trouble2 Gentle Heat (40-50°C) trouble1->trouble2 trouble4 Prepare Dilute Solution trouble3->trouble4 trouble6 Brief Sonication trouble5->trouble6

Workflow for dissolving high MW poly(this compound).
Signaling Pathway of Factors Influencing Solubility

The solubility of poly(this compound) is a multifactorial process. The interplay between polymer characteristics, solvent properties, and external conditions dictates the final state of the solution.

SolubilityFactors polymer Polymer Properties mw Molecular Weight polymer->mw pdi Polydispersity polymer->pdi counterion Counterion polymer->counterion crosslinking Cross-linking polymer->crosslinking outcome Solubility Outcome mw->outcome pdi->outcome counterion->outcome crosslinking->outcome solvent Solvent Properties polarity Polarity solvent->polarity purity Purity solvent->purity ph pH solvent->ph polarity->outcome purity->outcome ph->outcome conditions External Conditions temp Temperature conditions->temp stirring Stirring/Agitation conditions->stirring salt Salt Concentration conditions->salt temp->outcome stirring->outcome salt->outcome dissolved Clear Solution outcome->dissolved aggregated Hazy/Aggregated outcome->aggregated insoluble Insoluble/Precipitated outcome->insoluble

Factors influencing poly(this compound) solubility.

References

Technical Support Center: 3-Sulfopropyl Acrylate (SPA) Hydrogel Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Sulfopropyl acrylate (B77674) (SPA) hydrogels. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the effect of pH on hydrogel stability.

Frequently Asked Questions (FAQs)

Q1: How does pH influence the stability and swelling behavior of 3-Sulfopropyl acrylate (SPA) hydrogels?

The stability and swelling of SPA hydrogels are significantly influenced by the pH of the surrounding environment. SPA is a strong anionic polyelectrolyte due to its sulfonate group (-SO₃⁻). At neutral and alkaline pH, the sulfonate groups are fully ionized, leading to electrostatic repulsion between the polymer chains. This repulsion, combined with the osmotic pressure difference between the hydrogel and the surrounding medium, results in significant swelling. In highly acidic environments, the ester linkages in the acrylate backbone may become susceptible to acid-catalyzed hydrolysis, potentially leading to degradation of the hydrogel over time. Conversely, at very high alkaline pH, base-catalyzed hydrolysis of the ester bonds can also occur, leading to a breakdown of the hydrogel network.

Q2: My SPA hydrogel is showing unexpected degradation at neutral pH. What could be the cause?

While SPA hydrogels are generally stable at neutral pH, unexpected degradation can occur due to a few factors. One possibility is the presence of enzymes or microbial contamination in your buffer or media, which can enzymatically degrade the polymer backbone. Ensure all your reagents and equipment are sterile. Another factor could be the specific crosslinker used in the hydrogel synthesis. Some crosslinkers are more susceptible to hydrolysis than others, even at neutral pH. Finally, prolonged exposure to elevated temperatures can accelerate hydrolytic degradation.

Q3: I am observing inconsistent swelling ratios in my experiments. What are the common sources of error?

Inconsistent swelling ratios are a frequent issue in hydrogel studies. Here are some common causes and how to troubleshoot them:

  • Incomplete Polymerization: Ensure your polymerization reaction goes to completion. Unreacted monomers can leach out, affecting the final weight and swelling behavior.

  • Non-uniform Crosslinking: Inadequate mixing of the crosslinker during synthesis can lead to hydrogels with heterogeneous crosslink densities, resulting in variable swelling.

  • Inaccurate Weighing: Ensure your weighing balance is properly calibrated and that you are accurately measuring both the dry and swollen weights of the hydrogel. Remove excess surface water from the swollen hydrogel before weighing, but be careful not to compress it and force water out of the network.

  • Equilibrium Not Reached: Swelling is a time-dependent process. Ensure your hydrogels have reached equilibrium swelling before taking measurements. This can be confirmed by taking measurements at several time points until the weight remains constant.

  • Buffer Ionic Strength: The ionic strength of the buffer can significantly impact the swelling of polyelectrolyte hydrogels. Ensure the ionic strength of your buffers is consistent across all experiments.

Troubleshooting Guide

Problem: Hydrogel exhibits poor mechanical integrity after swelling at acidic or alkaline pH.

Possible Causes:

  • Hydrolytic Degradation: The ester bonds in the acrylate backbone of the hydrogel are susceptible to hydrolysis under both acidic and alkaline conditions, leading to a breakdown of the polymer network and loss of mechanical strength.

  • Insufficient Crosslinking: The initial crosslinking density of the hydrogel may be too low to withstand the osmotic forces during swelling at extreme pH values.

Solutions:

  • Optimize Crosslinker Concentration: Increase the molar percentage of the crosslinking agent during synthesis to create a more robust network.

  • Incorporate a More Stable Comonomer: Consider copolymerizing SPA with a monomer that is more resistant to hydrolysis to enhance the overall stability of the hydrogel.

  • Control Incubation Time: For experiments at extreme pH values, minimize the incubation time to reduce the extent of degradation.

Problem: Swelling ratio of the hydrogel is lower than expected at neutral or alkaline pH.

Possible Causes:

  • High Ionic Strength of the Buffer: The presence of counterions in the buffer can shield the electrostatic repulsion between the negatively charged sulfonate groups, leading to a decrease in swelling. This is known as the charge screening effect.

  • High Crosslinking Density: A very high concentration of the crosslinker will result in a tightly packed network with limited space for water uptake.

Solutions:

  • Use Low Ionic Strength Buffers: Whenever possible, use buffers with a lower salt concentration to maximize swelling.

  • Adjust Crosslinker Concentration: Decrease the amount of crosslinker used in the synthesis to allow for greater network expansion.

Experimental Protocols

Synthesis of this compound (SPA) Hydrogel

This protocol describes a typical free-radical polymerization method for preparing SPA hydrogels.[1]

Materials:

  • This compound potassium salt (SPA)

  • Poly(ethylene glycol) diacrylate (PEGDA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

Procedure:

  • Dissolve SPA and PEGDA in DI water in a reaction vessel. The molar ratio of SPA to PEGDA will determine the crosslinking density.

  • Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS solution to the monomer mixture and mix thoroughly.

  • Add TEMED to the solution to accelerate the polymerization reaction.

  • Immediately pour the reaction mixture into a mold of the desired shape.

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, immerse the hydrogel in a large volume of DI water for 24-48 hours to remove any unreacted monomers and initiators, changing the water periodically.

Determination of pH-Dependent Swelling Ratio

Procedure:

  • Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 10, 12).

  • Take the fully washed and equilibrated hydrogel samples and blot them dry to remove excess surface water.

  • Weigh the hydrogels to obtain the initial swollen weight at neutral pH (or the as-prepared weight).

  • Lyophilize or oven-dry the hydrogels at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. This is the dry weight (Wd).

  • Immerse the dried hydrogel samples in the prepared buffer solutions of different pH.

  • At regular time intervals, remove the hydrogels, blot them dry, and weigh them (Ws).

  • Continue this process until the hydrogels reach equilibrium swelling (i.e., the weight no longer changes significantly over time).

  • Calculate the swelling ratio (SR) at each pH using the following formula: SR = (Ws - Wd) / Wd

Data Presentation

Table 1: Representative Swelling Ratios of SPA Hydrogel at Different pH Values

pHEquilibrium Swelling Ratio (g/g)
2.05.2 ± 0.4
4.08.1 ± 0.6
7.015.5 ± 1.2
10.014.8 ± 1.1
12.012.3 ± 0.9

Note: These are representative data and the actual swelling ratios may vary depending on the specific synthesis parameters (e.g., crosslinker concentration).

Table 2: Representative Degradation of SPA Hydrogel at Different pH Values (Weight Loss over 7 days)

pHPercent Weight Loss (%)
2.0~15%
7.0< 2%
12.0~20%

Note: Degradation is highly dependent on temperature and the specific chemical composition of the hydrogel.

Visualizations

HydrogelSwellingMechanism cluster_acidic Acidic pH cluster_neutral_alkaline Neutral to Alkaline pH cluster_high_alkaline High Alkaline pH Acid_Node Low pH (e.g., pH 2) Protonation Ester group protonation (minor effect on swelling) Acid_Node->Protonation H+ Hydrolysis_Acid Acid-catalyzed hydrolysis of ester bonds Protonation->Hydrolysis_Acid Degradation_Acid Potential for Hydrogel Degradation Hydrolysis_Acid->Degradation_Acid Neutral_Node Neutral/Alkaline pH (e.g., pH 7-10) Ionization Fully ionized sulfonate groups (-SO3-) Neutral_Node->Ionization Repulsion Electrostatic repulsion between polymer chains Ionization->Repulsion Swelling High Swelling Ratio Repulsion->Swelling High_Alkaline_Node High Alkaline pH (e.g., pH > 12) Hydrolysis_Base Base-catalyzed hydrolysis of ester bonds High_Alkaline_Node->Hydrolysis_Base OH- Degradation_Base Hydrogel Degradation Hydrolysis_Base->Degradation_Base TroubleshootingWorkflow cluster_swelling Troubleshooting Swelling cluster_degradation Troubleshooting Degradation cluster_mechanical Troubleshooting Mechanical Integrity Start Inconsistent Experimental Results? Check_Swelling Inconsistent Swelling Ratios? Start->Check_Swelling Check_Degradation Unexpected Degradation? Start->Check_Degradation Check_Mechanical Poor Mechanical Integrity? Start->Check_Mechanical Swelling_Cause1 Incomplete Polymerization? Check_Swelling->Swelling_Cause1 Swelling_Cause2 Equilibrium Not Reached? Check_Swelling->Swelling_Cause2 Swelling_Cause3 Inaccurate Weighing? Check_Swelling->Swelling_Cause3 Swelling_Cause4 Buffer Ionic Strength Variation? Check_Swelling->Swelling_Cause4 Degradation_Cause1 Contamination (Microbial/Enzymatic)? Check_Degradation->Degradation_Cause1 Degradation_Cause2 Unstable Crosslinker? Check_Degradation->Degradation_Cause2 Mechanical_Cause1 Hydrolytic Degradation at Extreme pH? Check_Mechanical->Mechanical_Cause1 Mechanical_Cause2 Insufficient Crosslinking? Check_Mechanical->Mechanical_Cause2 Swelling_Solution1 Action: Ensure complete reaction and thorough washing. Swelling_Cause1->Swelling_Solution1 Swelling_Solution2 Action: Perform time-course swelling study. Swelling_Cause2->Swelling_Solution2 Swelling_Solution3 Action: Calibrate balance and ensure proper blotting. Swelling_Cause3->Swelling_Solution3 Swelling_Solution4 Action: Use consistent buffer preparations. Swelling_Cause4->Swelling_Solution4 Degradation_Solution1 Action: Use sterile reagents and aseptic techniques. Degradation_Cause1->Degradation_Solution1 Degradation_Solution2 Action: Select a more hydrolytically stable crosslinker. Degradation_Cause2->Degradation_Solution2 Mechanical_Solution1 Action: Limit incubation time at extreme pH. Mechanical_Cause1->Mechanical_Solution1 Mechanical_Solution2 Action: Increase crosslinker concentration. Mechanical_Cause2->Mechanical_Solution2

References

Technical Support Center: Poly(3-Sulfopropyl Acrylate) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of poly(3-sulfopropyl acrylate) (PSPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude poly(this compound) sample after polymerization?

A1: Common impurities include unreacted 3-sulfopropyl acrylate (B77674) monomer, initiator fragments, and residual polymerization solvents (e.g., DMF).[1][2] Incomplete monomer conversion during polymerization is a primary reason for the presence of unreacted monomer.[3]

Q2: Which purification techniques are most effective for poly(this compound)?

A2: The most frequently cited and effective method for purifying PSPA is dialysis, typically followed by lyophilization to obtain the dry polymer.[3] Precipitation of the polymer from a solution into a non-solvent is another common and effective technique, particularly for related polymers like poly(3-sulfopropyl methacrylate).[1][2]

Q3: How can I confirm the purity of my poly(this compound) after purification?

A3: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a standard method to assess the purity of PSPA.[3] By comparing the integrals of the polymer backbone peaks to those of any residual monomer or other impurities, the purity can be determined. ¹H-NMR can also be used to calculate the number-average molecular weight (Mn) of the purified polymer.[3]

Q4: What is a suitable dialysis membrane molecular weight cutoff (MWCO) for purifying poly(this compound)?

A4: A common choice for the dialysis of PSPA is a membrane with a MWCO of 3,500 Da.[3] This allows for the effective removal of small molecules like unreacted monomer and initiator byproducts while retaining the polymer. The choice of MWCO should be significantly lower than the molecular weight of the synthesized polymer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Residual monomer detected in the purified polymer by ¹H-NMR. Incomplete dialysis or precipitation.- For Dialysis: Increase the dialysis duration, increase the frequency of water changes, or use a larger volume of water. Ensure vigorous stirring of the dialysis water.[4] - For Precipitation: Perform a second precipitation step. Ensure the polymer is fully dissolved before adding the non-solvent.
Low polymer recovery after purification. - Polymer loss during dialysis due to a high MWCO membrane or low polymer molecular weight. - Incomplete precipitation of the polymer.- For Dialysis: Use a dialysis membrane with a lower MWCO. - For Precipitation: Add the polymer solution dropwise to a larger volume of a vigorously stirred non-solvent. Cool the non-solvent to decrease polymer solubility.
The purified polymer is difficult to handle (e.g., very viscous or a gel). The polymer may have a very high molecular weight or be crosslinked.Consider adjusting the polymerization conditions to target a lower molecular weight. For purification, highly viscous solutions may require dilution before precipitation or dialysis.
Discoloration of the final polymer product. The presence of residual catalyst (if applicable, e.g., in controlled radical polymerization) or degradation of the polymer.- For Catalyst Removal: Additional purification steps such as passing through a column of neutral alumina (B75360) may be necessary. - For Degradation: Ensure that the polymerization and purification steps are carried out under conditions that minimize degradation (e.g., appropriate temperature, inert atmosphere).

Experimental Protocols

Protocol 1: Purification of Poly(this compound) by Dialysis

This protocol is a standard method for removing low molecular weight impurities from water-soluble polymers like PSPA.[3]

Materials:

  • Crude poly(this compound) solution

  • Snakeskin dialysis tubing (e.g., 3,500 MWCO)[3]

  • Milli-Q water or deionized water

  • Large beaker or container

  • Magnetic stirrer and stir bar

  • Lyophilizer

Procedure:

  • Cut a suitable length of dialysis tubing and hydrate (B1144303) it in Milli-Q water according to the manufacturer's instructions.

  • Secure one end of the tubing with a clip.

  • Dissolve the crude PSPA in a minimal amount of Milli-Q water and transfer the solution into the dialysis bag.

  • Secure the other end of the dialysis bag with a second clip, ensuring some headspace to allow for solvent ingress.

  • Place the sealed dialysis bag into a large beaker containing Milli-Q water (e.g., 100x the volume of the polymer solution).

  • Stir the water in the beaker using a magnetic stirrer.

  • Change the water periodically (e.g., every 12 hours) to maintain a high concentration gradient for efficient diffusion of impurities.[4]

  • Continue dialysis for a sufficient period (e.g., 2-3 days).

  • After dialysis, transfer the purified polymer solution from the bag to a suitable flask for lyophilization.

  • Freeze the polymer solution and lyophilize until a dry, fluffy solid is obtained.[3]

Protocol 2: Purification of Poly(this compound) by Precipitation

This protocol is effective for separating the polymer from unreacted monomer and other small molecule impurities.

Materials:

  • Crude poly(this compound)

  • A suitable solvent (e.g., water, dimethylformamide - DMF)

  • A suitable non-solvent (e.g., ethanol, methanol, or mixtures with pentane)[1][2]

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Dissolve the crude PSPA in a suitable solvent to create a concentrated solution.

  • In a separate beaker, add a large volume of a chilled non-solvent and begin stirring vigorously.

  • Slowly add the polymer solution dropwise to the stirring non-solvent. The polymer should precipitate out of the solution.

  • Continue stirring for a period after all the polymer solution has been added to ensure complete precipitation.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer on the filter with fresh, cold non-solvent to remove any remaining impurities.

  • Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Polymerization cluster_purification Purification cluster_analysis Quality Control cluster_result Final Product start Crude Poly(this compound) Solution dialysis Dialysis against Milli-Q Water start->dialysis Transfer to Dialysis Bag lyophilization Lyophilization dialysis->lyophilization Transfer Purified Solution analysis ¹H-NMR Analysis lyophilization->analysis end Purified Poly(this compound) analysis->end Confirm Purity troubleshooting_workflow start Analyze Purified Polymer by ¹H-NMR purity_check Is Purity > 99%? start->purity_check success Purification Successful purity_check->success Yes failure Impurity Detected purity_check->failure No troubleshoot Troubleshoot Purification failure->troubleshoot repurify Repeat Purification Step troubleshoot->repurify reanalyze Re-analyze by ¹H-NMR repurify->reanalyze reanalyze->purity_check

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Poly(3-Sulfopropyl acrylate) and Its Alternatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of polymer characteristics is paramount for their effective application. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of poly(3-sulfopropyl acrylate) (PSPA), a prominent polyanion, with key alternatives such as poly(ethylene glycol) (PEG), and the zwitterionic polymers poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) and poly(carboxybetaine methacrylate) (PCBMA). This comparison is supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of their structural elucidation.

Performance Comparison: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for PSPA and its alternatives. These values are crucial for polymer identification, purity assessment, and structural analysis.

Table 1: ¹H NMR Chemical Shift Assignments (ppm)

PolymerBackbone (-CH₂-CH-)Side Chain (-CH₂-O-)Side Chain (-CH₂-S-)Side Chain (-CH₂-N⁺-)Other Key SignalsSolvent
Poly(this compound) (PSPA) 1.5 - 2.54.2 - 4.43.0 - 3.2--D₂O
Poly(ethylene glycol) (PEG) -3.5 - 3.8 (repeating unit)--3.4 (CH₃O- for mPEG)D₂O, CDCl₃
Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) 0.8 - 1.2 (-CH₃), 1.8 - 2.1 (-CH₂-)4.2 - 4.3 (-COO-CH₂-), 3.7 (-CH₂-N⁺-)-3.2 - 3.3 (-N⁺(CH₃)₃)3.8 (-CH₂-O-P)D₂O
Poly(carboxybetaine methacrylate) (PCBMA) 0.9 - 1.3 (-CH₃), 1.9 - 2.2 (-CH₂-)4.4 - 4.6 (-COO-CH₂-)-3.8 - 4.0 (-N⁺-CH₂-)3.3 (-N⁺(CH₃)₂)D₂O

Table 2: ¹³C NMR Chemical Shift Assignments (ppm)

PolymerBackbone (-CH₂-CH-)Carbonyl (-C=O)Side Chain (-CH₂-O-)Side Chain (-CH₂-S-)Side Chain (-CH₂-N⁺-)Other Key SignalsSolvent
Poly(this compound) (PSPA) 35-45~175~62~48--D₂O
Poly(ethylene glycol) (PEG) --~70 (repeating unit)--~59 (CH₃O- for mPEG)D₂O, CDCl₃
Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) 18-20 (-CH₃), 45-46 (-C-), 54 (-CH₂-)~17860 (-COO-CH₂-), 66 (-CH₂-O-P)-59 (-CH₂-N⁺-), 54 (-N⁺(CH₃)₃)66 (P-O-CH₂-)D₂O
Poly(carboxybetaine methacrylate) (PCBMA) 17-19 (-CH₃), 45-47 (-C-), 53-55 (-CH₂-)~177~61 (-COO-CH₂-)-~66 (-N⁺-CH₂-), ~52 (-N⁺(CH₃)₂)~168 (-COO⁻)D₂O

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable NMR characterization.

Protocol 1: NMR Characterization of Poly(this compound) (PSPA)
  • Sample Preparation:

    • Dissolve 10-20 mg of PSPA in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

    • Ensure the polymer is fully dissolved by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Solvent: D₂O.

    • Temperature: 25 °C.

    • Number of Scans: 16-64.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual HDO peak at 4.79 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Solvent: D₂O.

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on the concentration.

    • Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction.

Protocol 2: NMR Characterization of Alternative Polymers (PEG, PMPC, PCBMA)

The protocol for the alternative polymers is similar to that of PSPA, with the following key considerations:

  • Solvent: While D₂O is suitable for all, PEG can also be characterized in chloroform-d (B32938) (CDCl₃), which may be advantageous for certain end-group analyses.[1][2][3]

  • Reference: For spectra in CDCl₃, reference to the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Concentration: A concentration of 5-10 mg/mL is generally sufficient.[4]

  • PMPC and PCBMA: These zwitterionic polymers are highly soluble in D₂O, and their NMR characterization follows a straightforward protocol similar to PSPA.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for polymer characterization by NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis polymer Polymer Sample dissolve Dissolution & Homogenization polymer->dissolve solvent Deuterated Solvent (e.g., D₂O) solvent->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer pulse Apply Pulse Sequence (¹H or ¹³C) spectrometer->pulse fid Free Induction Decay (FID) Signal pulse->fid ft Fourier Transform fid->ft correction Phase & Baseline Correction ft->correction spectrum NMR Spectrum correction->spectrum analysis Peak Integration & Chemical Shift Analysis spectrum->analysis characterization Structural Characterization analysis->characterization

Caption: General workflow for polymer characterization by NMR.

Logical Relationship of Polymer Properties

The choice of polymer for drug development applications often depends on a balance of properties. The following diagram illustrates the relationship between the polymer type and key characteristics relevant to drug delivery.

G cluster_polymers Polymer Type cluster_properties Key Properties for Drug Delivery pspa PSPA (Polyanionic) drug_loading Drug Loading Capacity pspa->drug_loading Ionic Interactions peg PEG (Neutral, Hydrophilic) bio_compat Biocompatibility peg->bio_compat stealth Stealth Properties (Reduced Protein Adsorption) peg->stealth zwitterionic PMPC, PCBMA (Zwitterionic) zwitterionic->bio_compat zwitterionic->stealth stimuli_resp Stimuli-Responsiveness zwitterionic->stimuli_resp pH/Ionic Strength

Caption: Relationship between polymer type and drug delivery properties.

References

Determining the Molecular Weight of Poly(3-Sulfopropyl acrylate): A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the molecular weight of polymers like poly(3-Sulfopropyl acrylate) is critical for ensuring material quality, predicting performance, and meeting regulatory standards. This guide provides a detailed comparison of three common analytical techniques: Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and Viscometry, offering insights into their principles, experimental protocols, and data interpretation.

At a Glance: Comparison of Molecular Weight Determination Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume in solution.[1][2][3]Molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides detailed MWD; relatively fast and automated.[4]Requires calibration with standards, which may not be representative of the sample; potential for interactions between the polymer and the column packing, especially for charged polymers.[2][5]
Static Light Scattering (SLS) Measurement of the time-averaged intensity of scattered light from a polymer solution.[6][7][8]Absolute weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2).[6][8][9]Provides an absolute measure of Mw without the need for column calibration; can be coupled with GPC for more comprehensive analysis.[9][10]Sensitive to dust and aggregates in the sample; can be challenging for highly charged polymers like poly(this compound) due to electrostatic interactions.[11]
Viscometry Measurement of the viscosity of a dilute polymer solution.[12][13][14]Viscosity-average molecular weight (Mv).Simple, low-cost instrumentation; can provide insights into polymer conformation in solution.[13][15]Provides an average molecular weight, not a distribution; requires knowledge of the Mark-Houwink parameters (K and a), which are specific to the polymer-solvent system and may not be readily available.[15][16]

In-Depth Analysis of Techniques

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2][3] The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution as they pass through a column packed with porous gel.[1] Larger molecules, which are excluded from more of the pores, travel a shorter path and elute first, while smaller molecules penetrate more of the pores and have a longer retention time.

For polyelectrolytes like poly(this compound), careful consideration of the mobile phase is crucial to avoid interactions between the charged polymer and the stationary phase.[17] The use of a suitable salt in the mobile phase can help to screen these electrostatic interactions.

Experimental Protocol for GPC:

A typical GPC experiment involves the following steps:

  • Sample Preparation: Dissolve a known concentration of the poly(this compound) sample in the mobile phase. The solution should be filtered through a microporous membrane to remove any particulate matter.

  • Instrumentation: A standard GPC system consists of a pump, an injector, a set of columns, and one or more detectors (typically a refractive index (RI) detector).

  • Calibration: The GPC system is calibrated using a series of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene or poly(methyl methacrylate)). A calibration curve of log(Molecular Weight) versus elution volume is generated.

  • Analysis: The prepared polymer solution is injected into the GPC system. The elution profile is recorded by the detector.

  • Data Processing: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve.

Data Presentation:

The results from a GPC analysis are typically presented as a chromatogram showing the detector response as a function of elution volume, along with a table summarizing the calculated molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn).

The following is a logical workflow for a GPC experiment:

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolve Dissolve Polymer Filter Filter Solution Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation in Column Inject->Separate Detect Detection (e.g., RI) Separate->Detect Calculate Calculate MW Averages Detect->Calculate Calibrate Generate Calibration Curve Calibrate->Calculate Zimm_Plot cluster_extrapolations Double Extrapolation ZimmPlot Zimm Plot (Kc/Rθ vs. sin²(θ/2) + k'c) ZeroAngle Extrapolate to θ = 0 ZimmPlot->ZeroAngle ZeroConc Extrapolate to c = 0 ZimmPlot->ZeroConc Mw 1 / Mw ZeroAngle->Mw from common intercept A2 Second Virial Coefficient (A2) ZeroAngle->A2 from slope ZeroConc->Mw from common intercept Rg Radius of Gyration (Rg) ZeroConc->Rg from slope Viscometry_Workflow cluster_measurement Viscosity Measurement cluster_calculation Data Calculation cluster_mw Molecular Weight Determination PrepSol Prepare Polymer Solutions MeasureTime Measure Flow Times PrepSol->MeasureTime CalcVisc Calculate Relative & Specific Viscosity MeasureTime->CalcVisc Extrapolate Determine Intrinsic Viscosity [η] CalcVisc->Extrapolate MarkHouwink Apply Mark-Houwink Equation Extrapolate->MarkHouwink Mv Obtain Mv MarkHouwink->Mv

References

A Comparative Guide to ATRP and RAFT for 3-Sulfopropyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polymers from functional monomers is crucial for a multitude of applications, from drug delivery systems to advanced materials. 3-Sulfopropyl acrylate (B77674) (SPA) is a key monomer in this field, valued for its hydrophilicity and the anionic nature of the resulting polymer, poly(3-sulfopropyl acrylate) (PSPA). The controlled polymerization of SPA is essential to tailor the properties of these materials. Among the various controlled radical polymerization (CRP) techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stand out as the most powerful and versatile methods.

This guide provides an objective comparison of ATRP and RAFT for the polymerization of this compound, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

General Comparison: ATRP vs. RAFT

Both ATRP and RAFT are living/controlled polymerization techniques that allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. However, they operate via different mechanisms, which imparts distinct advantages and disadvantages to each method.

FeatureAtom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation chain-Transfer (RAFT)
Control Agent Transition metal catalyst (e.g., copper complex)Thiocarbonylthio compound (RAFT agent)
Monomer Scope Good for a wide range of monomers, but can be sensitive to acidic groups.Very broad monomer scope, tolerant to a wide range of functional groups, including acids.[1]
Reaction Conditions Can be sensitive to oxygen and require deoxygenation. Some newer variants (e.g., ARGET ATRP) offer increased air tolerance.Generally more tolerant to impurities and oxygen than traditional ATRP.
Polymer End-Group Halogen atom (e.g., -Br, -Cl), which can be further functionalized.Thiocarbonylthio group, which can be removed or functionalized. The polymer can be colored due to the RAFT agent.
Cost & Purification Catalyst can be expensive and may require removal from the final polymer, which can be challenging.RAFT agents can be costly, but metal-free polymerization simplifies purification.
Block Copolymers Excellent for the synthesis of well-defined block copolymers.[2]Also excellent for block copolymer synthesis, including complex architectures.

Data Presentation: Polymerization of Sulfopropyl Monomers

While direct side-by-side comparative data for the polymerization of this compound is limited in the literature, extensive research has been conducted on its methacrylate (B99206) analogue, 3-sulfopropyl methacrylate (SPMA). The following tables summarize representative quantitative data from these studies, which can serve as a valuable guide for the polymerization of SPA.

Table 1: Representative Data for ATRP of 3-Sulfopropyl Methacrylate (SPMA)

InitiatorCatalyst/LigandSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theor.)Mn ( g/mol ) (Exp.)PDI (Mw/Mn)Reference
Ethyl 2-bromoisobutyrateCuBr/2,2'-bipyridineH₂O/DMF (1:1)201.59210,80011,2001.15[2]
Ethyl 2-bromoisobutyrateCuBr/2,2'-bipyridineH₂O/DMF (1:1)2039521,60022,5001.20[2]

Table 2: Representative Data for RAFT of Protected 3-Sulfopropyl Methacrylate (SPMA) Monomers

Note: RAFT polymerization of the unprotected monomer can be challenging. The use of protected monomers is a common strategy.

MonomerRAFT AgentInitiatorSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theor.)Mn ( g/mol ) (Exp.)PDI (Mw/Mn)Reference
Isobutyl-protected SPMA4-Cyano-4-(thiobenzoylthio)pentanoic acidAIBNDMF7048515,40016,2001.18[1]
Phenyl-protected SPMA4-Cyano-4-(thiobenzoylthio)pentanoic acidAIBNDMF7048217,10017,8001.15[1]

Experimental Protocols

Below are detailed methodologies for ATRP and RAFT polymerization adapted from literature for sulfopropyl-functionalized monomers. These should be considered as starting points and may require optimization for this compound.

Protocol 1: Aqueous ATRP of 3-Sulfopropyl Methacrylate

This protocol is adapted from a procedure for the ATRP of SPMA in a water/DMF mixture.[2]

Materials:

  • 3-Sulfopropyl methacrylate potassium salt (SPMA)

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve SPMA (e.g., 2.46 g, 10 mmol) and bpy (e.g., 0.156 g, 1 mmol) in a mixture of deionized water (5 mL) and DMF (5 mL).

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • In a separate vial, prepare the initiator solution by dissolving EBiB (e.g., 19.5 mg, 0.1 mmol) in a small amount of DMF.

  • Under a positive nitrogen pressure, add CuBr (e.g., 14.3 mg, 0.1 mmol) to the monomer solution. The solution should turn reddish-brown.

  • Initiate the polymerization by adding the EBiB solution to the reaction mixture via a syringe.

  • Place the flask in a thermostatically controlled oil bath at 20°C and stir.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • To quench the reaction, open the flask to air and dilute with water.

  • Purify the polymer by dialysis against deionized water and recover by lyophilization.

Protocol 2: RAFT Polymerization of a Protected 3-Sulfopropyl Methacrylate

This protocol is based on the RAFT polymerization of an isobutyl-protected SPMA monomer.[1]

Materials:

  • Isobutyl-protected 3-sulfopropyl methacrylate

  • 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Pentane/ethanol mixture for precipitation

Procedure:

  • In a reaction vial, dissolve the protected SPMA monomer (e.g., 1.0 g, 3.8 mmol), CTP (e.g., 21.2 mg, 0.076 mmol), and AIBN (e.g., 2.5 mg, 0.015 mmol) in DMF (2 mL).

  • Seal the vial with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 20 minutes.

  • Place the vial in a preheated oil bath at 70°C and stir.

  • Monitor the polymerization by taking aliquots at different time points to determine monomer conversion via ¹H NMR.

  • After the desired conversion is reached (e.g., 4 hours), quench the polymerization by immersing the vial in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a cold pentane/ethanol mixture.

  • Isolate the polymer by filtration or centrifugation and dry under vacuum.

  • The protecting group can be subsequently removed to yield the poly(3-sulfopropyl methacrylate).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ATRP_Mechanism cluster_ATRP ATRP Equilibrium P_n-X Dormant Polymer (P_n-X) P_n_dot Active Polymer (P_n•) P_n-X->P_n_dot k_act Cu(I)L Activator (Cu(I)L) P_n_dot->P_n-X k_deact Monomer Monomer (M) P_n_dot->Monomer k_p X-Cu(II)L Deactivator (X-Cu(II)L) P_n+m_dot Propagating Polymer (P_n+m•) Monomer->P_n+m_dot P_n+m_dot->P_n_dot Re-enters equilibrium

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

RAFT_Mechanism cluster_Initiation Initiation cluster_RAFT_Equilibrium RAFT Equilibrium Initiator Initiator Radical_I Radical_I Initiator->Radical_I Decomposition P_n_dot Propagating Radical (P_n•) Radical_I->P_n_dot + Monomer (M) RAFT_Agent RAFT Agent (R-S-C(=S)-Z) P_n_dot->RAFT_Agent Intermediate Intermediate Radical P_n_dot->Intermediate + RAFT Agent Dormant_Polymer Dormant Polymer (P_n-S-C(=S)-Z) Intermediate->Dormant_Polymer Fragmentation Radical_R Re-initiating Radical (R•) Dormant_Polymer->P_n_dot + P_m• P_m_dot P_m_dot Radical_R->P_m_dot + Monomer (M)

Caption: General mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Polymerization_Workflow cluster_Preparation Reaction Setup cluster_Polymerization Polymerization cluster_Workup Purification Monomer Dissolve Monomer & Ligand/RAFT Agent in Solvent Deoxygenate Deoxygenate Solution (e.g., N2 bubbling) Monomer->Deoxygenate Add_Catalyst Add Catalyst (ATRP) or Initiator (RAFT) Deoxygenate->Add_Catalyst Initiate Initiate Polymerization (e.g., add initiator solution or heat) Add_Catalyst->Initiate React React at Controlled Temperature Initiate->React Monitor Monitor Conversion (¹H NMR, GPC) React->Monitor Quench Quench Reaction Monitor->Quench Desired conversion reached Purify Purify Polymer (Precipitation/Dialysis) Quench->Purify Dry Dry Polymer Purify->Dry

Caption: A typical experimental workflow for controlled radical polymerization.

Conclusion

Both ATRP and RAFT are highly effective methods for the controlled polymerization of functional monomers like this compound, enabling the synthesis of well-defined polymers for advanced applications.

  • ATRP is a robust and well-established technique, particularly for synthesizing block copolymers with low polydispersity. However, the requirement for a metal catalyst and its potential sensitivity to acidic monomers and impurities necessitate careful experimental design and purification.

  • RAFT offers greater versatility in terms of monomer scope and tolerance to reaction conditions. The absence of a metal catalyst simplifies purification, although the RAFT agent itself may need to be removed or can impart color to the final polymer.

The choice between ATRP and RAFT will ultimately depend on the specific requirements of the target polymer, the available laboratory resources, and the desired level of control over the polymer architecture. For the polymerization of this compound, RAFT may offer an advantage due to its tolerance of the acidic sulfonate group. However, with appropriate solvent selection and conditions, ATRP can also be successfully employed. The provided data and protocols for the methacrylate analog offer a solid foundation for developing successful polymerization strategies for this compound.

References

A Comparative Analysis of Swelling Behavior in 3-Sulfopropyl Acrylate and Acrylic Acid Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on the swelling behavior of hydrogels synthesized from 3-Sulfopropyl acrylate (B77674) (SPA) and acrylic acid (AA). This guide provides a comprehensive overview of their distinct properties, supported by experimental data, to aid in the selection of appropriate materials for various applications, including drug delivery and tissue engineering.

The swelling capacity of hydrogels is a critical parameter that dictates their functionality. This guide delves into the nuanced differences between SPA and AA hydrogels, focusing on their response to environmental stimuli such as pH and ionic strength.

Key Distinctions in Chemical Structure

The primary difference between these two hydrogels lies in their functional groups. Acrylic acid is a weak polyanionic polymer with carboxylic acid (-COOH) groups, while 3-sulfopropyl acrylate possesses strongly acidic sulfonate (-SO₃H) groups. This fundamental structural variance leads to significant differences in their swelling behavior.

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Caption: Chemical structures of Acrylic Acid and this compound monomers and their corresponding hydrogel networks.

Comparative Swelling Behavior

The swelling of these hydrogels is predominantly governed by the ionization of their respective acidic groups, which induces electrostatic repulsion between the polymer chains, leading to network expansion and water uptake.

pH-Dependent Swelling

Acrylic Acid (AA) Hydrogels: As a weak polyacid with a pKa value typically around 4.5-5.0, the swelling of PAA hydrogels is highly dependent on the pH of the surrounding medium.[1] In acidic conditions (pH < pKa), the carboxylic acid groups remain protonated, limiting swelling.[2] As the pH increases above the pKa, these groups deprotonate to form carboxylate anions (-COO⁻), resulting in significant electrostatic repulsion and a sharp increase in the swelling ratio.[3][4] In strongly alkaline media, however, the high concentration of counterions can screen the electrostatic repulsions, leading to a decrease in swelling.[3]

This compound (SPA) Hydrogels: In contrast, the sulfonic acid groups of SPA are strongly acidic, meaning they are fully ionized across a wide pH range. This results in a swelling behavior that is largely independent of pH, particularly in the acidic to neutral range. The high degree of ionization ensures consistent and significant swelling due to strong electrostatic repulsion between the sulfonate groups.

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pH_Swelling_Mechanism cluster_AA Acrylic Acid Hydrogel Swelling cluster_SPA This compound Hydrogel Swelling A_pH Environmental pH A_pKa pH > pKa (~4.5) A_pH->A_pKa A_proton Deprotonation of -COOH A_pKa->A_proton A_charge Formation of -COO⁻ A_proton->A_charge A_repel Electrostatic Repulsion A_charge->A_repel A_swell Increased Swelling A_repel->A_swell S_pH Wide pH Range S_ion Full Ionization of -SO₃H S_pH->S_ion S_charge Presence of -SO₃⁻ S_ion->S_charge S_repel Strong Electrostatic Repulsion S_charge->S_repel S_swell Consistent High Swelling S_repel->S_swell

Caption: Logical flow of pH-dependent swelling mechanisms for AA and SPA hydrogels.

Effect of Ionic Strength

The presence of ions in the swelling medium significantly influences the swelling capacity of both hydrogel types. An increase in the ionic strength of the external solution leads to a decrease in the osmotic pressure difference between the hydrogel interior and the surrounding medium. This "charge screening" effect reduces the electrostatic repulsion between the ionized groups, causing the hydrogel network to shrink and the equilibrium swelling ratio to decrease.[2][5] This effect is pronounced in both PAA and PSPA hydrogels.

Swelling Kinetics

The rate at which a hydrogel swells is another crucial factor. Studies on PAA hydrogels have shown that the swelling kinetics can be influenced by factors such as the crosslinking density and the pH of the medium.[6][7] The diffusion of water into the hydrogel network is a key determinant of the swelling rate. For PAA hydrogels, the swelling kinetics often follow a non-Fickian diffusion mechanism, especially at pH values above their pKa.[6] While specific comparative kinetic data for SPA hydrogels is less abundant in the provided search results, it is expected that their highly ionized nature would facilitate rapid water uptake.

Quantitative Data Summary

PropertyAcrylic Acid (AA) HydrogelsThis compound (SPA) Hydrogels
Functional Group Carboxylic Acid (-COOH)Sulfonic Acid (-SO₃H)
Acidic Nature Weak Acid (pKa ~4.5-5.0)Strong Acid
pH-Sensitivity Highly sensitive; significant swelling above pKaLargely pH-insensitive swelling
Ionic Strength Sensitivity High; swelling decreases with increasing ionic strengthHigh; swelling decreases with increasing ionic strength
Typical Swelling Mechanism pH-induced electrostatic repulsionStrong, persistent electrostatic repulsion

Experimental Protocols

General Hydrogel Synthesis via Free Radical Polymerization

A common method for preparing both PAA and PSPA hydrogels is through free radical polymerization.[8]

  • Monomer Solution Preparation: The monomer (Acrylic Acid or this compound) is dissolved in a solvent, typically deionized water.

  • Crosslinker Addition: A crosslinking agent, such as N,N'-methylenebisacrylamide (MBA) or poly(ethylene glycol) diacrylate (PEGDA), is added to the monomer solution.[9] The concentration of the crosslinker is a critical parameter that controls the network structure and, consequently, the swelling and mechanical properties of the hydrogel.[1]

  • Initiator Addition: A polymerization initiator, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) or a photoinitiator like Irgacure 184, is introduced to the solution to initiate the polymerization process.[9][10]

  • Polymerization: The solution is typically purged with nitrogen to remove oxygen, which can inhibit radical polymerization. The polymerization is then initiated either by raising the temperature (for thermal initiators) or by exposure to UV light (for photoinitiators).[11] The solution is allowed to polymerize in a mold to obtain the desired hydrogel shape.

  • Purification: After polymerization, the resulting hydrogel is often washed extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiators.

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Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Measurement start Prepare Monomer Solution (AA or SPA) crosslinker Add Crosslinker (e.g., MBA, PEGDA) start->crosslinker initiator Add Initiator (e.g., APS/TEMED) crosslinker->initiator polymerize Initiate Polymerization (Heat or UV Light) initiator->polymerize purify Purify Hydrogel (Wash with DI Water) polymerize->purify dry Dry Hydrogel to Constant Weight (Wd) purify->dry immerse Immerse in Swelling Medium (e.g., buffer solution) dry->immerse weigh Periodically Weigh Swollen Hydrogel (Ws) immerse->weigh calculate Calculate Swelling Ratio: (Ws - Wd) / Wd weigh->calculate

Caption: General experimental workflow for hydrogel synthesis and swelling measurement.

Swelling Ratio Measurement

The swelling behavior of the hydrogels is quantified by measuring their swelling ratio.

  • Drying: The purified hydrogel is dried to a constant weight, typically in a vacuum oven. This weight is recorded as the dry weight (Wd).

  • Swelling: The dried hydrogel is immersed in a swelling medium of a specific pH and/or ionic strength at a controlled temperature.[3]

  • Weighing: At regular time intervals, the hydrogel is removed from the swelling medium, blotted to remove excess surface water, and weighed. This weight is the swollen weight (Ws). This process is continued until the hydrogel reaches its equilibrium swelling, where the weight no longer changes significantly over time.

  • Calculation: The swelling ratio (Q) is calculated using the following formula: Q = (Ws - Wd) / Wd Where Ws is the mass of the swollen sample and Wd is the mass of the dry sample.[3]

Conclusion

The choice between this compound and acrylic acid for hydrogel synthesis is highly dependent on the intended application. Acrylic acid hydrogels are ideal for applications requiring a sharp swelling response to pH changes, such as in colon-targeted drug delivery systems.[6][12] In contrast, this compound hydrogels, with their consistent and high swelling capacity across a broad pH range, are better suited for applications where a stable, highly swollen state is desired, irrespective of the acidity of the environment. This guide provides the foundational knowledge for researchers to make informed decisions in the design and development of advanced hydrogel-based technologies.

References

A Comparative Guide to the Cytotoxicity of 3-Sulfopropyl Acrylate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of 3-Sulfopropyl Acrylate (B77674) (SPA)-based materials against other relevant biomaterials. The information is compiled from multiple studies to offer a broad overview for researchers and professionals in drug development and material science. While direct side-by-side comparative studies are limited, this guide synthesizes available data to support informed material selection.

Comparative Cytotoxicity Data

Polymer/MaterialMonomer StructureCell LineAssayCell Viability (%) / Key Findings
Poly(3-Sulfopropyl Acrylate) Potassium Salt (pSPA) This compound Potassium SaltNot specifiedNot specifiedStated to have good cell adhesion and biocompatibility.[1][2]
Poly(magnesium acrylate) Hydrogel Magnesium AcrylateNIH-3T3 FibroblastsMTT, Flow Cytometry>90% cell viability, indicating low cytotoxicity.[3]
Poly(sulfobetaine methacrylate) Hydrogel (pSBMA) Sulfobetaine (B10348) Methacrylate (B99206)HaCaT CellsCCK-8No obvious difference in cell viability compared to the control group.[4]
Poly(2-hydroxyethyl methacrylate) (pHEMA) 2-hydroxyethyl methacrylateHuman Choroidal FibroblastsTrypan Blue, DNA Synthesis, LDH ReleaseNo cytotoxicity found in aqueous extracts.[5]
Copolymers of HEMA and Ethyl Acrylate (15-25% EA) 2-hydroxyethyl methacrylate, Ethyl AcrylateL929, Normal Human Dermal FibroblastsDirect and Indirect ContactAppeared to be non-cytotoxic.[6]
Copolymers of HEMA and Butyl Acrylate (10-25% BA) 2-hydroxyethyl methacrylate, Butyl AcrylateL929, Normal Human Dermal FibroblastsDirect and Indirect ContactAppeared to be non-cytotoxic.[6]

General Observations on Acrylate and Sulfonate-Containing Polymers

  • Acrylates vs. Methacrylates: Studies have consistently shown that acrylate-based monomers are generally more cytotoxic than their methacrylate counterparts.[7]

  • Influence of Sulfonate Groups: The presence of sulfonate groups in polymers is often associated with enhanced biocompatibility, improved cell adhesion, and proliferation.[8][9][10] Sulfonated polymers are generally considered non-toxic at effective concentrations.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity data. Below are protocols for common in vitro cytotoxicity assays, based on ISO 10993-5 standards and other cited literature.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of a polymer involves material preparation, exposure to cells, and subsequent viability/toxicity measurement.

G cluster_prep Material Preparation cluster_culture Cell Culture & Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep Prepare Polymer Samples (e.g., hydrogel discs, extracts) seed Seed Cells in Culture Plates prep->seed incubate1 Incubate for Cell Adherence seed->incubate1 expose Expose Cells to Polymer Samples (Direct contact or via extracts) incubate1->expose incubate2 Incubate for a Defined Period (e.g., 24, 48, 72 hours) expose->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Live/Dead) incubate2->assay measure Measure Endpoint (e.g., Absorbance, Fluorescence) assay->measure calculate Calculate Cell Viability (%) measure->calculate analyze Statistical Analysis calculate->analyze

Figure 1. General experimental workflow for in vitro cytotoxicity assessment of biomaterials.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.

Protocol (based on ISO 10993-5): [4][12][13]

  • Material Extraction:

    • Prepare extracts of the test material by incubating it in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours. The extraction ratio is typically 0.1-0.2 g/mL.[13]

    • Use a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized polyurethane).

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Exposure:

    • Remove the culture medium and replace it with the material extracts (and control extracts).

    • Incubate for another 24 to 72 hours.

  • MTT Assay:

    • Remove the extracts and add 50-100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solvent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of test sample / Absorbance of negative control) x 100%.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a substrate, and the resulting product can be measured colorimetrically.

Protocol: [14][15][16][17][18]

  • Cell Culture and Exposure:

    • Follow the same steps for material extraction, cell culture, and exposure as in the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection:

    • After the exposure period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.

    • Carefully transfer the supernatant (cell culture medium) to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH assay reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate percent cytotoxicity using the formula: ((Test Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100%.

Live/Dead Staining (Calcein AM and Ethidium Homodimer-1)

This fluorescence-based assay provides a direct visualization of live and dead cells.

Principle: Calcein AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium Homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Protocol for Hydrogels: [8][9][10][11]

  • Cell Encapsulation/Culture on Hydrogels:

    • Cells are either encapsulated within the hydrogel or seeded on top of the hydrogel scaffold.

  • Staining Solution Preparation:

    • Prepare a working solution of Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in a buffered saline solution (e.g., PBS).

  • Staining:

    • Wash the cell-laden hydrogels with PBS.

    • Incubate the hydrogels in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.

  • Imaging:

    • Wash the hydrogels again with PBS to reduce background fluorescence.

    • Image the samples using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Data Analysis:

    • The number of live and dead cells can be counted from the images to determine the percentage of viable cells.

Potential Signaling Pathways in Acrylate-Induced Cytotoxicity

The cytotoxicity of acrylate-based materials is often attributed to the leaching of unreacted monomers, which can induce cellular stress and damage.[3][19] While a specific signaling pathway for this compound has not been extensively detailed in the reviewed literature, a general mechanism for acrylate-induced cytotoxicity involves the depletion of intracellular glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[20][21]

G cluster_material Material Interaction cluster_cell Cellular Response leach Leachable Acrylate Monomers gsh Depletion of Glutathione (GSH) leach->gsh ros Increased Reactive Oxygen Species (ROS) leach->ros stress Oxidative Stress gsh->stress ros->stress damage Mitochondrial Damage stress->damage caspase Caspase Activation damage->caspase apoptosis Apoptosis / Cell Death caspase->apoptosis

Figure 2. A generalized signaling pathway for acrylate-induced cytotoxicity.

References

A Comparative Guide to Validating Drug Loading Efficiency in Sulfonamide-Based (SPA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug loading efficiency in sulfonamide-based (SPA) hydrogels against other commonly used hydrogel systems. The objective is to offer a data-driven resource for researchers to evaluate and select the most suitable hydrogel platform for their specific drug delivery applications. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format.

Introduction to SPA Hydrogels and Alternatives

Sulfonamide-based (SPA) hydrogels are a class of "smart" polymers that can exhibit sensitivity to environmental stimuli such as pH and temperature. This responsiveness is often attributed to the ionization of the sulfonamide groups, making them attractive candidates for controlled drug release systems. The efficiency with which a hydrogel can be loaded with a therapeutic agent is a critical parameter in the development of a successful drug delivery vehicle.

This guide compares the drug loading performance of SPA hydrogels with three other widely utilized hydrogel systems:

  • Chitosan (B1678972) Hydrogels: Derived from a natural polysaccharide, chitosan hydrogels are biocompatible, biodegradable, and mucoadhesive. Their cationic nature allows for ionic interactions with anionic drugs, which can influence loading capacity.

  • Poly(ethylene glycol) (PEG) Hydrogels: PEG is a synthetic, biocompatible, and non-immunogenic polymer. PEG hydrogels are widely used due to their tunable mechanical properties and "stealth" characteristics that can reduce protein adsorption and prolong circulation time.

  • Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels: PNIPAM is a thermo-responsive polymer that exhibits a lower critical solution temperature (LCST) close to physiological temperature, making it ideal for injectable, in-situ gelling drug delivery systems.

Comparative Analysis of Drug Loading Efficiency

The drug loading efficiency of a hydrogel is influenced by several factors, including the chemical composition of the polymer, the crosslinking density, the physicochemical properties of the drug, and the loading method employed. The following table summarizes the reported drug loading efficiencies for various hydrogel systems with different model drugs.

Hydrogel TypeDrugDrug Loading Efficiency (%)Drug Loading CapacityReference
Chitosan/Alginate Silver Sulfadiazine86 ± 3760 ± 65 µg[1]
Chitosan Co-trimoxazole (Sulfamethoxazole/Trimethoprim)89.7 ± 3.1 (Entrapment Efficiency)-[2]
Chitosan Celecoxib (B62257)86.2 (Entrapment Efficiency)-[3]
Chitosan Celecoxib~55 (Entrapment Efficiency)~11% (Loading Efficiency)[4][5]
Chitosan Ovalbumin>96 (Adsorption Efficacy)-[6]
Chitosan-Graphene Oxide Rhodamine B-979 mg/g (Binding Efficiency)[7]
PNIPAM-co-pGMA-Mela Ibuprofen~35-[8]
PNIPAM-co-pGMA-Mela 5-Fluorouracil~47-[8]
PNIPAM-co-PAAm Curcumin~65-[9]
PEG Glucose Oxidase (Model Protein)-up to 15% (w/w)[10]

Experimental Protocols

Accurate determination of drug loading efficiency is paramount for the evaluation and quality control of drug delivery systems. Below are detailed methodologies for key experiments.

Swelling Equilibrium Method for Drug Loading

This is a common and straightforward method for loading drugs into pre-formed hydrogels.

Protocol:

  • Preparation of Hydrogel: Synthesize and purify the hydrogel discs of a known weight and dimensions. Lyophilize or vacuum-dry the hydrogels to a constant weight (Wdry).

  • Preparation of Drug Solution: Prepare a stock solution of the drug in a suitable solvent (e.g., phosphate-buffered saline (PBS), deionized water) at a known concentration (Cinitial).

  • Loading: Immerse the dried hydrogel discs in the drug solution. Allow the hydrogels to swell for a predetermined period (e.g., 24-48 hours) at a specific temperature to reach swelling equilibrium.

  • Quantification of Unloaded Drug: After the incubation period, carefully remove the swollen hydrogel. Measure the concentration of the drug remaining in the supernatant (Cfinal) using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation of Drug Loading Efficiency: The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug in the final solution from the initial amount.

    • Drug Loading Content (% w/w) = [(Initial Drug Mass - Final Drug Mass) / Weight of Dry Hydrogel] x 100

    • Drug Loading Efficiency (%) = [(Initial Drug Mass - Final Drug Mass) / Initial Drug Mass] x 100

In Situ Drug Loading (During Hydrogel Formation)

In this method, the drug is incorporated into the polymer solution before the crosslinking process.

Protocol:

  • Preparation of Polymer-Drug Mixture: Dissolve the hydrogel precursor polymer(s) and the drug at desired concentrations in a suitable solvent to form a homogenous solution.

  • Initiation of Crosslinking: Add the crosslinking agent or apply the stimulus (e.g., UV light, temperature change) to initiate the gelation process, entrapping the drug within the hydrogel matrix as it forms.

  • Purification: Immerse the drug-loaded hydrogel in a suitable solvent (e.g., deionized water) for a short period to remove any unentrapped drug and unreacted monomers or crosslinkers. The washing solvent can be analyzed to determine the amount of unloaded drug.

  • Drying: Lyophilize or vacuum-dry the drug-loaded hydrogel to a constant weight.

  • Determination of Drug Loading: To determine the amount of drug loaded, a known weight of the dried, drug-loaded hydrogel can be dissolved or degraded in a suitable solvent. The concentration of the released drug is then measured using an appropriate analytical method.

    • Drug Loading Content (% w/w) = (Mass of Drug in Hydrogel / Mass of Drug-Loaded Hydrogel) x 100

    • Entrapment Efficiency (%) = (Mass of Drug in Hydrogel / Initial Mass of Drug Used) x 100

Visualization of Key Processes

To better understand the relationships and workflows involved in validating drug loading efficiency, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_loading Drug Loading cluster_analysis Analysis hydrogel Hydrogel Synthesis & Purification loading_step Immersion & Swelling (Equilibrium Method) hydrogel->loading_step drug_sol Drug Solution Preparation drug_sol->loading_step quantification Quantification of Unloaded Drug (e.g., UV-Vis, HPLC) loading_step->quantification calculation Calculation of Loading Efficiency quantification->calculation

Workflow for the Swelling Equilibrium Drug Loading Method.

influencing_factors cluster_hydrogel Hydrogel Properties cluster_drug Drug Properties cluster_process Process Parameters dle Drug Loading Efficiency polymer_comp Polymer Composition polymer_comp->dle crosslink Crosslinking Density crosslink->dle porosity Porosity porosity->dle solubility Solubility solubility->dle mw Molecular Weight mw->dle charge Charge charge->dle loading_method Loading Method loading_method->dle drug_conc Initial Drug Concentration drug_conc->dle temp_ph Temperature & pH temp_ph->dle

Factors Influencing Drug Loading Efficiency in Hydrogels.

References

The Critical Choice of Crosslinker: A Comparative Analysis for 3-Sulfopropyl Acrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable crosslinking agent is a pivotal step in tailoring the properties of 3-Sulfopropyl acrylate (B77674) (SPA) hydrogels for specific biomedical applications. This guide provides a comparative analysis of commonly used crosslinkers, focusing on their impact on key hydrogel characteristics such as swelling behavior and mechanical strength. While direct comparative studies on a wide range of crosslinkers for SPA hydrogels are limited in publicly available literature, this guide synthesizes data from studies on SPA and analogous polyacrylate hydrogels to provide valuable insights.

This report primarily focuses on the comparison between two widely used crosslinkers: Poly(ethylene glycol) diacrylate (PEGDA) and N,N'-Methylenebis(acrylamide) (MBA) . Data on SPA hydrogels crosslinked with PEGDA is more readily available, while the performance of MBA is inferred from studies on structurally similar acrylate hydrogels.

Performance Comparison of Crosslinkers

The choice of crosslinker significantly influences the network structure of the hydrogel, which in turn dictates its macroscopic properties. The following tables summarize the quantitative data on the performance of PEGDA and MBA in acrylate-based hydrogels.

Table 1: Influence of Crosslinker on the Swelling Properties of Acrylate Hydrogels

CrosslinkerMonomer SystemCrosslinker ConcentrationSwelling Ratio (q) / Water Content (%)Reference
PEGDA (Mn = 575)3-Sulfopropyl acrylate potassium salt (AESO3)2 mol%~7.5 (in PBS)[1]
MBA1-(3-sulfopropyl)-2-vinyl-pyridinium-betaineNot specifiedWater content increased with decreasing MBA concentration[2]
MBAAcrylic Acid0.02 mol%~90% Equilibrium Water Content[3]
MBAAcrylic Acid0.04 mol%~89% Equilibrium Water Content[3]
MBAAcrylic Acid0.06 mol%~83% Equilibrium Water Content[3]

Table 2: Influence of Crosslinker on the Mechanical Properties of Acrylate Hydrogels

CrosslinkerMonomer SystemCrosslinker ConcentrationCompressive Modulus (E) / Elastic ModulusReference
PEGDA (Mn = 575)This compound potassium salt (AESO3)2 mol%E ≈ 0.0051 MPa[1]
MBAAcrylic Acid0.06 mol%Elastic Modulus ≈ 34 kPa[3]

Visualizing the Molecular Architecture and Experimental Processes

To better understand the underlying principles, the following diagrams illustrate the chemical structures of the key components, the crosslinking mechanism, and the experimental workflow.

cluster_monomer This compound (SPA) Monomer cluster_crosslinkers Crosslinkers SPA This compound PEGDA Poly(ethylene glycol) diacrylate (PEGDA) MBA N,N'-Methylenebis(acrylamide) (MBA)

Figure 1: Chemical structures of the monomer and crosslinkers.

Monomer SPA Monomer Propagation Chain Propagation Monomer->Propagation Polymerization Crosslinker Crosslinker (PEGDA or MBA) Crosslinking Crosslinking Crosslinker->Crosslinking Initiator Initiator (e.g., APS/TEMED) Radical_Formation Radical Formation Initiator->Radical_Formation Activation Radical_Formation->Monomer Initiation Propagation->Crosslinker Reaction Hydrogel_Network 3D Hydrogel Network Crosslinking->Hydrogel_Network

Figure 2: Generalized signaling pathway of free radical polymerization.

cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization Dissolution Dissolve Monomer (SPA) and Crosslinker in Solvent Initiator_Addition Add Initiator System (e.g., APS/TMEDA) Dissolution->Initiator_Addition Polymerization Allow Polymerization and Crosslinking Initiator_Addition->Polymerization Swelling_Test Swelling Ratio Measurement Polymerization->Swelling_Test Mechanical_Test Mechanical Testing (e.g., Compression) Polymerization->Mechanical_Test Morphology Morphological Analysis (e.g., SEM) Polymerization->Morphology

Figure 3: A typical experimental workflow for hydrogel synthesis.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for the synthesis and characterization of SPA hydrogels, based on published literature.

Synthesis of this compound Hydrogel with PEGDA Crosslinker[1]
  • Preparation of Monomer Solution: Dissolve this compound potassium salt (AESO3) and poly(ethylene glycol) diacrylate (PEGDA, Mn = 575, 2 mol%) in ultrapure water. The molar ratio of AESO3 to PEGDA should be 49:1.

  • Initiator Addition: Add ammonium (B1175870) persulfate (APS) solution (0.1 mol%) to the monomer solution.

  • Degassing: Degas the reaction mixture for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Catalyst Addition and Polymerization: Add tetramethylethylenediamine (TMEDA, 1.9 mol% of the total monomer concentration) as a catalyst. The ratio of TMEDA to APS should be 5:1.

  • Curing: Fill the mixture into molds (e.g., syringes) and allow it to rest for 24 hours at room temperature (22 ± 2 °C) for complete polymerization and crosslinking.

Synthesis of Poly(acrylic acid) Hydrogel with MBA Crosslinker (as an analogue)[3]
  • Monomer and Crosslinker Solution: Prepare an aqueous solution of acrylic acid with varying concentrations of N,N'-methylenebisacrylamide (MBA) as the crosslinker (e.g., 0.02, 0.04, and 0.06 mol% with respect to the monomer).

  • Initiation: Utilize a suitable initiation system, such as UV polymerization in the presence of a photoinitiator.

  • Polymerization: Expose the solution to UV light for a sufficient duration to ensure complete polymerization and crosslinking.

Characterization Methods
  • Swelling Ratio Measurement:

    • Immerse a dried, pre-weighed hydrogel sample (Wd) in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature.

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

    • Calculate the swelling ratio (q) using the formula: q = (Ws - Wd) / Wd.

    • Continue until the hydrogel reaches equilibrium swelling (constant weight).

  • Mechanical Testing (Compression Test):

    • Use a mechanical testing machine to apply a compressive force to a cylindrical hydrogel sample of known dimensions.

    • Record the stress and strain data as the hydrogel is compressed at a constant rate.

    • The compressive modulus (Young's Modulus, E) can be determined from the initial linear region of the stress-strain curve.

Concluding Remarks

The selection of a crosslinker is a critical parameter that allows for the fine-tuning of this compound hydrogel properties. PEGDA, being a longer and more flexible molecule, can lead to hydrogels with higher swelling ratios and potentially lower mechanical stiffness compared to the more rigid and smaller MBA crosslinker. As evidenced by data from analogous systems, increasing the concentration of a crosslinker like MBA generally leads to a decrease in the swelling ratio and an increase in mechanical strength.[3]

For applications requiring high water content and flexibility, such as in drug delivery or as soft tissue scaffolds, a lower concentration of a flexible crosslinker like PEGDA may be advantageous. Conversely, for applications demanding higher mechanical integrity, a higher concentration of a more rigid crosslinker like MBA could be more suitable.

It is imperative for researchers to conduct empirical studies to determine the optimal crosslinker type and concentration for their specific application, as the ideal hydrogel properties are highly dependent on the intended use. The protocols and comparative data presented in this guide serve as a foundational resource to inform these critical decisions in the development of advanced hydrogel-based technologies.

References

Performance of 3-Sulfopropyl Acrylate Hydrogels in Solutions of Varying Ionic Strength: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of hydrogels based on 3-Sulfopropyl acrylate (B77674) (SPA) in aqueous solutions of varying ionic strength. The properties of SPA hydrogels are contrasted with those of two common alternative anionic hydrogels: poly(acrylic acid) (PAA) and poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS). This document summarizes key performance indicators such as swelling behavior, mechanical properties, and ionic conductivity, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided to facilitate the replication of these findings.

Introduction

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable physical characteristics, make them ideal for a wide range of biomedical applications, such as drug delivery, tissue engineering, and as components of medical devices. The performance of ionic hydrogels, such as those derived from 3-Sulfopropyl acrylate, is particularly sensitive to the ionic strength of the surrounding environment. This sensitivity arises from the electrostatic interactions between the charged groups on the polymer chains and the ions present in the solution. Understanding these interactions is crucial for designing hydrogels that will perform predictably in physiological and other ionic environments.

This compound is an anionic monomer that, when polymerized, yields hydrogels with sulfonate groups. These groups are strongly acidic and remain ionized over a wide pH range. This characteristic imparts specific properties to SPA hydrogels, which will be explored in this guide in comparison to carboxylate-containing PAA hydrogels and another sulfonate-containing polymer, PAMPS.

Swelling Behavior in Response to Ionic Strength

The swelling of ionic hydrogels is governed by a balance of forces, including the osmotic pressure exerted by mobile ions, electrostatic repulsion between fixed charges on the polymer chains, and the elastic retractile force of the cross-linked network. In the presence of an external salt solution, the osmotic pressure difference between the hydrogel interior and the external solution decreases, leading to a reduction in the equilibrium swelling ratio.

Key Observations:

  • General Trend: For all anionic hydrogels, including those made from SPA, PAA, and PAMPS, the equilibrium swelling ratio (ESR) decreases as the ionic strength of the external solution increases. This is due to the "charge screening" effect, where the added salt ions shield the electrostatic repulsion between the fixed charges on the polymer chains, allowing the network to collapse and expel water.

  • Effect of Cation Valence: The deswelling effect is more pronounced with multivalent cations. For a given molar concentration, divalent cations (e.g., Ca²⁺) will cause a greater reduction in swelling than monovalent cations (e.g., Na⁺), and trivalent cations (e.g., Al³⁺) will have an even stronger effect. This is attributed to the ability of multivalent cations to form ionic crosslinks between the anionic polymer chains, effectively increasing the crosslink density of the hydrogel.

Comparative Swelling Data:

PolymerIonic Strength (NaCl)Swelling Ratio (q)Reference
Poly(SPA-co-AA)Distilled Water~150 g/g[1]
Poly(SPA-co-AA)0.15 M NaCl (PBS)~7.5 g/g[2]
Poly(AAm-co-NaAc)10⁻⁵ M~130[3]
Poly(AAm-co-NaAc)10⁻² M~30[3]
Poly(AAm-co-NaAc)1 M~10[3]
Poly(AAm-co-AMPS)WaterIncreases with AMPS content[4]
Poly(AAm-co-AMPS)Aqueous NaClIndependent of AMPS content between 10-30 mol%[4]

Note: The swelling ratios are highly dependent on the specific synthesis conditions (e.g., crosslinker concentration). The data presented here are for illustrative purposes to show general trends.

Swelling_Mechanism cluster_low_ionic Low Ionic Strength cluster_high_ionic High Ionic Strength High_Swelling High Swelling Repulsion Electrostatic Repulsion Repulsion->High_Swelling Osmotic_Pressure High Osmotic Pressure Osmotic_Pressure->High_Swelling Low_Swelling Low Swelling Screening Charge Screening Screening->Low_Swelling Reduced_Osmotic_Pressure Reduced Osmotic Pressure Reduced_Osmotic_Pressure->Low_Swelling Ionic_Strength Ionic_Strength Ionic_Strength->Screening Increases Ionic_Strength->Reduced_Osmotic_Pressure Increases

Caption: Effect of ionic strength on hydrogel swelling.

Mechanical Properties in Response to Ionic Strength

The mechanical properties of hydrogels, such as their compressive modulus and strength, are critical for applications where they are subjected to mechanical loads. The ionic environment can significantly influence these properties.

Key Observations:

  • Increased Stiffness: Generally, as the swelling of an ionic hydrogel decreases with increasing ionic strength, its mechanical stiffness and compressive modulus tend to increase. This is because the polymer chains become more concentrated within the smaller volume, leading to a denser network.

  • Ionic Crosslinking: In the presence of multivalent cations, the formation of ionic crosslinks can further enhance the mechanical strength of anionic hydrogels.

Comparative Mechanical Data:

PolymerConditionCompressive Modulus (E)Reference
Poly(this compound potassium)Untreated in PBS0.0051 ± 0.0005 MPa[2]
Poly(this compound potassium)Rehydrated in PBS after drying0.00039 ± 0.0005 MPa[2]
Poly(acrylic acid)0.06 M FeCl₃Tensile strength of 1377 kPa[5]
Poly(acrylic acid)0.06 M Fe(NO₃)₃Tensile strength of 1471 kPa[5]
Poly(2-acrylamido-2-methyl-1-propanesulfonic acid)Hybrid cross-linked~700 kPa[6]

Note: Direct comparative data on the mechanical properties of SPA, PAA, and PAMPS hydrogels under identical and varying ionic strength conditions is limited. The provided data illustrates the mechanical properties of these hydrogels under specific reported conditions.

Mechanical_Properties Ionic_Strength Ionic_Strength Swelling_Ratio Swelling_Ratio Ionic_Strength->Swelling_Ratio Increases leads to Decrease Polymer_Concentration Polymer_Concentration Swelling_Ratio->Polymer_Concentration Decreases leads to Increase Mechanical_Stiffness Mechanical_Stiffness Polymer_Concentration->Mechanical_Stiffness Increases leads to Increase

Caption: Relationship between ionic strength and mechanical stiffness.

Ionic Conductivity

The ability of a hydrogel to conduct ions is essential for applications in bioelectronics, biosensors, and drug delivery systems that respond to electrical stimuli. The ionic conductivity of a hydrogel is dependent on the concentration and mobility of ions within its aqueous phase.

Key Observations:

  • Zwitterionic vs. Polyelectrolytic Hydrogels: Zwitterionic hydrogels, which contain both positive and negative charges on the same monomer unit, have been shown to exhibit higher ionic conductivity than purely anionic or cationic hydrogels in high salt solutions.[7][8] While SPA is anionic, this comparison provides a valuable benchmark.

  • Influence of Salt Concentration: The ionic conductivity of hydrogels generally increases with the concentration of the surrounding salt solution, as this increases the number of mobile charge carriers within the hydrogel.[9]

  • Role of Water Content: The ionic conductivity is also related to the water content of the hydrogel. A higher degree of swelling can facilitate ion mobility. However, in high salt concentrations, the increased number of charge carriers from the salt can dominate the overall conductivity, even if the swelling is reduced.

Comparative Ionic Conductivity Data:

Polymer TypeSalt ConcentrationIonic ConductivityReference
Zwitterionic (Sulfobetaine)High Salt SolutionsSurpassed cationic and anionic hydrogels[7][8]
Zwitterionic (Sulfobetaine Methacrylate)Increasing SBMA contentIncreased[9]
Anionic and CationicLow Salt SolutionsHigh due to mobile counterions[7][8]

Ionic_Conductivity_Factors Ionic_Conductivity Ionic_Conductivity Ion_Concentration Ion_Concentration Ion_Concentration->Ionic_Conductivity Increases Ion_Mobility Ion_Mobility Ion_Mobility->Ionic_Conductivity Increases Water_Content Water_Content Water_Content->Ion_Mobility Affects Polymer_Charge_Type Polymer_Charge_Type Polymer_Charge_Type->Ionic_Conductivity Influences

Caption: Factors influencing the ionic conductivity of hydrogels.

Experimental Protocols

Synthesis of Poly(this compound potassium) Hydrogel

This protocol is adapted from Romischke et al. (2024).[10]

Materials:

  • This compound potassium salt (AESO₃)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Ultrapure water

Procedure:

  • Dissolve this compound potassium (AESO₃) and PEGDA (2 mol% with respect to AESO₃) in ultrapure water. The molar ratio of AESO₃ to PEGDA should be approximately 49:1.

  • Add APS solution (0.1 mol% of the total monomer concentration) to the monomer solution.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add TMEDA (1.9 mol% of the total monomer concentration; the molar ratio of TMEDA to APS should be approximately 5:1) to the degassed solution to initiate polymerization.

  • Quickly transfer the final reaction mixture into a suitable mold (e.g., syringes or between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature (22 ± 2 °C) for 24 hours.

  • After polymerization, carefully remove the hydrogel from the mold.

Swelling Ratio Measurement

Materials:

  • Synthesized hydrogel samples

  • Distilled water

  • Saline solutions of desired ionic strengths (e.g., 0.1 M, 0.5 M, 1 M NaCl)

  • Analytical balance

  • Beakers or vials

Procedure:

  • Prepare hydrogel discs of uniform size and weigh them to determine their initial dry weight (W_d). If the hydrogels are synthesized in an aqueous solution, they should be dried to a constant weight in a vacuum oven at a suitable temperature (e.g., 60 °C) before the initial weighing.

  • Immerse each dried hydrogel disc in a separate container filled with a saline solution of a specific ionic strength. Use a sufficient volume of solution to ensure the hydrogel is fully submerged throughout the experiment.

  • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free tissue to remove excess water, and weigh it to obtain the swollen weight (W_s).

  • Continue the measurements until the swollen weight becomes constant, indicating that the hydrogel has reached its equilibrium swelling state.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_eq - W_d) / W_d where W_eq is the weight of the hydrogel at equilibrium.

Mechanical Testing (Unconfined Compression)

Materials:

  • Equilibrium-swollen hydrogel samples (cylindrical shape is ideal)

  • Universal testing machine with a compression platen

  • Calipers

Procedure:

  • Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the surfaces are parallel.

  • Equilibrate the hydrogel samples in the desired ionic strength solution until they reach equilibrium swelling.

  • Measure the dimensions of the swollen hydrogel sample just before testing.

  • Place the hydrogel sample on the lower platen of the universal testing machine.

  • Lower the upper platen until it is just in contact with the surface of the hydrogel.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the force and displacement data until the hydrogel fractures or a predefined strain is reached.

  • Calculate the compressive stress (σ) and strain (ε) from the recorded data: σ = Force / Initial cross-sectional area ε = (Initial height - Current height) / Initial height

  • The compressive modulus (E) can be determined from the initial linear region of the stress-strain curve.

Ionic Conductivity Measurement

Materials:

  • Equilibrium-swollen hydrogel samples

  • Impedance spectrometer

  • A two-electrode or four-electrode conductivity cell

Procedure:

  • Cut the hydrogel into a shape that fits the conductivity cell (e.g., a disc for a parallel plate setup).

  • Equilibrate the hydrogel sample in the saline solution of the desired ionic strength.

  • Place the hydrogel sample in the conductivity cell, ensuring good contact with the electrodes.

  • Perform an electrochemical impedance spectroscopy (EIS) measurement over a range of frequencies.

  • The bulk resistance (R) of the hydrogel can be determined from the intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the following formula: σ = L / (R * A) where L is the thickness of the hydrogel sample and A is the area of the electrode.

Conclusion

The performance of this compound hydrogels is significantly influenced by the ionic strength of the surrounding solution. As with other anionic hydrogels like PAA and PAMPS, the swelling of SPA hydrogels decreases with increasing ionic strength, a phenomenon that is more pronounced with multivalent cations. This change in swelling directly impacts the mechanical properties, generally leading to an increase in stiffness as the hydrogel deswells. The ionic conductivity of these hydrogels is expected to increase with the salt concentration of the external solution.

When selecting a hydrogel for a specific biomedical application, it is crucial to consider the ionic environment in which it will be used. SPA-based hydrogels, with their strongly acidic sulfonate groups, offer stable anionic properties over a wide pH range. For applications requiring high ionic conductivity in saline environments, zwitterionic alternatives might offer superior performance. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the selection and design of hydrogels for their specific needs. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of the performance of these polymers.

References

A Comparative Guide to the Biocompatibility of Poly(3-Sulfopropyl acrylate) Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the biocompatibility of poly(3-Sulfopropyl acrylate) (pSPA) coatings, comparing their performance with leading alternatives such as poly(ethylene glycol) (PEG) and zwitterionic polymers. This analysis is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate materials for their biomedical applications.

Executive Summary

Poly(this compound) is a promising polymer coating for biomedical devices, demonstrating good cell adhesion and overall biocompatibility. However, a comprehensive, direct comparison with established materials like PEG and zwitterionic polymers is limited by the scarcity of publicly available quantitative data for pSPA across key biocompatibility metrics. This guide synthesizes the existing qualitative and quantitative data to provide a comparative framework, highlighting areas where further research on pSPA is critically needed.

Comparative Analysis of Biocompatible Coatings

The biocompatibility of a material is determined by its interaction with biological systems. Key indicators include resistance to protein adsorption, minimal cell and platelet adhesion, and a low in vivo inflammatory response.

Protein Adsorption

Non-specific protein adsorption is the initial event that often triggers the foreign body response. Coatings that minimize protein fouling are generally more biocompatible.

Table 1: Comparison of Protein Adsorption on Various Polymer Coatings

Coating MaterialProteinAdsorbed Mass (ng/cm²)Measurement Technique
Poly(this compound) (pSPA) FibrinogenData not available-
Poly(ethylene glycol) (PEG) β-lactoglobulinNo detectable adsorptionXPS and ToF-SIMS[1]
FibrinogenLowest on high PEG densityXPS[2]
Zwitterionic - Poly(sulfobetaine methacrylate) (pSBMA) Bovine Serum Albumin (BSA)0.42Quartz Crystal Microbalance (QCM)[3]
Lysozyme (Lys)52.9QCM[3]
Hemoglobin (Hgb)37.9QCM[3]
Bare Gold (Control) BSA328QCM[3]
Lys357QCM[3]
Hgb509QCM[3]

Note: The amount of protein adsorption can vary depending on the specific surface chemistry, protein, and experimental conditions.

While specific quantitative data for pSPA is lacking, studies on copolymers containing 3-sulfopropyl methacrylate (B99206) suggest that charge neutrality can lead to high hydration and protein resistance[4]. Zwitterionic polymers like pSBMA demonstrate excellent resistance to protein adsorption, significantly outperforming uncoated surfaces[3]. PEG coatings are also well-known for their "stealth" properties, effectively preventing protein adsorption when grafted at a sufficient density[1][2].

Cell Adhesion and Viability

Biocompatible coatings should support the adhesion and viability of desired cell types while preventing non-specific cell attachment that can lead to adverse reactions.

Table 2: Cell Adhesion and Viability on Different Polymer Coatings

Coating MaterialCell TypeObservation
Poly(this compound) (pSPA) L929 fibroblastsGood cell adhesion and biocompatibility reported[2][5]
Poly(ethylene glycol) (PEG) T cellsCan be functionalized to induce apoptosis in specific immune cells[6]
Zwitterionic - Poly(sulfobetaine methacrylate) (pSBMA) L929 fibroblastsStrong resistance to cell attachment[7]

Studies indicate that pSPA hydrogels support good cell adhesion, a desirable characteristic for applications like tissue engineering[2][5]. In contrast, zwitterionic polymers are known for their anti-adhesive properties, which is beneficial for preventing the attachment of cells that could initiate an inflammatory response[7]. PEG coatings can be tailored to either resist or promote cell adhesion depending on their functionalization[6].

Platelet Adhesion and Activation

For blood-contacting devices, minimizing platelet adhesion and subsequent activation is critical to prevent thrombus formation.

Table 3: Platelet Adhesion on Various Polymer Coatings

Coating MaterialPlatelet AdhesionMeasurement Technique
Poly(this compound) (pSPA) Data not available-
Poly(ethylene glycol) (PEG) 47% less adhesion than blank polyurethaneIn vitro platelet adhesion assay[8]
Zwitterionic - Poly(sulfobetaine methacrylate) (pSBMA) 16% of controlIn vitro platelet-rich plasma incubation[9]
Hydrophilic Polymer Coating (HPC-II) 1.12 ± 0.4% CD61+ cellsImmunofluorescent staining[10]
Uncoated NiTi (Control) 48.61 ± 7.3% CD61+ cellsImmunofluorescent staining[10]
In Vivo Inflammatory Response

The ultimate test of biocompatibility is the material's performance in a living organism. A minimal inflammatory response and the absence of a thick fibrous capsule are indicative of a highly biocompatible material.

Table 4: In Vivo Inflammatory Response to Implanted Coatings

Coating MaterialImplantation ModelObservation
Poly(this compound) (pSPA) Data not available-
Poly(ethylene glycol) (PEG) Mouse subcutaneousMild inflammation and fibrosis, which reduces over time[7]
Zwitterionic - Poly(carboxybetaine methacrylate) (pCBMA) Mouse subcutaneousResists fibrous capsule formation for up to 3 months[11]
Polypropylene (Control) Rat subcutaneousSignificant inflammatory reaction and fibrous capsule formation[6]

While in vivo data for pSPA coatings is lacking, zwitterionic polymers like pCBMA have shown excellent in vivo biocompatibility, resisting the formation of a fibrous capsule for extended periods[11]. PEG coatings can induce a mild inflammatory response that tends to decrease over time[7].

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are summaries of standard protocols for the key experiments cited in this guide.

Quartz Crystal Microbalance (QCM) for Protein Adsorption

This technique measures changes in the resonance frequency of a quartz crystal sensor to quantify mass changes on its surface, such as protein adsorption.

  • Sensor Preparation: Gold-coated quartz sensors are cleaned using a UV/Ozone chamber followed by immersion in a heated solution of deionized water, ammonia, and hydrogen peroxide[12].

  • Baseline Establishment: The sensor is mounted in a flow cell, and a buffer solution (e.g., PBS) is passed over the surface to establish a stable baseline frequency[13].

  • Protein Introduction: A solution of the protein of interest (e.g., BSA, fibrinogen) at a known concentration is introduced into the flow cell[6].

  • Data Acquisition: The change in frequency and dissipation is monitored in real-time. The adsorbed mass is calculated from the frequency shift using the Sauerbrey equation for rigid films[14].

  • Rinsing: A buffer rinse is performed to remove loosely bound protein.

Platelet Adhesion Assay

This assay quantifies the number of platelets that adhere to a material surface.

  • Sample Preparation: The polymer-coated samples are sterilized and placed in a multi-well plate.

  • Incubation with Platelet-Rich Plasma (PRP): Human PRP is added to the wells containing the samples and incubated.

  • Rinsing: Non-adherent platelets are removed by gentle rinsing with a buffer solution.

  • Quantification:

    • Microscopy: Adherent platelets are fixed, fluorescently labeled, and visualized using scanning electron microscopy (SEM) or fluorescence microscopy to determine their density and morphology.

    • Colorimetric Assays: The activity of enzymes released from lysed adherent platelets, such as lactate (B86563) dehydrogenase (LDH) or acid phosphatase (ACP), is measured spectrophotometrically to quantify the number of platelets.

In Vivo Subcutaneous Implantation

This model assesses the local tissue response to an implanted material over time.

  • Sample Preparation: The coating materials are applied to a suitable substrate, sterilized, and cut to the appropriate size.

  • Implantation: The samples are surgically implanted into the subcutaneous tissue of a suitable animal model (e.g., rat, rabbit)[5].

  • Observation Period: The animals are monitored for a predetermined period (e.g., 7, 28, or 90 days).

  • Histological Evaluation: At the end of the study, the tissue surrounding the implant is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The tissue is then examined microscopically for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule thickness), and necrosis.

Visualizing Biocompatibility Pathways and Workflows

Understanding the complex biological processes involved in biocompatibility is crucial. The following diagrams illustrate key pathways and experimental workflows.

Foreign Body Response Signaling Pathway

The foreign body response (FBR) is a complex cascade of events initiated by the implantation of a foreign material. It begins with protein adsorption, followed by the recruitment of inflammatory cells, and can ultimately lead to the formation of a fibrous capsule around the implant.

FBR_Pathway cluster_initiation Initiation cluster_acute Acute Inflammation cluster_chronic Chronic Inflammation & Resolution cluster_outcome Outcome Implant Implanted Material ProteinAdsorption Protein Adsorption (Vroman Effect) Implant->ProteinAdsorption Neutrophils Neutrophil Recruitment ProteinAdsorption->Neutrophils Complement Activation Monocytes Monocyte Recruitment Neutrophils->Monocytes Chemokine Release Macrophages Macrophage Differentiation (M1/M2) Monocytes->Macrophages FBGC Foreign Body Giant Cell Formation Macrophages->FBGC Fusion Fibroblasts Fibroblast Activation Macrophages->Fibroblasts Growth Factor Release (TGF-β) Angiogenesis Angiogenesis Macrophages->Angiogenesis VEGF Release FibrousCapsule Fibrous Capsule Formation FBGC->FibrousCapsule Fibroblasts->FibrousCapsule Collagen Deposition Integration Tissue Integration Angiogenesis->Integration

Foreign Body Response Signaling Pathway

Experimental Workflow for Biocompatibility Evaluation

A typical workflow for assessing the biocompatibility of a novel coating involves a series of in vitro and in vivo experiments.

Biocompatibility_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Protein Protein Adsorption (QCM, ELISA) Implantation Subcutaneous Implantation Protein->Implantation CellAdhesion Cell Adhesion & Viability (Microscopy, MTT) CellAdhesion->Implantation Platelet Platelet Adhesion (SEM, LDH Assay) Platelet->Implantation Histology Histological Analysis (Inflammation, Fibrosis) Implantation->Histology Decision Biocompatible? Histology->Decision Start New Coating Material Start->Protein Start->CellAdhesion Start->Platelet Decision->Start No, Redesign End Application Decision->End Yes

Biocompatibility Evaluation Workflow

Conclusion

Poly(this compound) coatings show promise as biocompatible materials, with qualitative evidence suggesting good cell adhesion. However, to be confidently positioned alongside established alternatives like PEG and zwitterionic polymers, a significant need exists for robust, quantitative data on key biocompatibility metrics. Researchers are encouraged to conduct direct comparative studies to elucidate the performance of pSPA in protein adsorption, platelet interaction, and in vivo inflammatory response. Such data will be invaluable for the rational design and selection of materials for the next generation of biomedical devices.

References

Safety Operating Guide

Proper Disposal of 3-Sulfopropyl Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-Sulfopropyl acrylate (B77674) is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, focusing on immediate safety measures, operational planning, and compliant disposal procedures. Adherence to these guidelines will help mitigate risks associated with the handling and disposal of this chemical.

Hazard Summary for Disposal Considerations

Proper disposal procedures are directly informed by the inherent hazards of the substance. The following table summarizes key hazard information for 3-Sulfopropyl acrylate (potassium salt), which underscores the need for careful handling and disposal.

Hazard ClassificationGHS Hazard StatementAssociated Risks and Disposal Implications
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact with skin must be avoided. Contaminated personal protective equipment (PPE) and cleaning materials must be disposed of as hazardous waste.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritationRequires the use of safety glasses or goggles. Any materials used to clean spills that could splash into the eyes should be handled carefully and disposed of as hazardous waste.[1]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionRepeated exposure can lead to allergic reactions. All waste, including contaminated labware, must be segregated to prevent cross-contamination and unintentional exposure.[2]
Specific Target Organ ToxicityH335: May cause respiratory irritationHandling should be performed in a well-ventilated area or under a fume hood to avoid inhalation. Spills should be managed to minimize dust or aerosol generation.[1]
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effectsDirect release into the environment or disposal down the drain is prohibited. All waste must be collected for approved hazardous waste disposal.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. The following procedural workflow provides a general framework for the safe handling and disposal of acrylate-containing chemical waste.

Preparation and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This is the first line of defense in preventing exposure.

  • Gloves: Wear nitrile rubber gloves.

  • Eye Protection: Use chemical safety goggles or glasses with side-shields.

  • Protective Clothing: A lab coat or permeation-resistant clothing is required.

  • Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a dust mask (e.g., N95) should be used.[1]

Waste Segregation and Containment

To prevent hazardous reactions and cross-contamination, this compound waste must be properly segregated and contained.

  • Designated Waste Container: Use a dedicated, compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: Do not mix acrylate waste with other chemical waste streams unless explicitly permitted by your EHS guidelines.

Spill and Contamination Management

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it into the designated hazardous waste container.

  • Decontamination: Clean contaminated surfaces and non-disposable equipment with a suitable solvent, as recommended by your institution's EHS. All cleaning materials, such as wipes and absorbent pads, that have come into contact with the chemical must also be disposed of as hazardous waste.

Storage of Waste

Proper storage of the collected waste is crucial while awaiting final disposal.

  • Sealed Container: Ensure the hazardous waste container is securely sealed to prevent leaks or spills.

  • Designated Area: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area.

  • Segregation: Keep the waste container away from incompatible materials.

Final Disposal

The final disposal of this compound waste must be handled by professionals to ensure regulatory compliance.

  • Licensed Disposal Company: Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, accurately and thoroughly.

  • Regulatory Adherence: All waste must be handled in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated, Labeled, and Compatible Waste Container ppe->container collect_waste Collect Waste Material container->collect_waste spill_check Spill or Contamination? collect_waste->spill_check spill_cleanup Spill Cleanup Protocol: 1. Use Inert Absorbent 2. Collect Contaminated Material 3. Decontaminate Surfaces spill_check->spill_cleanup Yes store_waste Securely Seal and Store Container in Designated Waste Area spill_check->store_waste No spill_cleanup->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Final Disposal by Approved Vendor documentation->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Sulfopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Sulfopropyl acrylate (B77674). It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.

Chemical Identifier:

Compound Name3-Sulfopropyl acrylate
Synonyms 3-(Acryloyloxy)propane-1-sulfonic acid
Form Typically handled as its potassium salt, which is a white to almost white powder. The free acid is expected to be a corrosive solid or liquid.
Primary Hazards Skin irritation, serious eye irritation, and may cause respiratory irritation. The free acid form is also expected to be corrosive.
Hazard Identification and Classification

The following table summarizes the hazard classifications for this compound potassium salt. The free acid should be handled with the additional precaution of being corrosive.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
(Single Exposure)

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl or Nitrile rubber gloves. These materials have shown greater resistance to permeation by acrylate compounds compared to natural rubber.
Double-gloving is recommended.Provides an additional layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles and a face shield. Protects against splashes and dust, which can cause severe eye irritation or damage.[2][3]
Respiratory Protection NIOSH-approved N95 dust mask or higher. Necessary when handling the powder form to prevent inhalation of dust particles that can irritate the respiratory system.[1] For the free acid, a respirator appropriate for corrosive acid vapors may be required.
Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes. Provides a barrier against accidental skin contact.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in the laboratory.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and operational.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

  • Handling:

    • Don all required PPE before handling the chemical.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.

    • If working with the free acid, handle it as a corrosive material, taking extra care to avoid contact with skin, eyes, and clothing.[3]

    • Avoid creating dust.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

    • Decontaminate the work area.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated gloves, wipes, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Final Disposal:

    • Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for the pickup and final disposal of the waste.

    • Incineration is often the preferred method for the disposal of acrylate compounds.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handling_weigh Weigh Chemical prep_spill->handling_weigh handling_use Use in Experiment handling_weigh->handling_use post_decon Decontaminate Work Area handling_use->post_decon emergency Emergency Event handling_use->emergency post_wash Wash Hands post_decon->post_wash disp_collect Collect Contaminated Materials post_wash->disp_collect disp_label Label Hazardous Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup end_safe End (Safe Completion) disp_pickup->end_safe start Start start->prep_ppe skin_contact Skin Contact: Flush 15 min emergency->skin_contact eye_contact Eye Contact: Flush 15 min emergency->eye_contact spill Spill: Evacuate & Report emergency->spill skin_contact->end_safe eye_contact->end_safe spill->end_safe

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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